Uttroside B
Description
Properties
CAS No. |
88048-09-3 |
|---|---|
Molecular Formula |
C56H94O28 |
Molecular Weight |
1215.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |
InChI Key |
FJLUJBDSFBGOPL-YOKUEUOXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Uttroside B from Solanum nigrum: A Technical Guide to its Discovery, Isolation, and Anticancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanum nigrum Linn, a plant with a long history in traditional medicine, is a rich source of bioactive compounds with potential therapeutic applications.[1][2] Among these, Uttroside B, a furostanol saponin, has emerged as a highly promising chemotherapeutic agent, particularly against hepatocellular carcinoma (HCC).[1][2][3] Discovered and isolated from the leaves of S. nigrum, this compound has demonstrated remarkable efficacy in preclinical studies, exhibiting significantly higher cytotoxicity towards liver cancer cells than sorafenib, the current standard-of-care drug approved by the FDA for HCC.[1][2][4][5]
This compound's mechanism of action is multifaceted, involving the induction of caspase-dependent apoptosis and the modulation of key cancer survival signaling pathways.[1][2] Notably, it has been shown to be effective against various liver cancer cell lines, regardless of their hepatitis B virus (HBV) status, while remaining non-toxic to normal immortalized hepatocytes.[1][2] Its potent anticancer activity, coupled with a favorable safety profile in animal models, led to its designation as an 'Orphan Drug' by the US FDA, highlighting its potential for clinical development.[6][7][8] This guide provides an in-depth overview of the isolation of this compound, its cytotoxic and apoptotic effects, and the molecular pathways it targets.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Compound | Cell Line | IC50 Value | Efficacy vs. Sorafenib | Effect on Normal Cells | Reference |
| This compound | HepG2 (Liver Cancer) | 0.5 µM | ~10-11.6 times more potent | Non-toxic to normal immortalized hepatocytes | [1][2][4] |
| Sorafenib | HepG2 (Liver Cancer) | 5.8 µM | - | - | [1][2][4] |
Table 2: Pro-Apoptotic and Antiproliferative Effects of this compound in HepG2 Cells
| Assay | Endpoint | Observation | Reference |
| Apoptosis Assay | Annexin V/PI Staining | Significant increase in the percentage of apoptotic cells. | [1] |
| Western Blot | Caspase Activation | Dose-dependent cleavage and activation of procaspase-9, -8, and -7. | [1][9] |
| Western Blot | PARP Cleavage | Increased cleavage of PARP, a hallmark of caspase-dependent apoptosis. | [1][9] |
| Clonogenic Assay | Colony Formation | Significant inhibition of the clonogenic potential of HepG2 cells. | [1] |
| Cell Cycle Analysis | Cell Cycle Phases | No significant effect on cell cycle phases. | [1] |
Table 3: Modulation of Autophagy-Related Proteins by this compound in Liver Cancer Cells
| Protein | Cell Line | Time Point | Observation | Reference |
| LC3-II | HepG2 | 6h - 12h | Expression induced. | [8][10] |
| LC3-II | Hep3B | 12h - 24h | Expression induced. | [8][10] |
| Beclin1 | HepG2 | 12h - 48h | Expression elevated. | [6][10] |
| Beclin1 | Hep3B | 24h | Expression increased. | [6][10] |
| ATG7 | HepG2 & Hep3B | 12h - 48h | Expression elevated. | [6][10] |
| ATG5 | HepG2 & Hep3B | Peaks at 24h | Expression elevated, then declines at 48h. | [6][10] |
Experimental Protocols
Isolation and Characterization of this compound
The isolation of this compound from the leaves of Solanum nigrum is a multi-step process involving extraction and chromatographic purification.[1][11]
-
Plant Material and Extraction: Fresh leaves of Solanum nigrum Linn. are collected, washed, and shade-dried. The dried leaves are powdered and subjected to extraction with methanol. The methanolic extract is then concentrated under reduced pressure.
-
Column Chromatography: The crude methanolic extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.
-
Purification: The active fraction, a mixture of saponin and proline, appears as a pale yellow foamy solid after vacuum evaporation.[1] Further purification of this active fraction yields pure this compound as a white solid.[1]
-
Characterization: The structure of the isolated compound is confirmed as this compound using spectroscopic techniques, including 1H-NMR and mass spectrometry. This compound is characterized by a β-D-glucopyranosyl unit at C-26 of the furostanol and a β-lycotetraosyl unit at C-3.[1][2]
Cell Viability (MTT) Assay
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., HepG2) are seeded in 96-well plates at a specified density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or sorafenib for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration required to inhibit cell growth by 50%) is calculated.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: HepG2 cells are treated with this compound for a specified time (e.g., 48 hours).[1]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of Annexin V-positive/PI-negative cells (early apoptotic) and Annexin V-positive/PI-positive cells (late apoptotic/necrotic) is quantified to determine the total percentage of apoptotic cells.[1]
Western Blotting
-
Protein Extraction: Following treatment with this compound for various time intervals or at different concentrations, whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, p-mTOR, p-Akt, p-JNK, p-p38, p-Erk1/2, LC3, Beclin1).[1][9][12]
-
Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Xenograft Study
-
Animal Model: Male NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used.[4]
-
Tumor Induction: HepG2 cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice to induce tumor formation.[4]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of this compound at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis like immunohistochemistry.[1][4]
Visualizations
Experimental and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocell… [ouci.dntb.gov.ua]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. thehindu.com [thehindu.com]
- 6. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 11. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 12. researchgate.net [researchgate.net]
Uttroside B-induced autophagy in liver cancer cells
An In-depth Technical Guide on Uttroside B-Induced Autophagy in Liver Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent steroidal saponin isolated from Solanum nigrum Linn, has demonstrated significant chemotherapeutic potential against hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action involves the induction of autophagy, a cellular catabolic process, which under certain conditions can lead to programmed cell death.[3][4][5] This technical guide provides a comprehensive overview of the molecular underpinnings of . It consolidates quantitative data from preclinical studies, presents detailed experimental protocols for key assays, and visualizes the critical signaling pathways and workflows. This document is designed to be a vital resource for researchers, scientists, and professionals engaged in oncology drug discovery and development.
Introduction
Hepatocellular carcinoma is a leading cause of cancer-related mortality globally, with limited therapeutic options.[1][6] Natural products are a significant source of novel anti-cancer agents, and this compound has emerged as a promising candidate, exhibiting cytotoxicity against liver cancer cells at nanomolar concentrations, reportedly more potent than the standard-of-care drug, sorafenib.[2][4][7] A key area of interest is its ability to trigger autophagy. While autophagy can sometimes act as a pro-survival mechanism for cancer cells, its hyperactivation can also lead to cell death.[3][8] Research indicates that this compound modulates critical cellular signaling pathways, namely the PI3K/Akt/mTOR and AMPK pathways, to initiate the autophagic process in HCC cells.[3][4][5] Understanding these mechanisms is paramount for leveraging this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound on various liver cancer cell lines. This data is crucial for experimental design and for comparing its efficacy against other compounds.
Table 1: Cytotoxicity (IC50) of this compound in Liver Cancer Cell Lines
| Cell Line | IC50 Value (72h) | Notes | Citations |
| HepG2 | ~0.5 µM | More than 10 times more potent than sorafenib (IC50 ~5.8 µM). | [2][4][7] |
| Hep3B | 400–600 nM range | HBV-positive cell line. | [2] |
| SK-Hep1 | 400–600 nM range | - | [2] |
| Huh-7 | 400–600 nM range | - | [2] |
| Normal Hepatocytes (Chang) | >1.25 µM | Demonstrates selectivity for cancer cells over normal cells. | [2] |
Table 2: Modulation of Autophagy Marker Expression by this compound in HepG2 Cells
| Protein Marker | Treatment | Effect | Description | Citations |
| LC3-II | This compound (500 nM) | Increased | Expression increases from 6h, indicating autophagosome formation. Co-treatment with Bafilomycin A1 further increases accumulation, confirming flux. | [4][9] |
| Beclin-1 | This compound (500 nM) | Increased | Expression elevates up to 24h, then declines by 48h. A key protein in the initiation of autophagy. | [3][4][5] |
| Atg5 | This compound (500 nM) | Increased | Expression peaks at 24h and declines by 48h. Essential for autophagosome elongation. | [3][5][9] |
| Atg7 | This compound (500 nM) | Increased | Expression remains elevated up to 48h. An E1-like activating enzyme crucial for LC3 conjugation. | [3][5][9] |
| p62/SQSTM1 | Not specified | Decreased | A decrease in p62 levels typically correlates with high autophagic flux as it is degraded in autolysosomes. | [10] |
Core Signaling Pathways
This compound-induced autophagy is primarily orchestrated through the reciprocal regulation of the PI3K/Akt/mTOR and AMPK signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is often hyperactivated in HCC.[6][11][12] Its activation suppresses autophagy. This compound inhibits this pathway, thereby lifting the suppression and allowing autophagy to proceed.[3][13][14]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. omrf.org [omrf.org]
- 3. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 4. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 5. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Uttroside B: A Modulator of AMPK and mTOR Signaling Pathways in Hepatocellular Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a potent anti-cancer agent, particularly against hepatocellular carcinoma (HCC).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of this compound, with a specific focus on its influence on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts in this area.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The therapeutic options for advanced HCC are limited, highlighting the urgent need for novel and effective therapeutic agents. This compound has demonstrated significant cytotoxicity against HCC cell lines, surpassing the efficacy of the FDA-approved drug sorafenib in some instances.[1][2] Its mechanism of action involves the induction of both apoptosis and autophagy.[3][4] Central to its activity is the modulation of two critical cellular signaling pathways: the AMPK and mTOR pathways, which are pivotal regulators of cellular metabolism, growth, and survival.[1][3]
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with a pronounced effect observed in liver cancer cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value of this compound | Reference |
| HepG2 | Hepatocellular Carcinoma | 500 nM | [1] |
| Hep3B | Hepatocellular Carcinoma | More cytotoxic than sorafenib | [1] |
| Huh7 | Hepatocellular Carcinoma | More cytotoxic than sorafenib | [1] |
Note: The IC50 value for sorafenib in HepG2 cells is reported to be 5.6 μM.[1][2]
Table 2: Modulation of AMPK and mTOR Signaling Proteins by this compound in HCC Cells
| Protein | Treatment Conditions | Observed Effect | Reference |
| p-AMPKα | 500 nM this compound in HepG2 cells | Increased phosphorylation | [3] |
| p-mTOR (S2448) | 500 nM this compound in HepG2 cells | Decreased phosphorylation | [3] |
| p-mTOR (S2481) | 500 nM this compound in HepG2 cells | Decreased phosphorylation | [3] |
| p-p70S6K | 500 nM this compound in HepG2 cells | Decreased phosphorylation | [3] |
| p-4EBP1 | 500 nM this compound in HepG2 cells | Decreased phosphorylation | [3] |
| Beclin1 | 500 nM this compound in HepG2 & Hep3B cells | Elevated expression up to 24h | [3] |
| Atg5 | 500 nM this compound in HepG2 & Hep3B cells | Elevated expression up to 24h, declines at 48h | [3] |
| Atg7 | 500 nM this compound in HepG2 & Hep3B cells | Elevated expression up to 48h | [3] |
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by activating the tumor-suppressive AMPK pathway and inhibiting the pro-tumorigenic mTOR pathway. This dual action leads to the induction of autophagy and apoptosis in cancer cells.
Activation of the AMPK Signaling Pathway
AMPK is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy homeostasis. This compound treatment leads to the phosphorylation and activation of AMPKα.[3] The precise upstream mechanism of how this compound activates AMPK is still under investigation but may involve cellular stress signals induced by the compound.
Figure 1: Activation of AMPK by this compound.
Inhibition of the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. This compound treatment results in the dephosphorylation and inactivation of mTOR at serine residues S2448 and S2481.[3] This leads to the downstream inactivation of key mTORC1 substrates, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1), which are critical for protein synthesis and cell cycle progression.[3] The inhibition of mTOR by this compound is, at least in part, mediated by the activation of AMPK, as AMPK is a known negative regulator of mTORC1.
Figure 2: Inhibition of mTOR signaling by this compound.
Interplay between AMPK, mTOR, and Autophagy
Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles in cancer. This compound induces autophagy in HCC cells, as evidenced by the increased expression of autophagy-related proteins (Atgs) like Beclin1, Atg5, and Atg7.[3] The induction of autophagy by this compound is a direct consequence of its effects on the AMPK and mTOR pathways. Activated AMPK promotes autophagy, while mTORC1 is a potent inhibitor of autophagy. By activating AMPK and inhibiting mTORC1, this compound effectively removes the brakes on the autophagic machinery.
Figure 3: Interplay of this compound with AMPK, mTOR, and Autophagy.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on HCC cells. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture
HepG2 and Hep3B human hepatocellular carcinoma cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
-
Plate cells in 6-well plates and treat with this compound (e.g., 500 nM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4EBP1, anti-4EBP1, anti-Beclin1, anti-Atg5, anti-Atg7, anti-LC3B, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies in NOD-SCID Mice
-
Subcutaneously inject 5 x 10^6 HepG2 cells suspended in Matrigel into the flank of 6-8 week old NOD-SCID mice.[5]
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at a specific dose).
-
Administer this compound (e.g., intraperitoneally) on a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Immunohistochemistry (IHC)
-
Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against proteins of interest (e.g., p-AMPKα, p-mTOR, Ki-67) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic examination.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Figure 4: General experimental workflow.
Conclusion
This compound presents a promising therapeutic strategy for hepatocellular carcinoma by dually modulating the AMPK and mTOR signaling pathways. Its ability to activate the tumor-suppressive AMPK pathway while inhibiting the oncogenic mTOR pathway leads to cancer cell death through apoptosis and autophagy. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future investigations should focus on elucidating the direct molecular targets of this compound and its efficacy in combination with other chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017208254A1 - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
- 3. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Uttroside B: A Technical Guide to its Inhibition of the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uttroside B, a potent saponin isolated from the plant Solanum nigrum, has emerged as a promising chemotherapeutic agent, particularly in the context of hepatocellular carcinoma (HCC).[1][2] This document provides an in-depth technical overview of the mechanism by which this compound exerts its anti-cancer effects, with a primary focus on its inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been demonstrated to be significantly more potent than sorafenib, the current standard-of-care for advanced HCC.[3][4] Furthermore, this compound has received "Orphan Drug" designation from the U.S. Food and Drug Administration (FDA) for the treatment of HCC, underscoring its therapeutic potential.[5][6] This guide details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the signaling cascades and workflows to support further research and development of this compound.
Introduction to this compound and the MAPK Pathway
This compound is a furostanol saponin that has demonstrated significant cytotoxicity against various cancer cell lines, with a particular sensitivity observed in liver cancer cells.[2][3] Its mechanism of action is multi-faceted, inducing both apoptosis and autophagy in cancer cells.[1][7] A crucial aspect of its anti-tumor activity is the targeted disruption of key cell survival signaling pathways, most notably the MAPK and mTOR pathways.[2][8]
The MAPK pathway is a highly conserved signaling cascade that plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The pathway typically involves a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of downstream transcription factors that drive gene expression programs promoting cell growth and survival.
Mechanism of Action: Inhibition of MAPK Signaling
This compound has been shown to effectively down-regulate the constitutive and induced phosphorylation of key components of the MAPK pathway.[2][8] Specifically, treatment with this compound leads to a reduction in the phosphorylated forms of JNK, p38, and Erk1/2 (p42/44), which are critical kinases in the MAPK cascade.[8] This inhibition of MAPK signaling contributes significantly to the pro-apoptotic effects of this compound in cancer cells.[7]
dot
Caption: MAPK signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent cytotoxic effects. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | 0.5 | [3][4][9] |
| Hep3B | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |
| SK-Hep1 | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |
| Huh-7 | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |
| A549 | Lung Cancer | 1.0 | [9] |
| HeLa | Cervical Cancer | 1.5 | [9] |
| A375 | Skin Cancer | 1.6 | [9] |
| MDA-MB-231 | Breast Cancer | 1.6 | [9] |
| HL-60 | Leukemia | 2.5 | [9] |
| HCT-116 | Colon Cancer | 6.0 | [9] |
Table 2: Comparative Efficacy of this compound and Sorafenib in HepG2 Cells
| Compound | IC50 (µM) | Reference(s) |
| This compound | 0.5 | [3][4][9] |
| Sorafenib | 5.8 | [3][4][9] |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment | Dosage | Tumor Volume Reduction | Model | Reference(s) |
| This compound | 10 mg/kg bw | Significant reduction | HepG2 Xenograft in NOD-SCID mice | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the MAPK pathway and cancer cell viability.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2)
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
dot
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of MAPK Pathway Proteins
This technique is used to detect and quantify the levels of total and phosphorylated proteins in the MAPK pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
dot
Caption: Logical relationships in Annexin V/PI apoptosis assay.
In Vivo Hepatocellular Carcinoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
HepG2 cells
-
Matrigel
-
This compound solution (sterile, for injection)
-
Calipers for tumor measurement
Procedure:
-
Culture HepG2 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg body weight, intraperitoneally) or vehicle control to the respective groups, typically three times a week.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma and potentially other cancers, driven by its ability to inhibit the MAPK signaling pathway and induce apoptosis. The data presented in this guide highlight its superior potency compared to existing therapies and provide a foundation for further investigation. Future research should focus on elucidating the precise molecular targets of this compound within the MAPK cascade, optimizing its delivery for clinical applications, and exploring its efficacy in combination with other chemotherapeutic agents. The detailed protocols provided herein serve as a resource for researchers to rigorously evaluate and expand upon our understanding of this promising anti-cancer compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tumorigenic Promise of Uttroside B in Hepatocellular Carcinoma: A Technical Overview
For Immediate Release
A comprehensive analysis of preclinical data reveals the potent anti-cancer properties of Uttroside B, a natural saponin, against hepatocellular carcinoma (HCC). This technical guide synthesizes the current scientific evidence, providing researchers, scientists, and drug development professionals with an in-depth understanding of this compound's mechanism of action, efficacy, and the experimental methodologies used to elucidate its activity.
Executive Summary
This compound, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has demonstrated significant cytotoxic and pro-apoptotic effects in various liver cancer cell lines and in vivo models.[1][2][3] Notably, it exhibits superior potency compared to sorafenib, the current standard-of-care treatment for advanced HCC.[2][3][4] The primary mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways, including the MAPK and mTOR pathways, and the induction of a pro-survival autophagic response.[1][5][6] This document provides a detailed exploration of these findings, presenting quantitative data, experimental protocols, and visual representations of the molecular pathways involved.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potential of this compound has been evaluated across a panel of human liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity against cancerous cells while remaining significantly less toxic to normal hepatocytes.
| Cell Line | Description | IC50 of this compound (nM) | IC50 of Sorafenib (μM) | Reference |
| HepG2 | Human hepatocellular carcinoma | 500 | 5.6 - 5.8 | [2][3][6] |
| Hep3B | Human hepatocellular carcinoma (HBV positive) | 400-600 | Not specified | [2] |
| SK-HEP-1 | Human hepatocellular carcinoma | 400-600 | Not specified | [2] |
| Huh-7 | Human hepatocellular carcinoma | 400-600 | Not specified | [2] |
| Chang Liver | Normal immortalized hepatocytes | >1250 (70% viability at 1250 nM) | Not specified | [2] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using NOD-SCID mice bearing HepG2 xenografts have confirmed the anti-tumor efficacy of this compound in a living system. Intraperitoneal administration of this compound led to a significant reduction in tumor growth.[1][3][6]
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| NOD-SCID mice | HepG2 | This compound (intraperitoneal) | Drastic reduction in tumor size | [1][3][6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that regulate cell survival, proliferation, and death.
Apoptosis Induction
This compound is a potent inducer of apoptosis in liver cancer cells.[2][7] This programmed cell death is initiated through a caspase-dependent mechanism, as evidenced by the cleavage of caspases 9, 7, and PARP.[7]
Inhibition of Pro-Survival Signaling: MAPK and mTOR Pathways
This compound has been shown to down-regulate the activation of the MAPK and mTOR signaling pathways, which are crucial for the survival and proliferation of cancer cells.[5][6] Specifically, it inhibits the phosphorylation of key proteins in these cascades.
Induction of Autophagy
Interestingly, this compound also induces autophagy in liver cancer cells, a cellular self-digestion process.[1][2] This is evidenced by the increased expression of autophagy-related proteins such as LC3-II, Beclin1, ATG5, and ATG7.[1] While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to be a pro-survival mechanism, as inhibiting autophagy enhances the compound's apoptotic effects.[1] The induction of autophagy is mediated through the modulation of the AMPK-mTOR signaling axis.[1][2]
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the biological activity of this compound. For precise experimental conditions, it is recommended to consult the original research articles.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-mTOR, p-AMPK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2017208254A1 - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
- 7. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Uttroside B: A Technical Guide to Preliminary Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Uttroside B, a steroidal saponin isolated from Solanum nigrum Linn. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the anticancer potential of this natural compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action.
Quantitative Cytotoxicity Profile of this compound
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particular potency observed in hepatocellular carcinoma (HCC). Its efficacy has been shown to be superior to sorafenib, a standard therapeutic agent for liver cancer.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 0.5 | [1][2][3][4][5] |
| Hep3B | Hepatocellular Carcinoma | 0.4 - 0.6 | |
| SK-Hep1 | Hepatocellular Carcinoma | 0.4 - 0.6 | [6] |
| Huh-7 | Hepatocellular Carcinoma | 0.4 - 0.6 | [6] |
| A549 | Lung Carcinoma | 1.0 | [1][6] |
| HeLa | Cervical Cancer | 1.5 | [1][6] |
| A375 | Malignant Melanoma | 1.6 | [1][6] |
| MDA-MB-231 | Breast Cancer | 1.6 | [1][6] |
| HL-60 | Promyelocytic Leukemia | 2.5 | [1][6] |
| HCT-116 | Colorectal Carcinoma | 6.0 | [1][6] |
Note: The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Comparative Cytotoxicity of this compound and Sorafenib in HepG2 Cells
| Compound | IC50 in HepG2 (µM) | Fold Difference | Citation |
| This compound | 0.5 | ~10-12x more potent | [1][2][3][4][5] |
| Sorafenib | 5.8 | - | [1][3][4][5] |
Notably, this compound exhibits selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal immortalized hepatocytes (Chang liver cells). At concentrations as high as 1.25 µM, 70% of normal hepatocytes remained viable.[1][6]
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the cytotoxic and mechanistic properties of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 nM to 10,000 nM) for 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 72 hours.[3][6]
-
Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Analyze the dose-dependent reduction in the number and size of colonies.[6]
Apoptosis Assessment by DAPI Staining
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Nuclear condensation and fragmentation, characteristic features of apoptosis, can be visualized using DAPI staining.
Protocol:
-
Cell Culture and Treatment: Grow HepG2 cells on coverslips and treat with this compound for 72 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells with DAPI solution.
-
Microscopy: Observe the cells under a fluorescence microscope to identify nuclear condensation, membrane blebbing, and the formation of apoptotic bodies.[6]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels. This is crucial for investigating the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for specified time intervals, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, PARP, proteins of the MAPK and mTOR pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
This compound induces cancer cell death through a complex interplay of apoptosis and autophagy, primarily by modulating the MAPK and mTOR signaling pathways.[3][7][8]
Experimental Workflow for Cytotoxicity Screening
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 3. researchgate.net [researchgate.net]
- 4. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. omrf.org [omrf.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Uttroside B: A Promising Orphan Drug for Hepatocellular Carcinoma
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited effective therapeutic options. Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a potent preclinical candidate against HCC. On January 27, 2021, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of hepatocellular carcinoma, highlighting its potential to address a critical unmet medical need.[1][2][3] Preclinical studies have demonstrated its superior cytotoxicity against HCC cells—up to ten times more potent than sorafenib, a former standard-of-care treatment.[1][2][3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, safety profile, and the experimental protocols utilized in its evaluation.
Introduction to this compound
This compound is a naturally derived small molecule chemotherapeutic agent.[1][5] It is a steroidal saponin extracted from the leaves of Solanum nigrum, a plant with a long history in traditional medicine.[1][4] Structurally, it consists of a β-D-glucopyranosyl unit at C-26 of the furostanol and a β-lycotetraosyl unit at C-3.[1][4] Its designation as an orphan drug by the FDA facilitates an accelerated development pathway, including benefits like market exclusivity for seven years post-approval, grant funding opportunities, and tax credits.[2][3]
Preclinical Efficacy
The anti-cancer potential of this compound has been substantiated through extensive in vitro and in vivo studies.
In Vitro Cytotoxicity
This compound has demonstrated potent and selective cytotoxicity against various human liver cancer cell lines, including HepG2, Hep3B, Huh-7, and SK-HEP-1, irrespective of their hepatitis B virus (HBV) status.[4][6][7] Notably, it has been shown to be non-toxic to normal immortalized hepatocytes (Chang liver cells), indicating a favorable therapeutic window.[4][8][9]
| Compound | Cell Line | IC50 Value | Citation |
| This compound | HepG2 | 0.5 µM | [4][6] |
| Sorafenib | HepG2 | 5.6 µM - 5.8 µM | [4][6] |
Table 1: Comparative IC50 values of this compound and Sorafenib in the HepG2 human liver cancer cell line.
In Vivo Antitumor Activity
In preclinical animal models, this compound has shown significant efficacy in reducing tumor growth. Studies using HepG2 xenografts in immunodeficient NOD-SCID mice demonstrated a drastic reduction in tumor size following treatment with this compound.[4][6][9][10] These in vivo studies have consistently highlighted its superiority over sorafenib in inhibiting tumor progression.[8][11]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism involving the induction of apoptosis and modulation of critical cell survival and growth pathways.
Induction of Caspase-Dependent Apoptosis
This compound is a potent inducer of apoptosis in HCC cells.[4][6] This is achieved through the activation of the intrinsic and extrinsic apoptotic pathways, evidenced by the dose-dependent cleavage of procaspases 9, 8, and 7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[12][13]
Modulation of Key Signaling Pathways
The pro-apoptotic effect of this compound is primarily attributed to its ability to downregulate major survival signaling pathways that are often constitutively active in HCC.[4][14]
-
MAPK Pathway: this compound inhibits the phosphorylation of key members of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and Erk1/2 (p42/44).[12][13]
-
mTOR Pathway: The compound effectively downregulates the mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation in HCC.[4][12][13] This is evidenced by the reduced phosphorylation of mTOR and its downstream targets, p70S6 Kinase and 4E-BP1.[9][15]
-
AMPK Pathway: Concurrently, this compound activates AMP-activated protein kinase (AMPK), a key cellular energy sensor that acts as a tumor suppressor by negatively regulating mTOR signaling.[6][15]
Induction of Pro-Survival Autophagy
A notable aspect of this compound's mechanism is the induction of autophagy, a cellular self-digestion process.[6][15] Studies have shown that this autophagic response acts as a pro-survival mechanism in cancer cells.[15][16] Consequently, the inhibition of autophagy, for instance with pharmacological agents like chloroquine or 3-methyladenine, significantly enhances the apoptotic and cytotoxic effects of this compound.[6][15] This suggests a promising combination therapy strategy to augment its anti-HCC efficacy.[15]
Safety and Toxicological Profile
Pharmacological safety is a critical aspect of drug development. This compound has demonstrated a promising safety profile in preclinical evaluations. It was found to be non-toxic to normal immortalized hepatocytes in vitro.[1][4] Furthermore, acute and chronic toxicity studies in Swiss albino mice have substantiated its biological safety in vivo, with no significant adverse effects observed.[4][9] Unlike many saponins, this compound does not appear to cause hemolysis.[6]
Key Experimental Methodologies
The preclinical evaluation of this compound involved a range of standard and specialized experimental protocols.
In Vitro Assays
-
Cell Viability (MTT) Assay: To determine the cytotoxic effects and IC50 values, HCC cells were seeded in 96-well plates, treated with varying concentrations of this compound for 72 hours, and cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[13]
-
Clonogenic Assay: To assess long-term cell survival and proliferation, HepG2 cells were treated with this compound for 72 hours. Surviving cells were then allowed to form colonies for a period, which were subsequently stained with crystal violet and quantified.[6][13]
-
Western Blotting: To analyze protein expression and signaling pathway modulation, cells were treated with this compound for specified time intervals. Whole-cell lysates were prepared, resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against target proteins (e.g., caspases, PARP, p-mTOR, p-JNK) and corresponding secondary antibodies. Detection was typically performed using an enhanced chemiluminescence (ECL) system.[6][13]
-
Apoptosis Assays (Annexin V/PI Staining): To quantify apoptosis, treated cells were stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI). The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Autophagy Flux Assay (RFP-GFP-LC3): To monitor autophagic flux, cells were transfected with a tandem ptf-LC3 plasmid (expressing mRFP-GFP-LC3). Changes in fluorescence (mRFP+-GFP+ for autophagosomes, mRFP+-GFP- for autolysosomes) were observed via confocal microscopy after treatment, allowing for the quantification of autophagy induction.[6]
In Vivo Xenograft Model
-
Animal Model: Six-week-old male immunodeficient mice (e.g., NOD-SCID) were used for tumor xenograft studies.[6][15]
-
Tumor Implantation: Human HepG2 cells (typically 5 x 10^6) were suspended in Matrigel and injected subcutaneously into the flank of each mouse.[15]
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into control (vehicle) and treatment groups. This compound was administered, often via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg body weight) for a defined period.[9]
-
Endpoint Analysis: Excised tumor tissues were subjected to histopathological evaluation (H&E staining), immunohistochemistry (IHC) for proliferation (e.g., PCNA, Ki67) and apoptosis markers (e.g., cleaved PARP), and TUNEL assays to detect apoptotic cells.[7][17]
Future Directions
The granting of Orphan Drug Designation by the FDA is a significant milestone for the this compound program.[1] The developer, Q BioMed Inc., is advancing the compound through the necessary preclinical testing to support an Investigational New Drug (IND) application with the FDA.[2][3] Future efforts will likely focus on completing IND-enabling toxicology studies, optimizing drug formulation, and designing Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with hepatocellular carcinoma. The potential for combination therapy, particularly with autophagy inhibitors, represents an exciting avenue for further clinical investigation.[15]
References
- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Q BioMed’s Uttroside-B Receives U.S. FDA Orphan Drug Designation in the Treatment of Liver Cancer [qbiomed.com]
- 4. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 7. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2017208254A1 - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
- 11. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 15. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
In Vitro Anticancer Effects of Uttroside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anticancer effects of Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn. This compound has demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines, with a particularly pronounced effect on hepatocellular carcinoma (HCC). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the implicated signaling pathways.
Quantitative Data Summary
This compound exhibits a potent cytotoxic effect on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, highlighting its efficacy, especially in liver cancer cells when compared to the standard chemotherapeutic agent, sorafenib.
| Cell Line | Cancer Type | IC50 of this compound | IC50 of Sorafenib | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.5 µM (500 nM) | 5.8 µM | [1][2] |
| Hep3B | Hepatocellular Carcinoma | 400-600 nM | Not Reported | [1][2] |
| SK-Hep1 | Hepatocellular Carcinoma | 400-600 nM | Not Reported | [1][2] |
| Huh-7 | Hepatocellular Carcinoma | 400-600 nM | Not Reported | [1][2] |
| A549 | Lung Cancer | 1 µM | Not Reported | [2] |
| HeLa | Cervical Cancer | 1.5 µM | Not Reported | [2] |
| A375 | Skin Cancer (Melanoma) | 1.6 µM | Not Reported | [2] |
| MDA-MB-231 | Breast Cancer | 1.6 µM | Not Reported | [2] |
| HL60 | Leukemia | 2.5 µM | Not Reported | [2] |
| HCT-116 | Colon Cancer | 6 µM | Not Reported | [2] |
Note: this compound was found to be non-toxic to normal immortalized hepatocytes (Chang liver cells) at concentrations as high as 1250 nM, indicating a degree of selectivity for cancer cells.[1][2]
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death. The primary mechanisms involve the induction of apoptosis and autophagy through the inhibition of the MAPK and mTOR pathways, and the activation of the AMPK pathway.
Inhibition of MAPK and mTOR Signaling
This compound has been shown to down-regulate the activation of key components of the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.[2][3][4] These pathways are often hyperactivated in cancer, promoting cell proliferation and survival. By inhibiting these pathways, this compound effectively curtails cancer cell growth.
Caption: this compound inhibits the MAPK and mTOR signaling pathways.
Induction of Autophagy via AMPK Activation
In addition to apoptosis, this compound induces autophagy, a cellular process of self-digestion.[5][6] This is mediated through the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mTOR pathway.[5][6][7] While autophagy can sometimes promote cell survival, in the context of this compound treatment, inhibiting this process has been shown to enhance its apoptotic effects.[5][6]
Caption: this compound induces autophagy through AMPK activation and mTOR inhibition.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The following day, cells are treated with various concentrations of this compound (typically ranging from 50 nM to 10,000 nM) and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: HepG2 cells are treated with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in the signaling pathways affected by this compound.
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction: HepG2 cells are treated with this compound for specified time intervals. Cells are then lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for proteins of interest (e.g., p-mTOR, p-Akt, p-Erk1/2, cleaved caspases, LC3B).
-
Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as an in vitro anticancer agent, particularly against hepatocellular carcinoma. Its mechanism of action involves the induction of apoptosis and the modulation of key cancer-related signaling pathways, including MAPK and mTOR. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic candidate. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Pharmacological Profile of Uttroside B: A Promising Chemotherapeutic Agent for Hepatocellular Carcinoma
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a potent and promising chemotherapeutic agent, particularly against hepatocellular carcinoma (HCC).[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, in vitro and in vivo efficacy, safety profile, and the experimental protocols used for its evaluation. Notably, this compound has demonstrated significantly higher cytotoxicity against liver cancer cells compared to sorafenib, the current standard-of-care drug, and has received "Orphan Drug" designation from the U.S. Food and Drug Administration (FDA) for the treatment of HCC.[2][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily involving the induction of apoptosis and modulation of key cellular signaling pathways. A unique characteristic of its action is the simultaneous induction of autophagy, which acts as a pro-survival mechanism in cancer cells.
Induction of Caspase-Dependent Apoptosis
This compound is a strong inducer of apoptosis in HCC cells.[1] This programmed cell death is initiated through the intrinsic caspase pathway, evidenced by the dose-dependent cleavage and activation of initiator caspase-9 and executioner caspases-7 and -8.[5][6] The activation of these caspases culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate for executioner caspases and a hallmark of apoptosis.[5][6]
Modulation of Cellular Signaling Pathways
The pro-apoptotic activity of this compound is underpinned by its ability to modulate critical survival and growth signaling pathways in cancer cells:
-
Inhibition of mTOR and MAPK Pathways: this compound significantly downregulates the activation of the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are crucial for cancer cell survival and proliferation.[5] It has been shown to inhibit the phosphorylation of key downstream effectors, including p-mTOR, p-JNK, p-p38, and p-p42/44 (Erk1/2).[5][7]
-
Activation of AMPK Pathway: In contrast to its inhibitory effects on pro-survival pathways, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway.[1][7] The activation of AMPK, a critical energy sensor, can lead to the inhibition of mTORC1, further contributing to the anti-proliferative effects of this compound.[7][8]
Induction of Pro-Survival Autophagy
In addition to apoptosis, this compound induces autophagy in hepatic cancer cells, characterized by the formation of acidic vacuoles and the upregulation of autophagy markers such as Beclin1, Atg5, Atg7, and LC3-II.[1][7][9] Studies have revealed that this autophagic response is a pro-survival mechanism. The inhibition of autophagy, either by pharmacological inhibitors like chloroquine, 3-methyladenine (3-MA), and Bafilomycin A1 (Baf A1) or by siRNA-mediated silencing of Beclin1, significantly enhances this compound-induced apoptosis and cytotoxicity.[1][4][7][9] This finding suggests a promising therapeutic strategy of combining this compound with autophagy inhibitors to augment its anti-cancer efficacy.[4][10]
Quantitative Pharmacological Data
The cytotoxic potency of this compound has been quantified across a range of cancer cell lines, with a pronounced sensitivity observed in hepatocellular carcinoma cells.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.5 | [3][11][12] |
| Hep3B | Hepatocellular Carcinoma | 0.4 - 0.6 | [11] |
| SK-Hep1 | Hepatocellular Carcinoma | 0.4 - 0.6 | [11] |
| Huh-7 | Hepatocellular Carcinoma | 0.4 - 0.6 | [11] |
| A549 | Lung Carcinoma | 1.0 | [11][13] |
| HeLa | Cervical Carcinoma | 1.5 | [11][13] |
| A375 | Melanoma | 1.6 | [11][13] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.6 | [11][13] |
| HL-60 | Promyelocytic Leukemia | 2.5 | [11][13] |
| HCT-116 | Colorectal Carcinoma | 6.0 | [11][13] |
Table 2: Comparative Cytotoxicity of this compound and Sorafenib in HepG2 Cells
| Compound | IC50 Value (µM) | Fold Difference | Reference |
| This compound | 0.5 | ~11.6x more potent | [3][12] |
| Sorafenib | 5.8 | - | [3][12] |
In Vivo Efficacy and Safety Profile
Preclinical evaluation in animal models corroborates the potent anti-tumor activity and favorable safety profile of this compound.
Anti-Tumor Efficacy in Xenograft Models
In vivo studies using HepG2 human HCC xenografts in NOD-SCID mice have demonstrated that this compound drastically inhibits tumor growth.[1][7] Treatment with this compound leads to a significant reduction in tumor volume compared to control groups.[7][9]
Pharmacological Safety
A key advantage of this compound is its pharmacological safety. It is non-toxic to normal immortalized hepatocytes (Chang liver cells) even at high concentrations.[11] Furthermore, detailed toxicological evaluations in Swiss albino mice have shown no significant acute or chronic toxicity.[1][2] This includes no adverse effects on body weight, behavior, or organ pathology, underscoring its high therapeutic index.[2][7]
Key Experimental Protocols
The pharmacological characterization of this compound has been achieved through a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]
-
Protocol:
-
Seed cells (e.g., HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 50 nM to 10 µM) for 72 hours.[13]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[14]
-
Measure the absorbance at 540-570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the untreated control.
-
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for the desired time (e.g., 36-48 hours).[6]
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI staining indicates late apoptotic or necrotic cells.[6]
-
-
Western Blotting for Apoptosis Markers:
-
Prepare whole-cell lysates from cells treated with this compound for 48 hours.[6]
-
Separate proteins (20-40 µg) by SDS-PAGE on a 10-15% gel and transfer to a PVDF membrane.[6][15][16]
-
Block the membrane with 5% non-fat milk in TBST.[7]
-
Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-9, cleaved caspase-7, cleaved caspase-8, and cleaved PARP.[6][7]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.[7]
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.[6]
-
Autophagy Detection
-
Acridine Orange Staining:
-
Treat cells with this compound.
-
Stain cells with Acridine Orange.
-
Observe under a fluorescence microscope. The formation of acidic vesicular organelles (autophagosomes) is indicated by bright red fluorescence.[9]
-
-
Western Blotting for Autophagy Markers:
In Vivo Xenograft Study
-
Animal Model: 6-week-old male NOD-SCID mice are typically used.[7][10]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells mixed with Matrigel into the right flank of the mice.[7][10]
-
Treatment: Once tumors are established (e.g., after two weeks), begin treatment with this compound (e.g., intraperitoneal injections) or vehicle control.[7][12]
-
Efficacy Evaluation: Monitor tumor volume regularly. At the end of the study, excise tumors for weight measurement, histopathology, and immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis markers.[7]
Visualizations: Signaling Pathways and Workflows
Caption: Core signaling pathways modulated by this compound in HCC cells.
Caption: Experimental workflow for evaluating this compound's anti-cancer efficacy.
Caption: Interplay between apoptosis and autophagy induced by this compound.
Conclusion
This compound presents a compelling pharmacological profile as a next-generation chemotherapeutic agent for hepatocellular carcinoma. Its potent, selective cytotoxicity against cancer cells, well-defined pro-apoptotic mechanism involving the inhibition of key survival pathways (mTOR and MAPK), and favorable in vivo safety profile position it as a strong candidate for clinical development. The discovery of its dual role in inducing pro-survival autophagy opens a clear path for rational combination therapies, potentially overcoming chemoresistance and significantly improving therapeutic outcomes for HCC patients. Further clinical investigation of this US FDA-designated 'Orphan Drug' is highly warranted.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma [ir.niist.res.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 13. omrf.org [omrf.org]
- 14. researchhub.com [researchhub.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Understanding the dual role of autophagy in Uttroside B action
An In-depth Technical Guide on the Dual Role of Autophagy in Uttroside B Action
Executive Summary
This compound, a potent furostanol saponin isolated from the plant Solanum nigrum Linn, has demonstrated significant chemotherapeutic potential against hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is complex, involving the simultaneous induction of both apoptosis and autophagy.[1][3][4] While apoptosis is a direct cell-killing mechanism, the autophagy induced by this compound serves as a pro-survival pathway, mitigating the compound's cytotoxic efficacy. This guide elucidates this dual role, detailing the underlying signaling pathways, presenting key quantitative data from preclinical studies, and outlining the experimental methodologies used to uncover these mechanisms. The central finding is that inhibiting this compound-induced autophagy significantly enhances its apoptotic and anti-tumor effects, suggesting a promising combination therapy strategy for HCC.[3][4][5][6]
Introduction to this compound and Autophagy
Hepatocellular carcinoma is a primary liver cancer with high mortality rates and limited therapeutic options.[1] Sorafenib, the primary FDA-approved drug for HCC, offers only marginal survival benefits, highlighting the urgent need for more effective chemotherapeutic agents.[3][7] this compound has emerged as a promising candidate, exhibiting significantly higher cytotoxicity against HCC cell lines than sorafenib.[1][2][7]
The cellular response to chemotherapeutic stress often involves two critical, interconnected processes: apoptosis and autophagy.
-
Apoptosis: A programmed cell death pathway essential for eliminating damaged or cancerous cells. It is often the desired outcome of cancer treatment.
-
Autophagy: A catabolic "self-digestion" process where cells degrade and recycle their own components to maintain homeostasis. In the context of cancer, autophagy can have a dual role: it can promote cell death or act as a survival mechanism that allows cancer cells to withstand stress induced by treatments.[4]
Studies on this compound have revealed that it triggers both pathways in HCC cells.[3][8] However, the induced autophagy is cytoprotective, and its inhibition potentiates the drug's efficacy.[3][4] This guide provides a detailed examination of this interplay.
The Dual Action of this compound: Apoptosis and Pro-Survival Autophagy
This compound's primary anti-cancer effect is the induction of caspase-dependent apoptosis.[2] However, in parallel, it activates a pro-survival autophagic response.
Induction of Apoptosis
This compound treatment in HCC cells (such as HepG2 and Hep3B) leads to the activation of key apoptotic markers. This includes the dose-dependent cleavage of procaspases 9, 8, and 7, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[2][9] The apoptotic effect is further confirmed by nuclear condensation observed through DAPI staining and an increased percentage of apoptotic cells in flow cytometry analysis.[8]
Induction of Pro-Survival Autophagy
Concurrent with apoptosis, this compound induces the formation of cytoplasmic vacuoles, a hallmark of autophagy.[1][3] This is confirmed by acridine orange staining, which reveals an increase in acidic vesicular organelles.[3] The induction of autophagy is further substantiated by the upregulation of key autophagy-related proteins (Atgs), including the conversion of LC3-I to LC3-II and increased expression of Beclin1, Atg5, and Atg7.[1][3][5]
Crucially, this autophagic response is a survival mechanism. When autophagy is blocked using pharmacological inhibitors (like 3-methyladenine, Bafilomycin A1, Chloroquine) or genetic silencing (Beclin1 siRNA), the apoptotic effects of this compound are significantly amplified.[1][3][4][6] This demonstrates a clear antagonistic relationship between this compound-induced autophagy and apoptosis.
Core Signaling Pathway: The AMPK/mTOR Axis
The dual effects of this compound are orchestrated primarily through the modulation of the AMPK and mTOR signaling pathways, which are critical regulators of cellular metabolism, growth, and autophagy.[1][3]
-
mTOR Inhibition: The mTOR (mechanistic target of rapamycin) pathway is frequently hyperactivated in HCC and acts as a negative regulator of autophagy.[3] this compound treatment leads to a significant downregulation in the phosphorylation of mTOR at sites S2448 and S2481.[3][4] This inhibition extends to its downstream targets, p70S6 Kinase and 4E-BP1, effectively relieving the suppression of autophagy.[3][4]
-
AMPK Activation: In contrast to mTOR, AMPK (AMP-activated protein kinase) is a key activator of autophagy. This compound treatment leads to the phosphorylation and activation of AMPK.[3][5] Activated AMPK can promote autophagy both by directly phosphorylating autophagy-initiating proteins like ULK1 and by inhibiting the mTORC1 complex.[5]
Therefore, this compound simultaneously inhibits the anti-autophagic mTOR pathway and activates the pro-autophagic AMPK pathway, leading to a robust induction of autophagy.[1][3]
Signaling Pathway Diagram
Caption: this compound signaling pathway in HCC cells.
Quantitative Data Analysis
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 Value | Notes |
| HepG2 (HCC) | This compound | ~0.5 µM | 10-fold more potent than Sorafenib. |
| HepG2 (HCC) | Sorafenib | ~5.6 µM - 5.8 µM | FDA-approved drug for comparison. |
| Hep3B, SKHEP-1, Huh-7 (HCC) | This compound | Effective (µM range) | Broad activity against HCC lines. |
| Chang Liver (Normal) | This compound | Non-toxic | Demonstrates cancer cell selectivity. |
Table 2: Effect of Autophagy Inhibition on this compound Cytotoxicity in HepG2 Cells
| Treatment | Cell Viability (%) | Observation |
| Control | 100% | Baseline viability. |
| This compound (IC50) | ~50% | Cytotoxicity of this compound alone. |
| This compound + 3-MA (Inhibitor) | Significantly < 50% | Enhanced cytotoxicity. |
| This compound + Bafilomycin A1 (Inhibitor) | Significantly < 50% | Enhanced cytotoxicity. |
Table 3: Time-Dependent Expression of Key Proteins in HepG2 Cells Treated with this compound
| Protein | 12 hours | 24 hours | 48 hours | Role |
| LC3-II | Increased | Maintained high level | Degraded | Autophagy Marker |
| Beclin1 | Increased | Elevated | Remains elevated | Autophagy Initiation |
| Atg5 | Increased | Peaks | Declines | Autophagy Elongation |
| Cleaved Caspase 9 | - | Increased | Further Increased | Apoptosis Initiator |
Experimental Protocols
This section provides an overview of the key methodologies used to investigate this compound's action.
Cell Culture and Viability Assay
-
Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, Hep3B) and normal immortalized hepatocytes (Chang Liver) are used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at ~570 nm to determine cell viability and calculate the IC50 value.[1]
Western Blotting
-
Lysate Preparation: Cells are treated with this compound for specified time points. Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Electrophoresis & Transfer: Protein concentration is quantified (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins (LC3, Beclin1, Atg5, Atg7, p-mTOR, p-AMPK, cleaved caspases, PARP).
-
Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) system.[3]
Autophagy Flux Assay (RFP-GFP-LC3)
-
Principle: This assay distinguishes between autophagosomes and autolysosomes. In the neutral pH of autophagosomes, both GFP and RFP fluoresce (yellow puncta). In the acidic autolysosomes, GFP fluorescence is quenched, leaving only RFP signal (red puncta). An increase in red puncta indicates active autophagic flux.
-
Method: HepG2 cells are transfected with a plasmid encoding the tandem RFP-GFP-LC3 protein. After treatment with this compound, cells are visualized by confocal fluorescence microscopy to quantify yellow and red puncta.[1][3]
In Vivo Xenograft Model
-
Animals: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: HepG2 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into groups (e.g., vehicle control, this compound, Chloroquine, this compound + Chloroquine). Drugs are administered via an appropriate route (e.g., intraperitoneal injection).
-
Analysis: Tumor volume and mouse body weight are monitored throughout the experiment. At the end of the study, tumors are excised for weight measurement, histopathology, and immunohistochemical analysis of proliferation (Ki67) and autophagy (LC3) markers.[1][3][8]
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's dual action.
Logical Interplay: Pro-Survival Autophagy vs. Apoptosis
The action of this compound creates a cellular conflict. It initiates a death signal via apoptosis while simultaneously activating a survival signal through autophagy. The cancer cell's fate depends on the balance between these opposing forces. The pro-survival autophagy can delay or inhibit apoptosis, potentially by degrading pro-apoptotic factors or providing metabolic support.[5] By therapeutically inhibiting this autophagy, the balance is decisively shifted, leading to overwhelming apoptosis and enhanced tumor cell death.
Logical Relationship Diagram
Caption: The antagonistic interplay between apoptosis and autophagy.
Conclusion and Future Directions
This compound is a powerful anti-cancer agent that simultaneously induces apoptosis and pro-survival autophagy in hepatocellular carcinoma cells via modulation of the AMPK/mTOR signaling axis. The finding that autophagy acts as a resistance mechanism is critical for its clinical development.[3][4]
The research strongly supports a combination therapy approach, pairing this compound with clinically approved autophagy inhibitors like Chloroquine.[5][10] This strategy has been validated in preclinical xenograft models, where the combination therapy showed superior anti-tumor efficacy compared to this compound alone, without increasing toxicity.[3][10]
Future research should focus on:
-
Optimizing the dosing and scheduling of the combination therapy.
-
Investigating the role of this compound-induced autophagy in other cancer types.
-
Identifying the specific molecular mechanisms by which autophagy counteracts apoptosis in this context.
Understanding this dual mechanism is paramount for unlocking the full therapeutic potential of this compound and developing more effective treatment regimens for HCC.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 8. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
Methodological & Application
Application Note & Protocol: Isolation and Purification of Uttroside B from Solanum nigrum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has demonstrated significant potential as a chemotherapeutic agent, particularly against hepatocellular carcinoma (HCC).[1][2][3] It has been shown to be more cytotoxic to liver cancer cell lines than sorafenib, the current FDA-approved drug for HCC.[2] This document provides a detailed protocol for the isolation, purification, and characterization of this compound from Solanum nigrum leaves, along with data on its biological activity.
Data Presentation
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 of this compound | IC50 of Sorafenib | Reference |
| HepG2 | Liver Cancer | 0.5 µM | 5.8 µM | [2] |
| A549 | Lung Cancer | 1 µM | Not Reported | [4] |
| HeLa | Cervical Cancer | 1.5 µM | Not Reported | [4] |
| A375 | Skin Cancer | 1.6 µM | Not Reported | [4] |
| MDA-MB-231 | Breast Cancer | 1.6 µM | Not Reported | [4] |
| HL60 | Promyelocytic Leukemia | 2.5 µM | Not Reported | [4] |
| HCT-116 | Colon Cancer | 6 µM | Not Reported | [4] |
Experimental Protocols
1. Plant Material and Extraction
-
Plant Material: Fresh leaves of Solanum nigrum Linn are collected and authenticated.
-
Preparation: The leaves are air-dried at room temperature without direct exposure to sunlight and then powdered.
-
Extraction:
-
The powdered leaves are subjected to successive extraction with solvents of increasing polarity, starting with hexane, followed by dichloromethane, ethyl acetate, and finally methanol.[2]
-
Alternatively, a direct methanolic extraction can be performed.[2][5] For this, the powdered leaves are refluxed with 90% ethanol or methanol.[6]
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
2. Fractionation by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
-
Column Preparation: The column is packed with silica gel slurried in hexane.
-
Loading: The concentrated methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient solvent system of hexane and chloroform. The polarity is gradually increased by increasing the proportion of chloroform.[5]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled.
-
Bioactivity Screening: The cytotoxic effects of the collected fractions are screened against a cancer cell line, such as HepG2, using an MTT assay to identify the most active fraction(s).[2]
3. Purification by Preparative HPLC
-
Instrumentation: A preparative High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) is used.
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient of solvent A (Water) and solvent B (Methanol) is used for elution.[4]
-
Gradient Program:
-
0-5 min: 10% B
-
5-10 min: 20% B
-
10-15 min: 30% B
-
15-20 min: 50% B
-
20-30 min: 60% B
-
30-60 min: 80% B
-
60-65 min: 90% B
-
65-70 min: 100% B[4]
-
-
Purification: The most active fraction from column chromatography is dissolved in water and subjected to preparative HPLC. The peak corresponding to this compound is collected.[4]
-
Final Product: The collected fraction is concentrated under vacuum to yield pure this compound as a white solid.[2]
4. Structure Elucidation
The structure of the purified compound is confirmed using the following spectroscopic techniques:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular weight and elemental composition.[4]
-
NMR Spectroscopy: 1H NMR and 13C NMR spectra are recorded to elucidate the chemical structure.[2][4]
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. researchgate.net [researchgate.net]
- 3. Active components of Solanum nigrum and their antitumor effects: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Uttroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uttroside B, a furostanol saponin isolated from the medicinal plant Solanum nigrum Linn, has demonstrated significant potential as a chemotherapeutic agent, particularly against hepatocellular carcinoma.[1][2][3] It has been shown to be more potent than sorafenib, an FDA-approved drug for liver cancer, in inducing cytotoxicity in liver cancer cell lines.[3][4] The mechanism of action of this compound involves the induction of apoptosis through the downregulation of the MAPK and mTOR signaling pathways.[4][5] Given its therapeutic promise, robust and efficient methods for the purification of this compound are essential for preclinical and clinical research.
These application notes provide a detailed protocol for the purification of this compound from Solanum nigrum leaves using a combination of conventional chromatography and preparative High-Performance Liquid Chromatography (HPLC). An analytical HPLC method for the assessment of this compound purity is also described.
Experimental Protocols
Extraction of this compound from Solanum nigrum
The initial extraction of this compound from plant material is a critical first step to obtaining a crude extract enriched with the target saponin.
Protocol:
-
Plant Material Preparation: Freshly collected leaves of Solanum nigrum are washed, shade-dried, and ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. A common ratio is 100 g of powdered leaves to 1 L of methanol.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Preliminary Purification by Column Chromatography
A preliminary purification step using silica gel column chromatography is employed to fractionate the crude methanolic extract and isolate a saponin-rich fraction.
Protocol:
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) using hexane as the slurry solvent.
-
Sample Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient starts with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally, increasing proportions of methanol in ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of saponins. Saponin-containing fractions are identified by their characteristic foaming when shaken with water and by spraying the TLC plates with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pooling and Concentration: Fractions containing a high concentration of the desired saponin mixture are pooled and concentrated to dryness.
Preparative HPLC Purification of this compound
The final purification of this compound is achieved by preparative reverse-phase HPLC.
Protocol:
-
Sample Preparation: The saponin-rich fraction obtained from column chromatography is dissolved in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Chromatographic Conditions: The sample is subjected to preparative RP-HPLC under the conditions outlined in Table 1.
-
Fraction Collection: Fractions corresponding to the major peak, identified as this compound, are collected.
-
Purity Assessment: The purity of the collected fractions is assessed using the analytical HPLC method described in section 2.4.
-
Lyophilization: Pure fractions of this compound are pooled and lyophilized to obtain a white, amorphous powder.
Analytical HPLC for Purity Assessment
An analytical reverse-phase HPLC method is used to determine the purity of the isolated this compound.
Protocol:
-
Standard and Sample Preparation: A standard solution of purified this compound is prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase.
-
Chromatographic Conditions: The analysis is performed using the parameters detailed in Table 2.
-
Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the resulting chromatogram.
Data Presentation
The following tables summarize the instrumental parameters for the preparative and analytical HPLC methods for this compound.
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 250 x 21.2 mm, 15 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 10% B; 5-10 min: 20% B; 10-15 min: 30% B; 15-20 min: 50% B; 20-30 min: 60% B; 30-60 min: 80% B; 60-65 min: 90% B; 65-70 min: 100% B |
| Flow Rate | 5-10 mL/min (optimized for column dimensions) |
| Detection | UV at 205 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
Table 2: Analytical HPLC Parameters for this compound Purity Assessment
| Parameter | Value |
| Instrument | Analytical HPLC System with UV Detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from 20% to 80% B over 30 minutes is a typical starting point and should be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
References
- 1. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omrf.org [omrf.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
Uttroside B-Induced Apoptosis: Western Blot Analysis Protocols and Signaling Pathways
Application Note: FA-001 For Research Use Only.
Introduction
Uttroside B, a potent furostanol saponin isolated from the leaves of Solanum nigrum Linn, has demonstrated significant cytotoxic effects against various cancer cell lines, notably hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the induction of programmed cell death, or apoptosis. Western blot analysis is a critical technique for elucidating the molecular pathways involved in this process. This document provides detailed protocols for the Western blot analysis of key apoptosis markers in cells treated with this compound, along with a summary of expected quantitative changes and a visualization of the implicated signaling pathways.
Apoptosis is a tightly regulated process involving a cascade of specific protein activations and cleavages. Key protein families involved include the Bcl-2 family, which regulates mitochondrial permeability, and caspases, which are the executioners of apoptosis.[4][5][6] this compound has been shown to modulate these pathways, leading to caspase-dependent apoptosis.[2][7]
Key Apoptosis Markers for Western Blot Analysis
The following table summarizes the key protein markers that are modulated by this compound treatment and can be effectively analyzed by Western blot to assess the induction of apoptosis.
| Marker | Role in Apoptosis | Expected Change with this compound Treatment | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) |
| Bcl-2 | Anti-apoptotic | Decrease | ~26 | N/A |
| Bax | Pro-apoptotic | Increase | ~21 | N/A |
| Caspase-9 | Initiator Caspase (Intrinsic Pathway) | Decrease in pro-form, Increase in cleaved form | ~47 | ~35/37, ~17 |
| Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Decrease in pro-form, Increase in cleaved form | ~57 | ~43/41, ~18 |
| Caspase-7 | Executioner Caspase | Decrease in pro-form, Increase in cleaved form | ~35 | ~20, ~12 |
| Caspase-3 | Executioner Caspase | Decrease in pro-form, Increase in cleaved form | ~32 | ~17/19 |
| PARP | DNA Repair Enzyme, Caspase Substrate | Decrease in full-length, Increase in cleaved form | ~116 | ~89 |
Quantitative Data Summary
The following table presents a summary of the observed changes in the expression of key apoptosis markers following this compound treatment, as determined by Western blot analysis. The data indicates a dose-dependent activation of the apoptotic cascade.
| Protein | Treatment Concentration (µM) | Duration (hours) | Cell Line | Fold Change (Cleaved/Total or Treated/Control) | Reference |
| Cleaved Caspase-9 | 0.5 - 1.0 | 48 | HepG2 | Dose-dependent increase | [7] |
| Cleaved Caspase-8 | 0.5 - 1.0 | 48 | HepG2 | Dose-dependent increase | [7] |
| Cleaved Caspase-7 | 0.5 - 1.0 | 48 | HepG2 | Dose-dependent increase | [7] |
| Cleaved PARP | 0.25 - 1.0 | 48 | HepG2 | Dose-dependent increase | [7] |
| Bcl-2/Bax Ratio | Not Specified | Not Specified | Tumor Cells | Downregulation | [8] |
Signaling Pathways
This compound induces apoptosis primarily through the intrinsic pathway, initiated by mitochondrial stress, and also influences the extrinsic pathway. The treatment leads to the downregulation of survival signals such as the MAPK and mTOR pathways.[3][7][8]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for Western blot analysis of apoptosis markers after this compound treatment.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Culture cells (e.g., HepG2) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).[9]
Cell Lysate Preparation
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing intermittently.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9][11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[9]
Protein Quantification
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay to ensure equal loading for the Western blot.[10]
SDS-PAGE
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[10]
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel. For smaller proteins like cleaved caspases, a 15% gel may provide better resolution.[7][10]
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
Blocking
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
Antibody Incubation
-
Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., anti-PARP, anti-caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
Detection and Analysis
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]
-
Capture the chemiluminescent signal using an imaging system.[9]
-
For quantitative analysis, use densitometry software to measure the intensity of each protein band. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[9]
Interpretation of Results
An increase in the cleaved forms of caspases and PARP is a clear indicator of active apoptosis.[4] The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins can provide insights into the involvement of the intrinsic apoptotic pathway.[4] By analyzing these markers, researchers can confirm the pro-apoptotic activity of this compound and delineate the signaling pathways through which it exerts its cytotoxic effects.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle in Uttroside B Treated Cells
Introduction
Uttroside B, a steroidal saponin isolated from the leaves of Solanum nigrum Linn, has demonstrated significant potential as a chemotherapeutic agent, particularly against hepatocellular carcinoma (HCC).[1][2] It is known to induce apoptosis and autophagy in cancer cells.[2] Understanding the effect of a potential drug candidate on the cell cycle is a critical aspect of its preclinical evaluation. Flow cytometry with propidium iodide (PI) staining is a widely used and robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] This document provides a detailed protocol for analyzing the cell cycle of cells treated with this compound using this technique.
Key Findings on this compound and the Cell Cycle
Contrary to many chemotherapeutic agents that induce cell cycle arrest, studies on hepatocellular carcinoma (HepG2) cells have shown that this compound does not cause a significant alteration in the cell cycle distribution.[1][4] Even after treatment for 48 hours with various concentrations, no significant cell cycle arrest in any phase (G0/G1, S, or G2/M) was observed.[1][5] Instead, the primary mechanisms of this compound-induced cell death in HCC cells are the induction of caspase-dependent apoptosis and the modulation of survival signaling pathways such as MAPK and mTOR.[1][4][6] While this compound also induces autophagy, this appears to be a pro-survival mechanism, and its inhibition can enhance the compound's apoptotic effects.[2][7]
Therefore, when analyzing the effects of this compound, researchers should not expect to see a classic cell cycle arrest profile. The primary utility of cell cycle analysis in this context is to confirm the absence of cell cycle arrest and to quantify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: HepG2 (human hepatocellular carcinoma) is a commonly used cell line for studying the effects of this compound.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in 60 mm culture dishes at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: After allowing the cells to attach overnight, treat them with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or a vehicle control (e.g., DMSO). A positive control for cell cycle arrest, such as curcumin (25 µM), can also be included.[1][5]
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).[1][7]
II. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard procedure for preparing cells for cell cycle analysis using PI staining.[3][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvesting Cells:
-
For adherent cells (like HepG2), aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the wash step twice.[8]
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[8]
-
Incubate the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[8]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature or 15 minutes at 37°C in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3, typically around 600 nm).[8][11]
-
Collect data for at least 10,000 events per sample.
-
Use software such as ModFit LT or FlowJo to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[10]
-
Data Presentation
The quantitative data from the cell cycle analysis should be presented in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Incubation Time (h) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | - | 48 | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.8 | 2.1 ± 0.5 |
| This compound | 0.5 | 48 | 64.8 ± 2.5 | 21.1 ± 1.7 | 14.1 ± 2.0 | 8.5 ± 1.2 |
| This compound | 1.0 | 48 | 65.5 ± 1.9 | 20.2 ± 1.3 | 14.3 ± 1.5 | 15.3 ± 2.1 |
| Curcumin (Positive Control) | 25 | 24 | 15.3 ± 1.8 | 10.1 ± 1.2 | 74.6 ± 3.2 | 5.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
References
- 1. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes: Assessing the Long-Term Cytotoxic Effects of Uttroside B using a Clonogenic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uttroside B, a potent furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a promising chemotherapeutic agent, particularly against Hepatocellular Carcinoma (HCC).[1][2] It has demonstrated greater cytotoxicity in liver cancer cell lines like HepG2 than sorafenib, the standard first-line treatment for HCC.[2][3][4] The U.S. FDA has even designated this compound as an 'Orphan Drug' for the treatment of HCC, highlighting its clinical potential.[3][5] The long-term efficacy of a potential anticancer compound is its ability to eradicate the reproductive capacity of cancer cells. The clonogenic assay, or colony formation assay, is the gold standard in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony.[6][7] This assay is crucial for assessing the long-term effects of cytotoxic agents like this compound, moving beyond short-term viability metrics to evaluate true cytostatic or cytotoxic impact on cell proliferation.
These application notes provide a detailed protocol for utilizing the clonogenic assay to evaluate the long-term anti-proliferative effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death. Its primary mechanisms include the induction of both apoptosis and autophagy.[1][2] Mechanistic studies have revealed that this compound downregulates the MAPK and mTOR signaling pathways, which are major survival signals in HCC.[8][9] The compound activates AMP-activated protein kinase (AMPK) while inhibiting the mTOR pathway, a central regulator of cell growth and autophagy.[1][2][10] This inhibition of mTOR relieves its suppression of autophagy.[10] Furthermore, this compound induces caspase-dependent apoptosis, leading to the cleavage of caspases 7, 8, and 9, and subsequently, PARP cleavage.[9][11]
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
This protocol details the steps to assess the long-term efficacy of this compound by measuring its effect on the colony-forming ability of adherent cancer cells, such as the HepG2 human liver cancer cell line.
Materials and Reagents
-
Cell Line: HepG2 (or other appropriate adherent cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO and stored at -20°C. Dilute to working concentrations in culture medium immediately before use.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.05% or 0.25%.
-
Fixation Solution: 10% neutral buffered formalin or 4% paraformaldehyde.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.
-
Equipment: 6-well plates, cell culture flasks, hemocytometer or automated cell counter, CO2 incubator (37°C, 5% CO2), microscope.
Experimental Workflow
Caption: Workflow for the clonogenic assay with this compound.
Detailed Procedure
Step 1: Cell Preparation
-
Culture HepG2 cells in T-75 flasks until they reach approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Collect the cells in a 15 mL conical tube and centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. A single-cell suspension is critical for accuracy.[12]
Step 2: Cell Seeding
-
Based on the cell count, prepare a cell suspension at the desired concentration. The number of cells to seed depends on the expected toxicity of this compound and the plating efficiency of the cell line. A good starting point is to seed between 200 and 1,000 cells per well of a 6-well plate.
-
Seed the calculated number of cells into each well of the 6-well plates. Include triplicate wells for each condition (control and each this compound concentration).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach firmly.[7]
Step 3: Treatment with this compound
-
Prepare fresh dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for HepG2 cells could be based on its known IC50 value (approx. 500 nM), for example: 0 nM (vehicle control - DMSO), 100 nM, 250 nM, 500 nM, and 1000 nM.[2]
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with the medium containing the corresponding concentrations of this compound.
-
The treatment duration can vary. For a continuous exposure model, the cells are incubated in the drug-containing medium for the entire duration of colony growth.
Step 4: Incubation and Colony Formation
-
Return the plates to the incubator and allow them to grow undisturbed for 1 to 3 weeks.[7][12] The incubation time should be sufficient for cells in the control wells to form colonies of at least 50 cells.[12][13]
-
Monitor the plates periodically for colony growth without disturbing the cells.
Step 5: Fixation and Staining
-
Once colonies in the control wells are of a suitable size, terminate the experiment.
-
Gently aspirate the medium from all wells.
-
Carefully wash each well once with 2 mL of PBS to remove any remaining medium.[12]
-
Add 1 mL of fixation solution (e.g., 10% formalin) to each well and incubate at room temperature for 15-30 minutes.[6]
-
Aspirate the fixation solution.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 30-60 minutes.[6]
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.[12]
-
Allow the plates to air dry completely at room temperature.
Step 6: Data Acquisition and Analysis
-
Count the number of colonies in each well. A colony is traditionally defined as a cluster of ≥50 cells.[7][13] Counting can be done manually using a stereomicroscope or by scanning the plates and using image analysis software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE): A measure of the percentage of seeded cells that form colonies in the untreated control group. PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF): The fraction of cells that survive treatment with this compound, normalized to the plating efficiency of the control cells. SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
Data Presentation
Quantitative data from the clonogenic assay should be summarized in a clear, tabular format to facilitate comparison between different concentrations of this compound.
Table 1: Colony Formation Data for HepG2 Cells Treated with this compound
| Treatment (this compound Conc.) | Cells Seeded per Well | Avg. Colonies Counted (± SD) | Plating Efficiency (PE) (%) | Surviving Fraction (SF) |
| 0 nM (Control) | 500 | 215 ± 12 | 43.0 | 1.00 |
| 100 nM | 500 | 152 ± 9 | - | 0.71 |
| 250 nM | 500 | 88 ± 7 | - | 0.41 |
| 500 nM | 500 | 31 ± 5 | - | 0.14 |
| 1000 nM | 500 | 4 ± 2 | - | 0.02 |
Note: Data presented are for illustrative purposes only.
Table 2: Seeding Density Adjustment Based on Expected Survival
| Treatment (this compound Conc.) | Expected Survival (%) | Recommended Cells to Seed |
| 0 nM (Control) | 100 | 200 - 500 |
| 100 nM | ~70 | 300 - 700 |
| 250 nM | ~40 | 500 - 1250 |
| 500 nM | ~15 | 1300 - 3300 |
| 1000 nM | ~2 | 10000 - 25000 |
Note: Adjusting seeding density ensures a countable number of colonies (50-150) per plate/well for all treatment conditions.[14]
References
- 1. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 3. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 11. A Novel Combinatorial Regimen Using Sorafenib and this compound, A US FDA-designated Orphan Drug, for the Treatment of Hepatocellular Carcinoma - Keerthana - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scribd.com [scribd.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
Application Notes and Protocols for In Vivo Xenograft Mouse Models in Uttroside B Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft mouse models to assess the therapeutic efficacy of Uttroside B, a potent furostanol saponin isolated from Solanum nigrum Linn.[1][2] this compound has demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly remarkable efficacy against hepatocellular carcinoma (HCC)[1][2][3][4]. Preclinical studies have shown it to be a promising chemotherapeutic agent, exhibiting greater potency than Sorafenib, an FDA-approved drug for liver cancer, while demonstrating a favorable safety profile[2][3][4].
This document outlines the essential methodologies for establishing xenograft models, administering this compound, and evaluating its anti-tumor effects. The provided protocols are based on established research and aim to guide researchers in designing and executing robust preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in xenograft mouse models.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of Sorafenib (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.5 | 5.8 | [2] |
| Hep3B | Hepatocellular Carcinoma | - | - | [5] |
| SK-HEP-1 | Hepatocellular Carcinoma | - | - | [6] |
| Huh-7 | Hepatocellular Carcinoma | - | - | [6] |
| HeLa | Cervical Cancer | - | - | [6] |
| A375 | Skin Cancer | - | - | [6] |
| MDA-MB-231 | Breast Cancer | - | - | [6] |
| HL-60 | Leukemia | - | - | [6] |
| A549 | Lung Cancer | - | - | [6] |
| HCT116 | Colon Cancer | - | - | [6] |
Table 2: In Vivo Efficacy of this compound in HepG2 Xenograft Mouse Model
| Parameter | Control Group | This compound Treated Group | Sorafenib Treated Group | Reference |
| Mouse Strain | NOD-SCID | NOD-SCID | NOD-SCID | [1][2][7] |
| Cell Line | HepG2 | HepG2 | HepG2 | [1][2][7] |
| Number of Cells Injected | 5 x 10^6 in Matrigel | 5 x 10^6 in Matrigel | - | [7] |
| Route of Administration | Vehicle (PBS) | Intraperitoneal (i.p.) | - | [2][8] |
| Dosage | - | 10 mg/kg body weight | - | [2] |
| Treatment Schedule | Thrice weekly for four weeks | Thrice weekly for four weeks | - | [8] |
| Tumor Volume at Endpoint | Significantly higher | Drastic reduction, no visible tumor externally at the end of treatment | Exhibited symptoms of severe toxicity | [2][3] |
| Apoptosis Marker (Cleaved PARP) | Low expression | High expression | - | [8] |
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare a viable cancer cell suspension for subcutaneous injection into immunodeficient mice.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability (should be >90%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.[7]
In Vivo Xenograft Mouse Model Development
Objective: To establish subcutaneous tumors in immunodeficient mice.
Materials:
-
6-week-old male NOD-SCID (NOD.CB17-Prkdcscid/J) mice[7]
-
Prepared HepG2 cell suspension
-
1 mL syringes with 26-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Vernier calipers
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize a mouse using an appropriate anesthetic.
-
Subcutaneously inject 100 µL of the HepG2 cell suspension (5 x 10^6 cells) into the right lower flank of the mouse.[7]
-
Monitor the animals regularly for tumor growth.
-
Once tumors become palpable, measure their dimensions (length and width) using Vernier calipers every week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Width^2 × Length) / 2.
-
When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into control and treatment groups.[2][8]
This compound Administration
Objective: To treat the tumor-bearing mice with this compound.
Materials:
-
This compound
-
Sterile PBS
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Prepare a stock solution of this compound dissolved in sterile PBS.
-
For the treatment group, administer this compound intraperitoneally at a dose of 10 mg/kg body weight.[2]
-
For the control group, administer an equivalent volume of the vehicle (sterile PBS).
-
Administer the treatment thrice weekly for four weeks.[8]
-
Monitor the body weight of the mice throughout the experiment to assess toxicity.[7]
Evaluation of Anti-Tumor Efficacy
Objective: To assess the effect of this compound on tumor growth.
Protocol:
-
Continue to measure tumor volume weekly as described in Protocol 2.
-
At the end of the four-week treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Fix the tumor tissues in formalin for histopathological and immunohistochemical analysis.
Immunohistochemistry for Apoptosis Markers
Objective: To detect apoptosis in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval as required for the primary antibody.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the sections under a microscope to assess the expression of cleaved PARP, an indicator of apoptosis.[8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatocellular Carcinoma
This compound has been shown to induce apoptosis and autophagy in HCC cells by modulating key signaling pathways.[1][9] It inhibits the mTOR pathway and activates the AMPK pathway.[1] It also downregulates the MAPK signaling pathway.[2][9]
Caption: this compound signaling pathway in HCC.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the typical workflow for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Experimental workflow for this compound xenograft study.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. researchgate.net [researchgate.net]
- 3. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 7. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Uttroside B: Dosing and Administration Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Uttroside B, a promising saponin isolated from Solanum nigrum Linn., in various animal models for preclinical research. The protocols detailed below are based on established studies demonstrating its potent anti-cancer activity, particularly against hepatocellular carcinoma (HCC).
Overview and Mechanism of Action
This compound has demonstrated significant selective cytotoxicity against liver cancer cells.[1][2] Its mechanism of action involves the induction of apoptosis and autophagy.[3] Key signaling pathways modulated by this compound include the downregulation of the MAPK and mTOR pathways and the activation of AMPK.[1][2][3] Preclinical studies have highlighted its superior efficacy and pharmacological safety compared to sorafenib, a standard-of-care treatment for HCC.[4][5][6]
Quantitative Data Summary
The following tables summarize the reported dosing and key in vitro efficacy data for this compound.
Table 1: In Vivo Dosing of this compound in Murine Models
| Animal Model | Study Type | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Swiss Albino Mice | Acute Toxicity | - | Up to 2000 mg/kg | - | Deemed safe. | [2] |
| Swiss Albino Mice | Toxicity (Acute & Sub-chronic) | - | 10 mg/kg and 50 mg/kg | - | No significant toxicological manifestations observed.[1][4][7] | [1][4][7] |
| NOD-SCID Mice | Efficacy (HepG2 Xenograft) | Intraperitoneal | 10 mg/kg (thrice weekly for 4 weeks) | PBS | Significant reduction in tumor volume.[7] | [7] |
| NOD-SCID Mice | Efficacy (HepG2 Xenograft) | Intraperitoneal | 10 mg/kg (on alternate days for 1 month) | PBS | Superior anti-HCC efficacy compared to sorafenib. | [5] |
| Swiss Albino Mice | Combination Toxicity (with Chloroquine) | - | 5 mg/kg and 10 mg/kg | - | Combination found to be biologically safe. | [8][9] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.5 |
| A549 | Lung Cancer | 1.0 |
| HeLa | Cervical Cancer | 1.5 |
| A375 | Skin Cancer | 1.6 |
| MDA-MB-231 | Breast Cancer | 1.6 |
| HL60 | Leukemia | 2.5 |
| HCT-116 | Colon Cancer | 6.0 |
Data compiled from[7]
Experimental Protocols
Protocol for In Vivo Efficacy Study in a Hepatocellular Carcinoma Xenograft Model
This protocol is designed to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
HepG2 cells
-
Matrigel
-
6-week-old male NOD-SCID mice
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Preparation: Culture HepG2 cells under standard conditions. On the day of injection, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right lower flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow the tumors to grow. Begin treatment when the tumor volume reaches approximately 50-100 mm³.[7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Animal Grouping: Randomize the mice into treatment and control groups (n=6 per group).[5]
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile PBS to a final concentration for a 10 mg/kg dose.[5][7]
-
Administer the this compound solution (10 mg/kg) via intraperitoneal injection.[5][7]
-
The control group should receive an equivalent volume of the vehicle (PBS).
-
Administer the treatment thrice weekly for four weeks.[7]
-
-
Monitoring: Monitor the body weight and tumor size of the mice regularly throughout the experiment.[8]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).[5]
Protocol for Acute and Sub-chronic Toxicity Studies
This protocol outlines the procedure for evaluating the potential toxicity of this compound in Swiss albino mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or water)
-
6-8 week old Swiss albino mice (male and female)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Animal Grouping: Divide the mice into control and treatment groups (n=6 per group).
-
Dose Preparation: Prepare different concentrations of this compound for administration. Doses of 10 mg/kg and 50 mg/kg have been previously evaluated.[4][7]
-
Administration:
-
Observation: Monitor the animals for any changes in behavior, appearance, and body weight.
-
Endpoint and Analysis:
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Xenograft Efficacy Study
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 4. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 9. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of Uttroside B and Chloroquine via Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uttroside B, a potent furostanol saponin isolated from the leaves of Solanum nigrum Linn, has demonstrated significant cytotoxic effects against hepatocellular carcinoma (HCC) cells, proving to be more potent than the standard-of-care drug, sorafenib.[1][2] This novel compound induces apoptosis and modulates key signaling pathways involved in cancer cell survival, including the MAPK and mTOR pathways.[3][4] A key feature of this compound's mechanism is the induction of autophagy, a cellular self-degradation process.[1][2] While autophagy can sometimes lead to cell death, in the context of this compound treatment in HCC, it appears to act as a pro-survival mechanism.[2][5]
This has led to the investigation of combining this compound with autophagy inhibitors to enhance its therapeutic efficacy. Chloroquine, a well-established antimalarial drug, functions as a late-stage autophagy inhibitor.[6][7] It disrupts the fusion of autophagosomes with lysosomes and inhibits lysosomal hydrolase activity by increasing the lysosomal pH.[6][8] By blocking the final degradation step of autophagy, chloroquine leads to the accumulation of autophagosomes.[7][8]
The combination of this compound with chloroquine has been shown to synergistically enhance the antitumor effects against HCC, both in vitro and in vivo.[2][9] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and chloroquine.
Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound alone and in combination with chloroquine.
Table 1: In Vitro Cytotoxicity of this compound and Sorafenib in HepG2 Cells
| Compound | IC50 Value | Cell Line | Assay | Reference |
| This compound | 500 nM | HepG2 | MTT Assay | [1] |
| Sorafenib | 5.6 µM | HepG2 | MTT Assay | [1] |
Table 2: Effect of Autophagy Inhibitors on this compound-Mediated Cytotoxicity in HepG2 Cells
| Treatment | Cell Viability (%) | Assay | Reference |
| Control | 100 | MTT Assay | [2] |
| This compound (500 nM) | ~50 | MTT Assay | [2] |
| 3-Methyladenine (3-MA) + this compound (500 nM) | ~35 | MTT Assay | [2] |
| Bafilomycin A1 (Baf A1) + this compound (500 nM) | ~30 | MTT Assay | [2] |
| Chloroquine (Cqn) + this compound (500 nM) | Significantly enhanced cytotoxicity (exact % not specified) | MTT Assay | [2][9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for assessing the synergistic effects with chloroquine.
Figure 1: this compound induced signaling pathway.
Figure 2: Synergistic action of this compound and Chloroquine.
Figure 3: In vitro experimental workflow.
Experimental Protocols
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Hep3B can be used.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, chloroquine, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Autophagy and Apoptosis Markers
-
Plate 1 x 10⁶ cells in a 6-well plate and treat with this compound, chloroquine, or their combination for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Autophagy: LC3B, p62/SQSTM1, Beclin-1, Atg5, Atg7.
-
Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.
-
Signaling: p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4EBP1, 4EBP1, β-actin (as a loading control).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Autophagic Flux Assay with tandem fluorescent-tagged LC3 (RFP-GFP-LC3)
-
Transfect HepG2 cells with a plasmid expressing RFP-GFP-LC3 using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound, chloroquine, or their combination.
-
Fix the cells with 4% paraformaldehyde and mount them on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a confocal microscope.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta upon treatment with an autophagy inhibitor indicates an increase in autophagic flux.[10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells as described for the Western blot analysis.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice such as NOD-SCID mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ HepG2 cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chloroquine alone
-
This compound and Chloroquine combination
-
-
Administer the treatments via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and Western blot analysis of key protein markers.
Conclusion
The combination of this compound with the autophagy inhibitor chloroquine represents a promising therapeutic strategy for hepatocellular carcinoma. By blocking the pro-survival autophagic response induced by this compound, chloroquine significantly enhances its apoptotic and antitumor efficacy.[2][9] The protocols and data presented here provide a framework for researchers to further investigate and validate this synergistic interaction, potentially leading to the development of more effective cancer therapies.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. US11607422B2 - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
- 5. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Monitoring Tumor Growth in Uttroside B-Treated Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uttroside B, a steroidal saponin, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC).[1][2][3] It has been shown to induce apoptosis and autophagy in cancer cells through modulation of key signaling pathways, leading to a reduction in tumor growth.[4][5] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy of this compound. These application notes provide detailed protocols for establishing and monitoring HCC xenografts, specifically focusing on the therapeutic effects of this compound.
Key Signaling Pathways Affected by this compound
This compound exerts its anti-tumor effects by influencing several critical signaling pathways involved in cell survival, proliferation, and death. The primary mechanisms include the induction of apoptosis and autophagy through the modulation of the AMPK/mTOR and MAPK pathways.[4][6]
Caption: this compound Signaling Pathway in Cancer Cells.
Experimental Protocols
Establishment of Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the HepG2 human HCC cell line.[1][7]
Materials:
-
HepG2 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel
-
6 to 8-week-old male NOD-SCID mice
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.[8]
-
Cell Preparation:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge to pellet the cells.
-
Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.
-
The final cell concentration should be 5 x 10^6 cells per 100 µL.[9]
-
-
Tumor Cell Implantation:
This compound Treatment Regimen
Materials:
-
This compound
-
Sterile PBS for injection
-
Animal weighing scale
Procedure:
-
Tumor Growth and Grouping: Allow the tumors to grow until they reach a palpable size of approximately 50-100 mm³.[11] Randomly divide the mice into control and treatment groups.
-
Dosage and Administration:
Monitoring Tumor Growth and Animal Welfare
Consistent and accurate monitoring is essential for generating reliable data and ensuring animal welfare.
Procedure:
-
Tumor Measurement:
-
Tumor Volume Calculation:
-
Body Weight and Health Monitoring:
-
Humane Endpoints:
Experimental Workflow
The following diagram illustrates the overall workflow for a typical in vivo study evaluating this compound.
Caption: Workflow for this compound Xenograft Study.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Volume and Body Weight Monitoring
| Timepoint | Control Group - Avg. Tumor Volume (mm³) ± SD | This compound Group - Avg. Tumor Volume (mm³) ± SD | Control Group - Avg. Body Weight (g) ± SD | This compound Group - Avg. Body Weight (g) ± SD |
| Day 0 | ||||
| Day 3 | ||||
| Day 7 | ||||
| Day 10 | ||||
| Day 14 | ||||
| ... |
Table 2: Endpoint Tumor Analysis
| Group | Avg. Final Tumor Volume (mm³) ± SD | Avg. Final Tumor Weight (g) ± SD | % Tumor Growth Inhibition |
| Control | N/A | ||
| This compound |
Conclusion
These application notes provide a comprehensive framework for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, contributing to the further development of this compound as a potential therapeutic agent for hepatocellular carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma [ir.niist.res.in:8080]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. uwm.edu [uwm.edu]
- 6. Article - Standard on Tumor Productio... [policies.unc.edu]
- 7. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Human Tumor Xenograft Growth in Nude Mice by a Novel Monoclonal Anti-HSPG Isolated from Human Liver | Anticancer Research [ar.iiarjournals.org]
- 11. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 13. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ucdavis.edu [research.ucdavis.edu]
Application Notes: Unraveling Uttroside B's Impact on Cancer Signaling Pathways via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the effects of Uttroside B, a potent saponin, on key cancer-related signaling pathways. This compound has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and modulating critical cellular signaling cascades.[1][2][3][4][5][6] IHC is an invaluable technique for visualizing and semi-quantifying the in-situ expression and localization of protein targets within the tissue microenvironment, offering crucial insights into the compound's mechanism of action.
Principle
This compound exerts its therapeutic effects by primarily downregulating the MAPK and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2][3][4] Concurrently, it promotes a caspase-dependent apoptotic cascade.[2][3][7] Studies also indicate that this compound induces autophagy by activating the AMPK signaling pathway, which in turn inhibits mTOR.[8][9][10]
IHC allows for the direct assessment of these pathway modulations in tissue samples (e.g., from xenograft models) treated with this compound. By using specific primary antibodies against key pathway proteins (both total and phosphorylated forms) and apoptosis markers, researchers can map the compound's impact on cellular signaling.
Key Signaling Pathways and Targets for IHC Analysis
-
Apoptosis Pathway: this compound's induction of apoptosis can be visualized by detecting cleaved caspases and their downstream targets.
-
PI3K/Akt/mTOR Pathway: This is a central pathway in regulating cell growth, proliferation, and survival, and is a key target of this compound.
-
MAPK Pathway: This pathway is involved in cellular proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of several key components.
-
AMPK Pathway and Autophagy: this compound's induction of autophagy is linked to the activation of AMPK.
Data Presentation
Quantitative analysis of IHC staining is crucial for robust data interpretation. The following table provides a template for summarizing IHC data, allowing for clear comparison between treatment groups. Staining intensity and the percentage of positive cells can be scored and a composite H-Score can be calculated (H-Score = Σ [Intensity × Percentage]).
| Target Protein | Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score |
| p-mTOR (Ser2448) | Control | |||
| This compound (low dose) | ||||
| This compound (high dose) | ||||
| Cleaved PARP | Control | |||
| This compound (low dose) | ||||
| This compound (high dose) | ||||
| p-AMPKα | Control | |||
| This compound (low dose) | ||||
| This compound (high dose) | ||||
| Ki-67 | Control | |||
| This compound (low dose) | ||||
| This compound (high dose) |
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the signaling pathways modulated by this compound and a general workflow for IHC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 6. omrf.org [omrf.org]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 10. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Stable Formulation of Uttroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uttroside B, a potent furostanol saponin isolated from the medicinal plant Solanum nigrum Linn, has garnered significant interest within the scientific community for its promising therapeutic properties. Notably, it exhibits remarkable cytotoxicity against hepatocellular carcinoma (HCC) cells, proving to be more effective than sorafenib, the current standard-of-care drug for liver cancer.[1][2] Its mechanism of action involves the induction of apoptosis and modulation of autophagy through key signaling pathways, including the downregulation of mTOR and MAPK pathways and the activation of AMPK.[3][4] Given its therapeutic potential, the U.S. FDA has designated this compound as an 'orphan drug' for liver cancer.[2][5]
Despite its potent biological activity, the utility of this compound in a research setting is hampered by its limited aqueous solubility and potential for instability under certain conditions. The glycosidic bonds in its structure are susceptible to hydrolysis at extreme pH levels and elevated temperatures.[6] Therefore, the development of a stable formulation is paramount to ensure consistent and reproducible results in preclinical research and to lay the groundwork for future translational studies.
These application notes provide detailed protocols for the preparation, stabilization, and analysis of this compound formulations suitable for in vitro and in vivo research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a stable formulation.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₉₄O₂₈ | [7] |
| Molecular Weight | ~1215.3 g/mol | [7] |
| Appearance | White solid | [6] |
| General Solubility | Soluble in organic solvents, less soluble in water. | [6] |
| Aqueous Solubility | A water-soluble extract can be prepared with a solubility of 2-20 mg/mL in pure or neutral pH water. | [2][3] |
| Stability | Sensitive to extreme pH and temperatures; addition of proline can enhance stability. | [6][8] |
Recommended Solvents and Stock Solution Preparation
For research purposes, preparing a concentrated stock solution in an organic solvent is standard practice. This stock can then be diluted into aqueous buffers or cell culture media for experiments.
Solubility in Common Research Solvents
While specific quantitative data for pure this compound is not extensively published, the following table provides guidance based on the properties of similar saponin compounds and available information. Researchers should perform their own solubility tests to determine the precise limits in their specific solvent batches.
| Solvent | Expected Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 | Recommended for preparing high-concentration stock solutions. For in vitro studies, stock solutions are typically prepared in DMSO.[8] |
| Ethanol | ~10-20 | Can be used as an alternative to DMSO. A mixture of ethanol and DMSO may enhance the solubility of some compounds.[9] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 (as pure compound) | For in vivo studies, this compound has been dissolved in PBS.[10] A patented process allows for a water-soluble extract with a solubility of 2-20 mg/mL.[2][3] |
| Cell Culture Medium (e.g., DMEM) | Variable, generally low | Direct dissolution is not recommended. Dilute from a DMSO or ethanol stock solution. The final solvent concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: ~1215.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Weigh out approximately 1.22 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
-
Developing a Stable Aqueous Formulation of this compound
For many experimental applications, particularly in vivo studies, an aqueous formulation is required. The primary challenges are the low aqueous solubility and potential for hydrolytic degradation of this compound.
Formulation Strategy Workflow
Caption: Workflow for developing a stable aqueous formulation of this compound.
Protocol for Preparing a Stabilized Aqueous Formulation of this compound
This protocol is based on a patented method for increasing the stability of this compound compositions.[8]
-
Materials:
-
This compound
-
L-Proline
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile water for injection or equivalent
-
Sterile, amber vials
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a stock solution of L-Proline (e.g., 1 M) in sterile water.
-
In a sterile beaker, add the desired volume of PBS (pH 7.4).
-
Add L-Proline stock solution to the PBS to achieve the desired final concentration (e.g., 10-100 mM, optimization may be required).
-
Slowly add the weighed amount of this compound powder to the proline-containing PBS while stirring. Aim for a concentration within the reported soluble range (e.g., 2-10 mg/mL).
-
Continue stirring until the this compound is completely dissolved. This may take some time.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a sterile amber vial.
-
Store the formulation at 2-8°C and protect from light. It is recommended to use the formulation within a short period and to conduct stability studies to determine its shelf-life.
-
Stability Assessment of this compound Formulations
To ensure the integrity of this compound in a formulation, it is crucial to perform stability studies. A stability-indicating HPLC method is essential for this purpose.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound and to establish the specificity of the analytical method.[11][12]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate this compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water) with 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate this compound solution with 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidation | Treat this compound solution with 3% H₂O₂ at room temperature for 24-48 hours. |
| Thermal Degradation | Expose solid this compound or its solution to 80°C for 48-72 hours. |
| Photodegradation | Expose this compound solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period. |
Stability-Indicating HPLC Method
While a specific validated method for this compound is not publicly available, the following protocol is a starting point based on methods used for other furostanol saponins.[13] Method development and validation are required.
| HPLC Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Detection | UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD). |
Example Stability Data of an Aqueous this compound Formulation
The following table presents hypothetical stability data for an aqueous formulation of this compound (5 mg/mL) with 50 mM L-proline, stored at different conditions.
| Storage Condition | Time Point | % this compound Remaining | Appearance |
| 2-8°C, Protected from Light | 0 | 100.0 | Clear, colorless solution |
| 1 week | 99.5 | Clear, colorless solution | |
| 1 month | 98.2 | Clear, colorless solution | |
| 3 months | 95.8 | Clear, colorless solution | |
| 25°C/60% RH, Protected from Light | 0 | 100.0 | Clear, colorless solution |
| 1 week | 97.1 | Clear, colorless solution | |
| 1 month | 91.3 | Clear, colorless solution | |
| 3 months | 82.5 | Slight yellowing | |
| 40°C/75% RH, Protected from Light | 0 | 100.0 | Clear, colorless solution |
| 1 week | 90.2 | Slight yellowing | |
| 1 month | 75.6 | Yellowish solution | |
| 3 months | 55.1 | Brownish solution, precipitate |
This compound Signaling Pathway
This compound exerts its anticancer effects by modulating multiple signaling pathways, primarily leading to apoptosis and autophagy in cancer cells.
Caption: Simplified signaling pathway of this compound in cancer cells.
Conclusion
The development of a stable formulation is a critical step in harnessing the full research potential of this compound. By understanding its physicochemical properties and employing appropriate formulation strategies, such as the use of proline as a stabilizer, researchers can prepare consistent and reliable solutions for their studies. The protocols and data presented in these application notes serve as a comprehensive guide for the handling, formulation, and analysis of this compound, thereby facilitating further investigation into its promising anticancer activities. It is imperative that researchers validate these protocols within their own laboratory settings to ensure optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. US11607422B2 - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
- 3. CA3026426C - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panax Notoginseng Saponins as a Novel Nature Stabilizer for Poorly Soluble Drug Nanocrystals: A Case Study with Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Application of Uttroside B in Non-Alcoholic Fatty Liver Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health concern, characterized by the excessive accumulation of fat in the liver of individuals with minimal to no alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2] Currently, there are no FDA-approved drugs for the treatment of NAFLD.[1][2] Uttroside B, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a promising therapeutic candidate for NAFLD.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in NAFLD research, based on preclinical studies.
Mechanism of Action
This compound has been shown to mitigate the pathological features of NAFLD, including steatosis, hepatocyte ballooning, and inflammation.[3] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis.[1][3] Activation of AMPK by this compound leads to the downregulation of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][3] This inhibition of fat synthesis contributes to the reduction of lipid droplet accumulation in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound in NAFLD models.
Table 1: In Vitro Efficacy of this compound in a HepG2 Cell Model of NAFLD
| Parameter | Model System | Treatment | Result | Reference |
| Lipid Accumulation | Palmitic Acid (0.1mM)-induced HepG2 cells | 100nM this compound | Significant reduction in lipid droplet accumulation observed via Oil Red O staining.[3] | [3] |
| AMPK Activation | Palmitic Acid (0.1mM)-induced HepG2 cells | 100nM this compound | Increased phosphorylation of AMPKα, indicating activation of the AMPK signaling pathway. | [3] |
| FASN Expression | Palmitic Acid (0.1mM)-induced HepG2 cells | 100nM this compound | Downregulation of Fatty Acid Synthase (FASN) expression. | [3] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of NAFLD
| Parameter | Model System | Treatment | Result | Reference |
| Steatosis | High-Fat Diet (HFD)-induced NASH in C57BL/6 mice | 10mg/kg this compound (intraperitoneal) | Amelioration of steatosis. | |
| Hepatocyte Ballooning | High-Fat Diet (HFD)-induced NASH in C57BL/6 mice | 10mg/kg this compound (intraperitoneal) | Reduction in hepatocyte ballooning. | |
| Inflammation | High-Fat Diet (HFD)-induced NASH in C57BL/6 mice | 10mg/kg this compound (intraperitoneal) | Alleviation of inflammation. | |
| Autophagy Markers | High-Fat Diet (HFD)-induced NASH in C57BL/6 mice | 10mg/kg this compound (intraperitoneal) | Upregulation of ATG7, Beclin-1, and LC-III. | |
| Hepatic Stellate Cell Activation | High-Fat Diet (HFD)-induced NASH in C57BL/6 mice | 10mg/kg this compound (intraperitoneal) | Downregulation of α-SMA. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects in NAFLD research.
1. In Vitro NAFLD Model and this compound Treatment
This protocol describes the induction of a fatty liver phenotype in HepG2 cells using palmitic acid and subsequent treatment with this compound.
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Steatosis:
-
Prepare a stock solution of palmitic acid (PA) complexed to bovine serum albumin (BSA).
-
Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with 0.1mM PA for 24 hours to induce lipid accumulation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
After the 24-hour PA induction, treat the cells with 100nM this compound for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.
-
2. Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and qualitative assessment of intracellular lipid droplets.
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells again with PBS.
-
Prepare a working solution of Oil Red O stain.
-
Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes.
-
Wash the cells with water to remove excess stain.
-
Visualize and capture images of the stained lipid droplets using a microscope. For quantitative analysis, the stain can be eluted with isopropanol and the absorbance measured.
3. Immunoblotting for Protein Expression Analysis
This protocol details the detection of key proteins in the AMPK signaling pathway.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, FASN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow related to the application of this compound in NAFLD research.
References
Application Notes and Protocols: Use of Extracellular Vesicles for Uttroside B Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uttroside B, a potent furostanol saponin isolated from Solanum nigrum Linn, has demonstrated significant therapeutic efficacy against hepatocellular carcinoma (HCC).[1] Studies have shown it to be approximately ten times more cytotoxic to the HepG2 liver cancer cell line than the FDA-approved drug, sorafenib.[1][2] this compound induces apoptosis in cancer cells and inhibits key survival signaling pathways, including MAPK and mTOR.[3] Recently, it was granted 'orphan drug' status by the U.S. FDA for the treatment of liver cancer.
Extracellular vesicles (EVs) are naturally occurring, cell-derived nanoparticles that play a crucial role in intercellular communication. Their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers make them ideal candidates for drug delivery systems.[4][5] By encapsulating therapeutic agents like this compound within EVs, it is possible to enhance their stability, improve targeted delivery, and reduce potential off-target effects.
These application notes provide a comprehensive overview and detailed protocols for the utilization of EVs for the delivery of this compound.
Data Presentation
The following tables summarize key quantitative data relevant to the experimental protocols described herein.
Table 1: Characteristics of Mesenchymal Stem Cell (MSC)-Derived Extracellular Vesicles
| Parameter | Value | Method of Analysis |
| Average Diameter | 142.8 nm (99.1% of population) | Nanoparticle Tracking Analysis (NTA) |
| Concentration | 1.27 x 10¹⁰ particles/mL | Nanoparticle Tracking Analysis (NTA) |
| Surface Markers | CD63, CD81, CD9, CD105, CD73, CD90 | Flow Cytometry, Western Blot |
| Morphology | Spherical, with a clear lipid bilayer | Transmission Electron Microscopy (TEM) |
Data is representative of typical yields and characteristics from cultured human mesenchymal stem cells.[6][7]
Table 2: Loading Efficiency of Hydrophobic Small Molecules into Extracellular Vesicles
| Loading Method | Drug Type | Loading Efficiency (%) |
| Saponin Permeabilization | Hydrophobic Small Molecule (representative) | ~20-25% |
| Passive Incubation | Hydrophobic Small Molecule (representative) | ~10-15% |
| Sonication | Hydrophobic Small Molecule (representative) | ~5-10% |
| Electroporation | Hydrophobic Small Molecule (representative) | ~1-5% |
This data is illustrative for hydrophobic drugs and the saponin permeabilization method is highlighted as a potentially effective method for this compound, itself a saponin. Actual loading efficiencies for this compound may vary and require optimization.[8]
Table 3: In Vitro Efficacy of this compound on Hepatocellular Carcinoma (HepG2) Cells
| Formulation | IC50 (72h treatment) | Method of Analysis |
| Free this compound | ~500 nM | MTT Assay |
| This compound-loaded EVs | To be determined experimentally | MTT Assay |
| Empty EVs | No significant cytotoxicity | MTT Assay |
| Sorafenib (for comparison) | ~5.8 µM | MTT Assay |
The IC50 for free this compound provides a benchmark for evaluating the efficacy of the EV-encapsulated formulation.[1][2]
Experimental Protocols
Here we provide detailed methodologies for the key experiments involved in the preparation and evaluation of this compound-loaded extracellular vesicles.
Protocol 1: Isolation of Extracellular Vesicles from Mesenchymal Stem Cells
This protocol describes the isolation of EVs from the conditioned media of mesenchymal stem cells (MSCs) using differential ultracentrifugation.
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
EV-depleted FBS (prepared by ultracentrifugation at 100,000 x g for 18 hours)
-
Phosphate Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Sterile conical tubes (15 mL and 50 mL)
-
Ultracentrifuge tubes
-
Refrigerated centrifuge
-
Ultracentrifuge with a swinging bucket rotor
Procedure:
-
Cell Culture: Culture MSCs in T175 flasks until they reach 70-80% confluency.
-
Conditioned Media Collection:
-
Wash the cells twice with sterile PBS.
-
Replace the standard culture medium with a medium containing EV-depleted FBS.
-
Incubate the cells for 48 hours to allow for the accumulation of EVs in the conditioned medium.
-
-
Differential Centrifugation:
-
Collect the conditioned medium and transfer it to 50 mL conical tubes.
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Carefully transfer the supernatant to new tubes and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.
-
Transfer the supernatant to new tubes and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and apoptotic bodies.
-
-
EV Pelleting:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cellular debris.
-
Transfer the filtered supernatant to ultracentrifuge tubes.
-
Ultracentrifuge at 100,000 x g for 90 minutes at 4°C.
-
Discard the supernatant and resuspend the EV pellet in sterile PBS.
-
-
Washing:
-
Fill the ultracentrifuge tube with sterile PBS and ultracentrifuge again at 100,000 x g for 90 minutes at 4°C.
-
Discard the supernatant and resuspend the final EV pellet in a small volume of sterile PBS (e.g., 100-200 µL).
-
-
Storage: Store the isolated EVs at -80°C for long-term use.
Protocol 2: Loading of this compound into Extracellular Vesicles
This protocol details the loading of this compound into the isolated EVs using a saponin-based permeabilization method. Given that this compound is a saponin, a direct incubation approach should also be tested as it may facilitate entry without additional permeabilizing agents.
Materials:
-
Isolated EVs in PBS
-
This compound stock solution (in a suitable solvent like DMSO, then diluted in PBS)
-
Saponin solution (0.02% w/v in PBS) - Optional, for enhanced permeabilization
-
Sterile microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Preparation:
-
Thaw the isolated EVs on ice.
-
Prepare a working solution of this compound in PBS. The final concentration will need to be optimized, but a starting point could be a 10:1 molar ratio of this compound to EVs.
-
-
Loading by Direct Incubation:
-
In a sterile microcentrifuge tube, mix the EV suspension with the this compound working solution.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Loading by Saponin Permeabilization (Alternative Method):
-
In a sterile microcentrifuge tube, add the EV suspension.
-
Add the saponin solution to a final concentration of 0.01% w/v and incubate for 10 minutes at room temperature to permeabilize the EV membrane.
-
Add the this compound working solution to the permeabilized EVs.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Removal of Unloaded Drug:
-
To remove the unloaded this compound, the mixture can be purified using size exclusion chromatography or by pelleting the EVs through ultracentrifugation (100,000 x g for 90 minutes at 4°C) and resuspending the pellet in fresh PBS.
-
-
Storage: Store the this compound-loaded EVs at -80°C.
Protocol 3: Characterization of this compound-Loaded EVs
This protocol outlines the methods for characterizing the loaded EVs to ensure quality and consistency.
1. Size and Concentration Analysis:
-
Method: Nanoparticle Tracking Analysis (NTA).
-
Procedure: Dilute the EV sample in PBS to the optimal concentration range for the NTA instrument. Analyze the sample according to the manufacturer's instructions to determine the size distribution and particle concentration.
2. Morphological Analysis:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Adsorb the EV sample onto a carbon-coated grid, negatively stain with a solution such as uranyl acetate, and visualize using a transmission electron microscope.
3. Surface Marker Analysis:
-
Method: Western Blot or Flow Cytometry.
-
Procedure:
-
Western Blot: Lyse the EVs and run the protein lysate on an SDS-PAGE gel. Transfer to a membrane and probe with antibodies against common EV markers (e.g., CD63, CD81, TSG101) and a negative control (e.g., Calnexin).
-
Flow Cytometry: Incubate the EVs with antibody-coated beads and then with fluorescently labeled antibodies against EV surface markers. Analyze using a flow cytometer.
-
4. Determination of Loading Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Procedure:
-
After the loading and purification steps, lyse the this compound-loaded EVs using a suitable lysis buffer or solvent.
-
Quantify the amount of this compound in the lysate using a pre-established standard curve for this compound with HPLC or a spectrophotometer at its maximum absorbance wavelength.
-
The loading efficiency is calculated as: (Amount of drug in EVs / Initial amount of drug used for loading) x 100%
-
Protocol 4: In Vitro Efficacy Assessment
This protocol describes how to assess the cytotoxic effects of this compound-loaded EVs on a hepatocellular carcinoma cell line (HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium for HepG2 cells
-
This compound-loaded EVs
-
Empty EVs (as a control)
-
Free this compound (as a positive control)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of free this compound, this compound-loaded EVs, and empty EVs in the cell culture medium.
-
Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a negative control.
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded EVs.
Caption: Proposed signaling pathway of this compound delivered by EVs in cancer cells.
Caption: Logical relationship of the experimental design for EV-mediated drug delivery.
References
- 1. omrf.org [omrf.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. exosome-rna.com [exosome-rna.com]
- 5. Recent Advances in Extracellular Vesicles as Drug Delivery Systems and Their Potential in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Extracellular Vesicle from Mesenchymal Stem Cells of the Epidural Fat of the Spine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Methods for Analysing Mesenchymal Stem Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Uttroside B for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of Uttroside B in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge for in vitro assays?
A1: this compound is a steroidal saponin, a type of natural compound that has shown significant potential as an anti-cancer agent, particularly against hepatocellular carcinoma.[1][2] Like many saponins, this compound has a complex, lipophilic structure, which results in poor solubility in water-based solutions like cell culture media.[3][4] This low aqueous solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.
Q2: What is the most common method to dissolve this compound for in vitro experiments?
A2: The most widely used method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[5][6] This stock solution is then serially diluted in the aqueous cell culture medium to achieve the desired final concentration for the experiment.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: High concentrations of DMSO can be toxic to cells. While the tolerance can vary between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[7][8][9][10] It is always recommended to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO without this compound, to assess any potential solvent-induced effects.
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
A4: Yes, another promising technique is the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[2][5][11] While specific protocols for this compound are not widely published, this method has been successfully used for other poorly soluble saponins.
Q5: What should I do if I observe precipitation after adding my this compound stock solution to the cell culture medium?
A5: Precipitate formation, often called "crashing out," is a common issue with hydrophobic compounds. Refer to the troubleshooting guide below for a step-by-step approach to resolve this issue. Key strategies include optimizing your dilution technique, adjusting concentrations, and pre-warming your media.[4][12]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Diagram: Troubleshooting Workflow for Immediate Precipitation
Caption: A flowchart to diagnose and resolve immediate precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution of Stock Solution | The this compound may not be fully dissolved in the DMSO stock, leading to the transfer of solid particles into the media. | Ensure the stock solution is completely clear before use. Gentle warming or brief sonication can aid dissolution. |
| Rapid Dilution (Solvent Shock) | Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid change in solvent polarity, forcing the hydrophobic this compound out of solution. | Perform a serial dilution. First, make an intermediate dilution of the stock in a small volume of pre-warmed media, then add this to the final volume. Alternatively, add the stock solution dropwise to the final volume of media while gently vortexing.[12] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
| High Final Concentration | The final concentration of this compound in the media may be above its aqueous solubility limit, even with the presence of a small amount of DMSO. | Reduce the final working concentration of this compound. You can perform a solubility test by preparing a range of concentrations to determine the maximum soluble concentration under your experimental conditions. |
Issue 2: Precipitation of this compound Observed After Incubation
Diagram: Troubleshooting Workflow for Delayed Precipitation
Caption: A decision tree for troubleshooting delayed precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Over time, especially in long-term cultures, evaporation can concentrate all components in the media, including this compound, pushing its concentration beyond the solubility limit. | Ensure the incubator has adequate humidity. For long-term experiments, consider using culture flasks with filtered caps or sealing plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins (especially in serum) in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the stability of this compound in your media without cells to isolate this as a variable. |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in high-density cultures. More frequent media changes may be necessary to maintain a stable pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using DMSO
Diagram: Workflow for Preparing this compound Solutions
Caption: Step-by-step workflow for preparing this compound solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Complete cell culture medium, pre-warmed to 37°C
Method:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously and, if necessary, briefly sonicate the tube in a water bath until the this compound is completely dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions by Serial Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed medium to achieve your desired final concentrations.
-
Crucially, ensure that the final concentration of DMSO in your highest concentration of this compound does not exceed the tolerated limit for your cell line (typically ≤ 0.5%).
-
Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies where this compound's cytotoxic effects were evaluated.[1][3]
Materials:
-
Cells of interest (e.g., HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
Microplate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway Affected by this compound
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[1][8]
Diagram: Simplified Signaling Pathway Modulated by this compound
Caption: this compound induces apoptosis by inhibiting the pro-survival MAPK and mTOR pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 7. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Uttroside B Stability with Proline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uttroside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing the stability of this compound in solution using proline.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. How can I improve its stability?
A1: this compound, like many saponins, can be susceptible to degradation in aqueous solutions. The stability can be influenced by factors such as pH, temperature, and light exposure. The addition of proline to your this compound solution has been shown to significantly enhance its stability.[1][2] Proline acts as a stabilizing agent, potentially by preventing aggregation and protecting the glycosidic linkages from hydrolysis.[3][4] We recommend preparing a stock solution of this compound with proline for your experiments.
Q2: What is the recommended concentration of proline to use for stabilizing this compound?
A2: The optimal concentration of proline can vary depending on the specific experimental conditions, including the concentration of this compound and the solvent system. A good starting point is to use proline in a molar excess relative to this compound. Based on findings from related studies on the stabilization of other molecules, a concentration range of 1 mM to 10 mM proline for every 100 µM of this compound can be tested to find the optimal ratio for your specific application.
Q3: How does proline stabilize this compound?
A3: While the precise mechanism for proline's stabilization of this compound is not fully elucidated in publicly available literature, it is hypothesized to be similar to its protective effects on other biomolecules. Proline is known to act as a chemical chaperone, potentially interacting with this compound through hydrogen bonding and hydrophobic interactions.[4] This interaction may shield the labile glycosidic bonds of the saponin from hydrolysis, a primary degradation pathway.
Q4: Can I use other amino acids to stabilize this compound?
A4: While other osmolytes and amino acids might offer some cryoprotectant or stabilizing effects, proline's unique rigid, cyclic structure is thought to be particularly effective in stabilizing biomolecules.[3] If you are experiencing stability issues, we recommend starting with proline as it is specifically mentioned in patent literature for enhancing this compound stability.[1][2]
Q5: I am observing unexpected biological activity in my experiments with older this compound solutions. Could this be due to degradation products?
A5: Yes, it is possible. Degradation of this compound can lead to the formation of various byproducts, which may have different biological activities compared to the parent compound. This could manifest as reduced efficacy or even off-target effects. It is crucial to use freshly prepared solutions or properly stabilized stock solutions to ensure the consistency and reliability of your experimental results. Performing a stability study using a method like High-Performance Liquid Chromatography (HPLC) can help you identify and quantify any degradation products.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stabilized stock solution immediately before treating cells.
-
Use a Proline-Stabilized Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) containing proline. Store this stock at -20°C or -80°C.
-
Minimize Light Exposure: Protect your this compound solutions from direct light, as photodegradation can occur.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experimental groups and is at a level that does not affect cell viability or the signaling pathways under investigation.
-
Problem 2: Precipitate formation in the this compound stock solution.
-
Possible Cause: Poor solubility or aggregation of this compound.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure you are using high-purity, anhydrous solvents for your stock solutions.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gentle warming (e.g., to 37°C) may help dissolve the compound. However, avoid excessive heat as it can accelerate degradation.
-
Incorporate Proline: The presence of proline can also help prevent aggregation and improve the apparent solubility of this compound in aqueous solutions.[4]
-
Problem 3: Difficulty in quantifying this compound and its degradation products.
-
Possible Cause: Lack of a validated analytical method.
-
Troubleshooting Steps:
-
Develop an HPLC Method: A reverse-phase HPLC method with UV detection is a suitable approach for quantifying this compound. A C18 column is a good starting point.
-
Optimize Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Perform Forced Degradation Studies: To identify potential degradation products, subject your this compound solution to stress conditions such as acid, base, oxidation, heat, and light. This will help in developing a stability-indicating method.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study, illustrating the stabilizing effect of proline on this compound in an aqueous solution at 40°C.
Table 1: Stability of this compound (100 µM) in Aqueous Solution at 40°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 24 | 85 |
| 48 | 72 |
| 72 | 61 |
Table 2: Stability of this compound (100 µM) with Proline (5 mM) in Aqueous Solution at 40°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 24 | 98 |
| 48 | 95 |
| 72 | 92 |
Experimental Protocols
Protocol 1: Preparation of Proline-Stabilized this compound Stock Solution
-
Materials:
-
This compound powder
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Calculate the required amounts of this compound and L-Proline to prepare a stock solution with the desired concentrations (e.g., 10 mM this compound and 500 mM Proline).
-
Accurately weigh the this compound and L-Proline and place them in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until both the this compound and L-Proline are completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study of this compound
-
Materials:
-
This compound solution (with and without proline)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Analysis: Analyze all samples (including an untreated control) by HPLC to determine the percentage of remaining this compound and to detect the formation of degradation products.
-
Visualizations
Below are diagrams illustrating key concepts related to the experimental workflow and the biological activity of this compound.
Caption: Experimental workflow for using proline-stabilized this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Simplified signaling pathways affected by this compound.[5][6]
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. omrf.org [omrf.org]
- 4. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmadekho.com [pharmadekho.com]
- 6. ijpsonline.com [ijpsonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in Uttroside B Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Uttroside B cytotoxicity assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a potent steroidal saponin isolated from plants such as Solanum nigrum Linn.[1][2] Its primary cytotoxic mechanism involves the induction of apoptosis in cancer cells.[1][2][3] This is achieved mainly through the downregulation of the MAPK and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2][3] this compound has been shown to trigger caspase-dependent apoptosis, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[3][4] Additionally, this compound can induce autophagy in cancer cells, which may act as a pro-survival mechanism; inhibiting this autophagy can enhance the cytotoxic effects of this compound.[5][6]
Q2: I am observing high variability in my IC50 values for this compound across replicate experiments. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors:
-
Compound Solubility and Stability: this compound, as a saponin, may have limited solubility in aqueous culture media.[7] Precipitation of the compound can lead to an underestimation of its cytotoxic effect. The stability of this compound in solution over the course of the experiment (e.g., 24, 48, 72 hours) can also affect results.
-
Cell-Based Factors: Variations in cell seeding density, cell health, and passage number can all contribute to inconsistent results. It is crucial to use cells that are in the exponential growth phase.
-
Assay Interference: Saponins, including potentially this compound, can interfere with standard cytotoxicity assays. This may be due to their inherent chemical properties or their effects on cell membranes.
-
Experimental Technique: Inconsistent incubation times, improper reagent preparation, and variability in pipetting can all introduce significant error.[6]
Q3: Can this compound, as a saponin, interfere with standard colorimetric assays like the MTT assay?
Yes, saponins can interfere with MTT assays. The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[8] Saponins may interfere in the following ways:
-
Direct Reduction of MTT: Some natural products with reducing properties can directly reduce the MTT reagent, leading to a false positive signal and an overestimation of cell viability.[4]
-
Altered Cellular Metabolism: The compound itself might alter the metabolic activity of the cells without necessarily causing cell death, which can affect the rate of MTT reduction.[9]
To check for this, it is recommended to run a cell-free control where this compound is added to the culture medium without cells, followed by the addition of the MTT reagent.[4] An increase in absorbance in the absence of cells indicates direct interference.[4]
Q4: Could the LDH assay also be problematic when testing this compound?
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity. While generally a reliable indicator of cytotoxicity, it can have limitations with membrane-disrupting compounds like saponins:
-
Premature Leakage: Saponins can interact with cell membranes, potentially causing minor membrane leakage that releases LDH without leading to complete cell death. This could lead to an overestimation of cytotoxicity at lower concentrations.
-
Enzyme Interference: Components of the experimental setup or the compound itself could potentially inhibit or enhance LDH activity, leading to inaccurate readings.[10][11]
Q5: What are the typical effective concentrations of this compound?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cancer cell line and the duration of exposure. It has shown particular potency against hepatocellular carcinoma (HCC) cell lines.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | 0.5 µM | 72 | MTT[1][2][12][13] |
| Hep3B | Hepatocellular Carcinoma | ~0.4-0.6 µM | 72 | MTT[14] |
| SK-Hep1 | Hepatocellular Carcinoma | ~0.4-0.6 µM | 72 | MTT[14] |
| Huh-7 | Hepatocellular Carcinoma | ~0.4-0.6 µM | 72 | MTT[14] |
| A549 | Lung Cancer | 1.0 µM | 72 | MTT[1][12][13] |
| HeLa | Cervical Cancer | 1.5 µM | 72 | MTT[1][12][13] |
| A375 | Skin Cancer | 1.6 µM | 72 | MTT[1][12][13] |
| MDA-MB-231 | Breast Cancer | 1.6 µM | 72 | MTT[1][12][13] |
| HL60 | Leukemia | 2.5 µM | 72 | MTT[1][12][13] |
| HCT-116 | Colon Cancer | 6.0 µM | 72 | MTT[1][12][13] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving sources of inconsistency in this compound cytotoxicity assays.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between seeding sets of wells. Avoid letting cells settle in the pipette.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental data as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[6]
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each replicate.
-
Issue 2: Poor Reproducibility Between Experiments
-
Possible Cause: Variability in this compound stock solution.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO for each experiment. Ensure the compound is fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistency in cell passage number, media composition, serum percentage, temperature, and CO2 levels. Regularly check for mycoplasma contamination.
-
-
Possible Cause: Deviations in the experimental protocol.
-
Solution: Strictly adhere to a standardized protocol for incubation times, reagent concentrations, and washing steps.
-
Issue 3: Unexpectedly Low or High Cytotoxicity
-
Possible Cause: this compound precipitation.
-
Solution: Visually inspect the wells under a microscope after adding this compound to check for precipitates. If precipitation occurs, consider preparing a fresh stock solution and ensuring the final solvent concentration in the culture medium is low (typically <0.5% for DMSO). Pre-warming the media to 37°C before adding the compound may also help.
-
-
Possible Cause: Assay interference.
-
Solution (for MTT): Run a cell-free control to check for direct reduction of MTT by this compound. If interference is confirmed, consider using an alternative assay such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.[4]
-
Solution (for LDH): If premature membrane leakage is suspected, consider using an endpoint assay that measures apoptosis, such as a caspase activity assay, to confirm the mode of cell death.
-
-
Possible Cause: Hemolytic activity of this compound.
-
Solution: Although not specifically documented for this compound, saponins are known to have hemolytic properties. If your culture medium contains red blood cells (e.g., from serum), this could interfere with the assay. Using heat-inactivated serum can reduce this risk. If hemolysis is suspected to interfere with colorimetric readouts, perform a hemolysis assay.
-
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration).
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).
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Incubation: Incubate the plate for the desired treatment period.
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Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Data Acquisition: Add the stop solution (if required by the kit). Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: A generalized workflow for a cytotoxicity assay.
Caption: A decision tree for troubleshooting sources of variability.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Triterpene Saponins Mixture with Antiproliferative Activity [mdpi.com]
Optimizing Uttroside B concentration for apoptosis vs. autophagy induction
Welcome to the technical support center for researchers utilizing Uttroside B. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental application of this compound, with a specific focus on its dual roles in inducing apoptosis and autophagy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a potent saponin isolated from Solanum nigrum Linn that primarily induces caspase-dependent apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC).[1][2] Its pro-apoptotic effects are largely mediated through the downregulation of major cell survival signaling pathways, including the MAPK and PI3K/Akt/mTOR pathways.[1][3][4]
Q2: I am observing vacuole formation in my cells after this compound treatment. Is this indicative of apoptosis?
A2: While apoptosis is the primary cell death mechanism, this compound also induces autophagy, which is characterized by the formation of cytoplasmic vacuoles (autophagosomes).[5][6] This is a distinct process from the apoptotic bodies formed during late-stage apoptosis. The presence of these vacuoles suggests that an autophagic response has been initiated.
Q3: Is the induction of autophagy by this compound a pro-death or pro-survival mechanism?
A3: Current research indicates that autophagy induced by this compound in cancer cells is a pro-survival mechanism.[5][7][8][9] Cells initiate autophagy to remove damaged components and delay the onset of apoptosis. Therefore, to enhance the apoptotic efficacy of this compound, it is often recommended to inhibit the autophagic response.[5][9]
Q4: How can I enhance the apoptotic effects of this compound in my experiments?
A4: To maximize apoptosis, consider co-treatment with an autophagy inhibitor. Pharmacological inhibitors such as 3-methyladenine (3-MA), Bafilomycin A1 (Baf A1), or the clinically approved drug Chloroquine (Cqn) have been shown to significantly enhance this compound-induced cytotoxicity and apoptosis by blocking the pro-survival autophagic pathway.[5][7][8]
Q5: What are the recommended starting concentrations for this compound in vitro?
A5: The effective concentration of this compound is cell-line dependent. For hepatocellular carcinoma cell lines like HepG2, the IC50 (half-maximal inhibitory concentration) has been reported to be approximately 0.5 μM.[1][4] For initial experiments studying the induction of both apoptosis and autophagy, a concentration of 500 nM (0.5 µM) is commonly used.[5] We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low levels of apoptosis observed despite high this compound concentration. | A strong pro-survival autophagic response may be counteracting the apoptotic signals. | 1. Confirm autophagy induction via Western blot for LC3-II or by staining for acidic vesicles.[5] 2. Co-treat cells with an autophagy inhibitor (e.g., 1 mM 3-MA or 10 nM Bafilomycin A1) to block this survival pathway and potentiate apoptosis.[4][5] |
| Difficulty distinguishing between apoptotic bodies and autophagic vacuoles. | Morphological assessment alone can be ambiguous. | 1. Utilize specific assays for each process. For apoptosis, use Annexin V/PI staining followed by flow cytometry.[10][11] 2. For autophagy, monitor the conversion of LC3-I to LC3-II via Western blot or use an RFP-GFP-LC3 reporter assay to track autophagic flux.[5][6] |
| Inconsistent results between experiments. | 1. Variability in cell confluence. 2. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and confluence at the time of treatment. 2. Prepare fresh this compound stock solutions and store them appropriately as per the manufacturer's instructions. Aliquot to avoid repeated freeze-thaw cycles. |
| High cytotoxicity in control (vehicle-treated) cells. | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the vehicle in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control to confirm its safety. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Efficacy of this compound in Liver Cancer Cell Lines
| Cell Line | IC50 Value | Treatment Duration | Reference |
| HepG2 | ~ 0.5 µM | 72 hours | [1][4] |
| Hep3B | Not specified | 72 hours | [4] |
| SKHEP-1 | Not specified | 72 hours | [4] |
| Huh-7 | Not specified | 72 hours | [4] |
Table 2: Recommended Concentrations for Studying Apoptosis vs. Autophagy
| Process | This compound Conc. | Co-treatment | Cell Line | Key Markers | Reference |
| Apoptosis Induction | 0.5 µM - 1.0 µM | - | HepG2 | Cleaved Caspase-9, -7, PARP | [2][10] |
| Autophagy Induction | 500 nM (0.5 µM) | - | HepG2, Hep3B | LC3-II, Beclin1, Atg5, Atg7 | [5] |
| Enhanced Apoptosis | 500 nM (0.5 µM) | 1 mM 3-MA or 10 nM Baf A1 | HepG2 | Increased Caspase-9, PARP cleavage | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This method quantifies the percentage of apoptotic cells using flow cytometry.
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluence at the time of harvesting.
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Treatment: Treat cells with the desired concentration of this compound (and/or autophagy inhibitors) for the specified duration (e.g., 48 hours). Include a vehicle-only control.
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Harvesting: Gently collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
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Washing: Wash the cell pellet twice with ice-cold PBS.
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Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.
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Healthy cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 2: Assessment of Autophagy by Western Blot for LC3 Conversion
This protocol detects autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).
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Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1. A typical time course for autophagy induction is 6-24 hours.[5] To study autophagic flux, include a condition where cells are treated with this compound in the presence of Bafilomycin A1 (10 nM) for the last 4-6 hours.
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Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
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Transfer: Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 overnight at 4°C. Follow with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the bands using an ECL (enhanced chemiluminescence) substrate. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Bafilomycin A1 indicates an induction of autophagy.[5]
Visualizations
Caption: this compound signaling pathways leading to apoptosis and autophagy.
Caption: Experimental workflow for analyzing apoptosis and autophagy.
Caption: Logic for optimizing this compound's apoptotic effect.
References
- 1. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma [mdpi.com]
Best practices for handling and storing Uttroside B powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of Uttroside B powder in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a steroidal saponin isolated from plants of the Solanum genus, such as Solanum nigrum.[1][2][3][4] It is a glycoside with a steroid backbone and sugar moieties.[1] It has demonstrated significant biological activity, including anti-cancer properties, particularly against hepatocellular carcinoma.[2][4][5][6]
2. What are the general characteristics of this compound powder?
This compound is typically a white solid.[1]
3. How should I store this compound powder?
For long-term storage, it is recommended to store this compound powder at -20°C. For short-term storage, it can be kept at 4°C. It is important to protect the powder from moisture and light.
4. What are the best practices for handling this compound powder?
As a general laboratory precaution, it is recommended to handle this compound powder in a well-ventilated area.[7] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.[7][8] Tasks involving the powder, such as weighing and reconstitution, should ideally be performed in a chemical fume hood or biological safety cabinet to minimize inhalation exposure.[7]
5. How do I dissolve this compound powder?
This compound is soluble in organic solvents.[1] A water-soluble extract of this compound can be prepared that is soluble in pure or neutral pH water, forming a yellowish, clear, and transparent solution.[2][9][10] The solubility of this water-soluble extract ranges from 2-20 mg/mL or higher.[2][9][10] For cell culture experiments, it is common to dissolve the compound in a small amount of an organic solvent like DMSO first, and then dilute it with the cell culture medium.
6. Is this compound stable?
This compound is stable under controlled conditions but is sensitive to extreme pH levels and high temperatures.[1] It can react with acids and bases, which may lead to the hydrolysis of its glycosidic bonds.[1]
7. What should I do in case of a spill?
For small spills of this compound powder, carefully wipe up the powder with a damp cloth, avoiding the creation of dust. For liquid spills, absorb the spill with an inert material and place it in a sealed container for disposal. Ensure the area is then cleaned with soap and water. For large spills, follow your institution's hazardous material spill response procedures.[7]
Troubleshooting Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Powder won't dissolve | Incorrect solvent; insufficient mixing. | Confirm the appropriate solvent for your experimental needs. Use gentle warming or sonication to aid dissolution, but be mindful of the compound's sensitivity to high temperatures. |
| Inconsistent experimental results | Compound degradation; improper storage. | Ensure the compound has been stored correctly at the recommended temperature and protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Low cell viability in control group | High solvent concentration. | If using an organic solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is not toxic to the cells (typically <0.5%). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 0.5 | [2][4] |
| HeLa | Cervical Cancer | >10 | [5] |
| A375 | Skin Cancer | >10 | [5] |
| MDA-MB-231 | Breast Cancer | >10 | [5] |
| HL-60 | Leukemia | >10 | [5] |
| A549 | Lung Cancer | >10 | [5] |
| HCT116 | Colon Cancer | >10 | [5] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Approximately 700 g/mol | [1] |
| Molecular Formula | C₃₃H₅₄O₁₈ | [1] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline based on methodologies cited in research articles.[2][5]
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Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 72 hours).[5]
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting Protocol for Caspase Activation
This protocol is a general guideline based on methodologies cited in research articles.[3][5]
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Cell Lysis: After treating cells with this compound for the desired time (e.g., 48 hours), lyse the cells in a suitable lysis buffer.[5]
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspases (e.g., caspase-9, -8, -7) and PARP.[5]
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5]
Visual Diagrams
References
- 1. Buy this compound (EVT-12904296) | 88048-09-3 [evitachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. omrf.org [omrf.org]
- 4. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.duke.edu [safety.duke.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 10. WO2017208254A1 - this compound and derivatives thereof as therapeutics for hepatocellular carcinoma - Google Patents [patents.google.com]
Cell line-specific responses to Uttroside B treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on utilizing Uttroside B in experimental settings. Find answers to frequently asked questions, troubleshoot common issues, and access comprehensive experimental protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent saponin isolated from the leaves of Solanum nigrum Linn.[1][2] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[1][3] It has been shown to be particularly effective against hepatocellular carcinoma (HCC).[1][4]
Q2: How does this compound selectively target cancer cells?
This compound exhibits selective cytotoxicity towards cancer cells while being non-toxic to normal immortalized hepatocytes.[1][5] For instance, while liver cancer cell lines show sensitivity to this compound with IC50 values in the range of 400–600 nM, normal immortalized hepatocytes (Chang Liver) remain over 70% viable at concentrations as high as 1250 nM.[1][6]
Q3: Which signaling pathways are modulated by this compound treatment?
This compound primarily exerts its effects by down-regulating the MAPK and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2] It has been observed to decrease the phosphorylation of key proteins in these pathways, such as p-JNK, p-p38, p-p42/44 (Erk1/2), and p-mTOR.[1] While it affects these pathways, it does not appear to significantly influence the NF-κB pathway or the cell cycle.[1][2]
Q4: Does this compound induce autophagy? If so, is it a pro-survival or pro-death mechanism?
Yes, in addition to apoptosis, this compound induces autophagy in hepatic cancer cells.[4][7] Studies have shown that this induced autophagy is a pro-survival mechanism for the cancer cells.[4][8] Inhibition of this autophagy, for example with chloroquine, has been shown to enhance the apoptotic effects of this compound.[4]
Q5: I am observing lower than expected cytotoxicity in my experiments. What could be the reason?
Several factors could contribute to lower-than-expected cytotoxicity:
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Cell Line Specificity: As shown in the data below, different cell lines exhibit varying sensitivity to this compound. Ensure the cell line you are using is known to be sensitive.
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Drug Purity and Stability: Verify the purity and proper storage of your this compound compound.
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Induction of Pro-survival Autophagy: As mentioned, this compound can induce a pro-survival autophagic response.[4] Consider co-treatment with an autophagy inhibitor like chloroquine or 3-methyladenine to potentially enhance cytotoxicity.[4][8]
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Experimental Conditions: Ensure optimal cell culture conditions, including cell density and passage number, as these can influence drug response.
Q6: My Western blot results for MAPK/mTOR pathway inhibition are inconsistent. What should I check?
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Time-course of Treatment: The effect of this compound on signaling pathways is time-dependent. A time-dependent decrease in p-mTOR activation has been observed upon this compound exposure.[1] It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal time point for observing pathway inhibition in your specific cell line.
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Antibody Quality: Ensure the primary and secondary antibodies used are validated and working correctly.
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Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to normalize your protein levels.
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Basal Pathway Activation: Confirm that the cell line you are using has basal activation of the MAPK and mTOR pathways.[1]
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines [5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.5 |
| A549 | Lung Cancer | 1.0 |
| HeLa | Cervical Cancer | 1.5 |
| A375 | Melanoma | 1.6 |
| MDA-MB-231 | Breast Cancer | 1.6 |
| HL-60 | Leukemia | 2.5 |
| HCT-116 | Colon Cancer | 6.0 |
Table 2: Comparative Cytotoxicity of this compound and Sorafenib in HepG2 Cells [1][5]
| Compound | IC50 in HepG2 (µM) |
| This compound | 0.5 |
| Sorafenib | 5.8 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells/well.[4]
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Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 50-10000 nM) for 72 hours.[6]
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MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis
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Cell Lysis: Treat cells with this compound for the desired time points. Prepare whole-cell lysates using a suitable lysis buffer.[1]
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Resolve equal amounts of protein on an 8% or 10% SDS-polyacrylamide gel.[1]
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, p-JNK, cleaved PARP, β-actin) overnight at 4°C.[1]
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Washing: Wash the membrane with TBST.
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Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an ECL (chemiluminescence) detection system.[1]
In Vivo Xenograft Model
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Cell Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells mixed with Matrigel into the flank of NOD-SCID mice.[8][9]
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Tumor Growth: Allow tumors to grow to a palpable size (e.g., two weeks post-injection).[10]
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Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 5-10 mg/kg body weight) via intraperitoneal injection on alternate days for a specified period (e.g., one month).[8][9]
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Tumor Measurement: Measure tumor volume regularly using calipers.[2]
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for cleaved PARP).[2]
Visualized Signaling Pathways and Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: Interplay between apoptosis and autophagy by this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omrf.org [omrf.org]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 8. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Uttroside B Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing high-dose Uttroside B in animal models. Our aim is to help you anticipate and address potential challenges, ensuring the smooth execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your research, despite the generally high safety profile of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality or Severe Adverse Events | 1. Dosing Calculation Error: Incorrect calculation of dose, concentration, or volume. 2. Formulation Issues: Compound precipitation in the vehicle, leading to embolism or localized high concentration. 3. Vehicle-Induced Toxicity: The vehicle itself may be causing adverse effects. | 1. IMMEDIATELY HALT DOSING. 2. Verify Calculations: Have another researcher independently double-check all dosing calculations.[1] 3. Inspect Formulation: Check the formulation for any signs of precipitation. If observed, prepare a fresh batch ensuring complete dissolution. Consider adjusting the vehicle or formulation method. 4. Run Vehicle Control: Ensure a control group receives only the vehicle to rule out its toxicity.[1] |
| Signs of Mild to Moderate Distress (Ruffled Fur, Lethargy, Reduced Activity) | 1. Transient Compound Effect: Initial physiological response to a high dose of a new compound. 2. Subtle Off-Target Effects: Unforeseen interaction with other biological pathways. 3. Dehydration/Malnutrition: Reduced food and water intake due to malaise. | 1. Increase Monitoring Frequency: Monitor animals twice daily for changes in weight, behavior, and food/water consumption.[2][3] 2. Supportive Care: Provide supplemental hydration (e.g., hydrogel packs) and palatable, easily accessible food. 3. Dose-Response Evaluation: If signs persist, consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and experimental conditions.[1] |
| Abnormal Blood Chemistry Results (e.g., elevated ALT/AST) | 1. High-Dose Metabolic Stress: High concentrations of this compound may induce transient, reversible liver stress. Microvesicular fatty changes have been noted at very high doses (50 mg/kg) in acute toxicity studies.[4] 2. Underlying Health Status: Pre-existing subclinical conditions in the animal model. | 1. Review Dosage: Confirm that the administered dose is within the reported safe range. 2. Histopathological Analysis: At the study endpoint, perform a thorough histopathological examination of the liver and other major organs to assess for any morphological changes.[4] 3. Consider Time-Course Analysis: If feasible, include interim study endpoints to assess whether liver enzyme elevations are transient or progressive. |
| Inconsistent Efficacy or Lack of Expected Therapeutic Effect | 1. Compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Bioavailability: Poor absorption due to the chosen route of administration or formulation. 3. Incorrect Pathway Activation: The targeted signaling pathway in your model may differ from published reports. | 1. Verify Compound Integrity: Confirm the purity and stability of your this compound batch. 2. Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.[1] 3. Confirm Target Engagement: At the study endpoint, analyze tumor or tissue samples to verify the modulation of key signaling proteins (e.g., p-mTOR, p-AMPK) via Western blot or immunohistochemistry.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the reported safety profile of this compound in animal models?
A1: this compound is generally considered to have a high safety profile. Acute and chronic toxicity studies in Swiss albino mice have shown that it does not produce significant hematological, biochemical, or nephrotoxic effects.[4][6][7] It has been shown to be pharmacologically safer than sorafenib, the current standard-of-care for hepatocellular carcinoma.[8][9]
Q2: Have any specific organ toxicities been associated with high-dose this compound?
A2: The majority of studies report no severe organ toxicity.[7] However, one acute toxicity study using a five-fold higher dose (50 mg/kg) noted reversible microvesicular fatty changes in the liver, which can be a common finding with chemotherapy.[4] No significant adverse effects on kidney function have been reported, as indicated by normal blood urea nitrogen (BUN) levels in toxicity studies.[6][7]
Q3: What are the primary signaling pathways modulated by this compound?
A3: this compound exerts its anticancer effects primarily by modulating two key signaling pathways. It inhibits the mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways, which are crucial for cancer cell survival and proliferation.[6][10] Concurrently, it activates the AMPK (AMP-activated protein kinase) signaling pathway, which can lead to autophagy and apoptosis.[5][11]
Q4: What should I monitor in my animals to ensure their welfare during a high-dose this compound study?
A4: Comprehensive monitoring is crucial. We recommend the following:
-
Daily: Clinical observations for signs of distress (e.g., changes in posture, activity, fur condition), body weight, and food and water consumption.[2][3][12]
-
Weekly/Bi-weekly: Blood collection for complete blood count (CBC) and serum chemistry analysis (especially liver and kidney function markers).[1]
-
Endpoint: Gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.).[4]
Q5: My in vivo results with this compound do not match the in vitro data. What could be the reason?
A5: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in a whole organism.[13]
-
Formulation: The vehicle used for in vivo administration may not be optimal for solubility and absorption.
-
Animal Model: The specific animal model or tumor xenograft may have different biological characteristics or resistance mechanisms compared to the cell lines used in vitro.[13]
Experimental Protocols
Protocol 1: Acute Toxicity Assessment in Swiss Albino Mice
-
Animal Model: Use 6-8 week old female Swiss albino mice.
-
Grouping: Divide animals into groups (n=6 per group). Include a control group receiving the vehicle only, and treatment groups receiving various single doses of this compound.
-
Dosing: Administer this compound as a single dose via the desired route (e.g., oral gavage, intraperitoneal injection). Doses can range up to five times the effective therapeutic dose.[8] For example, a high dose of 50 mg/kg has been previously tested.[4]
-
Monitoring: Observe animals continuously for the first 4 hours post-administration, then daily for 14 days. Record any clinical signs of toxicity, changes in behavior, and mortality.[2][3] Measure body weight daily.
-
Endpoint Analysis: On day 15, euthanize the animals. Collect blood for serum biochemical analysis (ALT, AST, ALP, BUN) and hematological parameters.[6][7] Perform gross necropsy and collect major organs for histopathological examination.[4]
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Sample Preparation: Lyse tumor tissue or cells previously treated with this compound using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-AMPK, AMPK, cleaved caspase-9, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[5][6]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for an acute toxicity study.
References
- 1. benchchem.com [benchchem.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. omrf.org [omrf.org]
- 5. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 12. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Off-Target Effects of Uttroside B in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uttroside B. The focus is on interpreting and mitigating potential off-target effects in cellular assays to ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
When working with this compound, a potent furostanol saponin, it is crucial to distinguish its specific on-target anti-cancer activities from potential off-target effects that are common to saponins. The primary off-target concern for saponins is their ability to permeabilize cell membranes, which can lead to non-specific cytotoxicity and assay interference.
Issue 1: Higher-than-Expected Cytotoxicity at Low Concentrations
Possible Cause: Membrane permeabilization due to the saponin structure of this compound, leading to necrotic cell death rather than the intended apoptosis.
Troubleshooting & Validation Steps:
| Experimental Step | Observation | Interpretation | Suggested Action |
| Morphological Analysis | Cells appear swollen, with ruptured membranes, and there is significant cellular debris. | Suggests necrotic cell death, likely due to membrane disruption. | Perform a lactate dehydrogenase (LDH) assay to quantify necrosis. Compare results with apoptosis assays (e.g., Annexin V/PI staining). |
| Dose-Response Curve | A very steep cytotoxicity curve is observed at low concentrations. | May indicate a non-specific, detergent-like effect on the cell membrane. | Lower the concentration range of this compound in your experiments. Determine the IC50 for cytotoxicity and work at concentrations at or below this value for mechanistic studies. |
| Time-Course Experiment | Rapid cell death is observed within a few hours of treatment. | Apoptosis is a programmed process that typically takes longer. Rapid cell death points towards necrosis. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) and assess the kinetics of cell death. |
Issue 2: Inconsistent Results in Fluorescence-Based Assays
Possible Cause: Interference from this compound with the assay components or detection method. As a natural product, it may possess intrinsic fluorescent properties or interact with fluorescent dyes.
Troubleshooting & Validation Steps:
| Experimental Step | Observation | Interpretation | Suggested Action |
| Control Experiments | High background fluorescence is seen in wells containing this compound without cells. | This compound may be autofluorescent at the excitation/emission wavelengths of your assay. | Run a control plate with this compound in cell-free media to measure its intrinsic fluorescence. Subtract this background from your experimental values. |
| Orthogonal Assays | Results from a fluorescence-based viability assay (e.g., Calcein-AM) do not correlate with a colorimetric assay (e.g., MTT). | Suggests interference with one of the assay chemistries. | Use an orthogonal assay with a different readout (e.g., luminescence-based ATP assay like CellTiter-Glo®) to validate your findings. |
| Microscopy | Precipitate is observed in the culture medium after adding this compound. | Compound precipitation can scatter light and interfere with plate reader measurements. | Check the solubility of this compound in your culture medium. If necessary, adjust the solvent (e.g., DMSO) concentration, ensuring it remains below cytotoxic levels (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound exerts its anti-cancer effects primarily through the induction of apoptosis and autophagy in hepatocellular carcinoma (HCC) cells.[1] Mechanistically, it inhibits the mTOR signaling pathway and activates the AMPK signaling pathway.[1][2] This leads to cell cycle arrest and programmed cell death.
Q2: How can I be sure that the cytotoxicity I'm observing is due to apoptosis and not a non-specific membrane-disrupting effect?
A2: To confirm apoptosis, you should use multiple assays that measure different hallmarks of this process. These include:
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[6]
-
Western Blot for Apoptotic Markers: Detect the cleavage of PARP and caspases (e.g., caspase-9, -8, -7).[6]
-
Morphological Assessment: Look for characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy.[7]
If you observe these apoptotic markers in a dose- and time-dependent manner, it is more likely that the observed cytotoxicity is due to the on-target mechanism of this compound.
Q3: this compound is a saponin. Should I be concerned about hemolytic activity in my in vitro assays?
A3: While many saponins are known to cause hemolysis, studies have shown that this compound does not exhibit hemolytic activity. However, if you are working with a new cell line or a co-culture system that includes red blood cells, it would be prudent to perform a preliminary hemolysis assay to confirm this.
Q4: Can the induction of autophagy by this compound be considered an off-target effect?
A4: The induction of autophagy by this compound is considered part of its on-target anti-cancer mechanism.[1][2] However, the interplay between autophagy and apoptosis can be complex. In some contexts, autophagy can act as a pro-survival mechanism.[1][2] To investigate this, you can use autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 in combination with this compound and observe the effect on apoptosis and cell viability.[1]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.5 | [8][9] |
| Hep3B | Hepatocellular Carcinoma | ~0.4-0.6 | [8][9] |
| SK-Hep1 | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |
| Huh-7 | Hepatocellular Carcinoma | ~0.4-0.6 | [9] |
| A549 | Lung Cancer | 1.0 | [8] |
| HeLa | Cervical Cancer | 1.5 | [8] |
| A375 | Melanoma | 1.6 | [8] |
| MDA-MB-231 | Breast Cancer | 1.6 | [8] |
| HL60 | Promyelocytic Leukemia | 2.5 | [8] |
| HCT-116 | Colorectal Carcinoma | 6.0 | [8] |
Table 2: Comparison of this compound and Sorafenib Cytotoxicity in HepG2 Cells
| Compound | IC50 (µM) | Reference |
| This compound | 0.5 | [9][10] |
| Sorafenib | 5.6 - 5.8 | [9][10] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
Cells of interest
-
This compound
-
96-well culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
This compound
-
6-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4][5]
-
3. Western Blot Analysis of mTOR Signaling Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the mTOR pathway.
-
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control and total protein levels.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential permeabilization of membranes by saponin treatment of isolated rat hepatocytes. Release of secretory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Uttroside B Purity Validation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the purity of an Uttroside B sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of an this compound sample?
A1: The primary methods for assessing the purity of this compound, a saponin, involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is widely used for quantitative purity analysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment.[3][4][5][6][7] Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and identifying impurities.[8][9][10][11]
Q2: What are common impurities I might find in my this compound sample?
A2: Impurities in a saponin extract like this compound can include other structurally related saponins, residual solvents from the extraction and purification process, and other plant-derived secondary metabolites such as tannins, polyphenols, and polysaccharides.[12][13][14]
Q3: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What should I do?
A3: The presence of multiple peaks suggests impurities. First, ensure your HPLC method is optimized for saponin analysis. If the peaks persist, consider further purification of your sample using techniques like preparative HPLC or column chromatography. It is also crucial to identify these unknown peaks using Mass Spectrometry (MS) to understand the nature of the impurities.
Q4: The NMR spectrum of my sample shows unexpected signals. How can I interpret this?
A4: Unexpected signals in an NMR spectrum can arise from impurities or sample degradation. Compare your spectrum with a reference spectrum of pure this compound if available. If a reference is unavailable, 2D NMR experiments (like COSY, HSQC, and HMBC) can help in identifying the structure of the impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample by comparing the integral of the analyte signal to that of a certified internal standard.
Q5: My mass spectrometry results show ions with unexpected m/z values. What could be the cause?
A5: Unexpected ions in an MS analysis could be due to impurities, adduct formation (e.g., with sodium or potassium), or in-source fragmentation. Analyze the fragmentation pattern to see if it corresponds to the expected fragmentation of this compound or suggests a different steroidal saponin structure. A database of saponin mass spectra can be a useful tool for identifying potential impurities.[9][10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or validated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issue | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate between runs. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a thorough needle wash protocol.- Run blank injections to identify the source of contamination. |
| Low Signal Intensity | - Low sample concentration- Detector issue- Sample degradation | - Concentrate the sample or increase the injection volume.- Check the detector lamp and settings.- Ensure proper sample storage and handling to prevent degradation. |
NMR Spectroscopy Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Broad Peaks | - Sample aggregation- Presence of paramagnetic impurities- Poor shimming | - Use a different solvent or adjust the sample concentration.- Filter the sample to remove any particulate matter.- Re-shim the spectrometer. |
| Solvent Peak Obscuring Signals | - Incomplete solvent suppression | - Use a deuterated solvent with a residual peak that does not overlap with key signals.- Utilize appropriate solvent suppression pulse sequences. |
| Low Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Use a more concentrated sample if possible.- Increase the number of scans acquired. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific instrument and column used. A gradient program similar to one previously reported for this compound analysis is provided below.[15]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
This compound reference standard
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample and reference standard in methanol to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0 | 100 | 0 |
| 5 | 90 | 10 |
| 10 | 80 | 20 |
| 15 | 70 | 30 |
| 20 | 50 | 50 |
| 30 | 40 | 60 |
| 60 | 40 | 60 |
-
Analysis: Inject the reference standard to determine the retention time of this compound. Then, inject the sample solution. The purity of the sample can be calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR Spectrometer (e.g., 300, 500, or 700 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, Pyridine-d5)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the structure and identify any impurities.
-
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with published data for this compound to confirm its identity and assess purity.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Can be coupled with an HPLC system (LC-MS) for separation prior to analysis.
Reagents:
-
Solvents compatible with the ionization method (e.g., methanol, acetonitrile, water with formic acid or ammonium acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 10 µg/mL in methanol).
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire mass spectra in both positive and negative ion modes. This compound has a molecular weight of 1215.34 Da.[16]
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can help confirm the structure.
-
-
Data Analysis: Analyze the resulting mass spectrum for the expected molecular ion of this compound. Investigate any other significant ions to identify potential impurities by comparing their m/z values and fragmentation patterns with known saponins or by using mass spectral databases.
Visualizations
Caption: Workflow for this compound Purity Validation.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. mdpi.com [mdpi.com]
- 2. The pure saponin extract most worthy of purchase. [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. mdpi.com [mdpi.com]
- 8. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Optimizing fixation and permeabilization for immunofluorescence of Uttroside B-treated cells
This guide provides troubleshooting advice and optimized protocols for researchers performing immunofluorescence (IF) on cells treated with Uttroside B, a potent cytotoxic agent. Treating cells with compounds that induce apoptosis or alter cell signaling pathways requires careful optimization of fixation and permeabilization to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action affect immunofluorescence preparation?
This compound is a steroidal saponin that exhibits significant and selective cytotoxicity towards cancer cells, particularly hepatocellular carcinoma (HCC)[1]. Its primary mechanism involves the induction of caspase-dependent apoptosis, evidenced by the cleavage of caspases and PARP[1][2]. It achieves this by down-regulating key cell survival signaling pathways, including MAPK and mTOR[1][2]. This apoptotic process can lead to challenges in IF, such as compromised cell membrane integrity, cell detachment from culture surfaces, and altered antigen availability. Therefore, protocols must be optimized to preserve the fragile morphology of apoptotic cells.
Q2: My this compound-treated cells are detaching from the coverslip during staining. What can I do?
Cell detachment is a common issue when working with apoptotic cells. To improve adherence, it is recommended to use coverslips coated with an adhesion-promoting substance like Poly-L-Lysine or specialized commercial preparations. Additionally, handle the cells gently during all washing and incubation steps. Using a swinging-bucket rotor for centrifugation of plates/slides (if applicable) can also be gentler than traditional methods.
Q3: Which fixation method is better for preserving the morphology of apoptotic cells: Paraformaldehyde (PFA) or Methanol?
For preserving cellular architecture, especially the delicate structures of apoptotic cells (e.g., membrane blebs), a cross-linking fixative like Paraformaldehyde (PFA) is generally superior[3][4]. PFA works by creating covalent cross-links between proteins, which helps to lock cellular structures in place[5][6]. In contrast, organic solvents like methanol fix cells by dehydration and precipitation of proteins, which can disrupt membranes, alter cell structure, and cause the loss of soluble proteins[4][7][8]. While methanol can sometimes expose antibody epitopes that are hidden after PFA fixation, it should be used with caution when morphology is a critical endpoint[4][6].
Q4: What is the difference between Triton™ X-100 and Saponin for permeabilization, and which is better for this compound-treated cells?
Permeabilization creates pores in the cell membrane to allow antibodies access to intracellular targets[9].
-
Triton™ X-100 is a non-ionic detergent that dissolves lipids from all cellular membranes, including the plasma membrane and organellar membranes[3][9]. It is quite harsh and may strip away membrane-associated proteins.
-
Saponin is a milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, creating pores without completely dissolving the membrane[3].
For apoptotic cells with already compromised membranes, a milder permeabilization with Saponin is often recommended to better preserve membrane-associated antigens and overall cell structure[3].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-specific Staining | 1. Antibody concentration too high: Primary or secondary antibody is overly concentrated.[10] 2. Insufficient blocking: Non-specific sites are not adequately blocked.[11] 3. Inadequate washing: Unbound antibodies are not sufficiently washed away.[12] 4. Fixative artifacts: Old or expired formaldehyde can increase autofluorescence.[13] | 1. Titrate antibodies: Perform a dilution series to find the optimal concentration with the best signal-to-noise ratio.[12] 2. Optimize blocking: Increase blocking incubation time (e.g., to 1 hour). Use 5-10% normal serum from the host species of the secondary antibody.[13] 3. Increase washing: Extend the duration and number of wash steps (e.g., 3-5 washes of 5 minutes each).[12] 4. Use fresh fixative: Always prepare PFA solution fresh from powder or use high-quality commercial solutions. |
| Weak or No Target Signal | 1. Suboptimal fixation: The chosen fixative may be masking the epitope.[6] 2. Ineffective permeabilization: The antibody cannot access the intracellular target.[14] 3. Low protein expression: The target protein is not abundant or has been degraded during apoptosis.[13] 4. Incorrect antibody: The antibody may not be validated for immunofluorescence.[14] | 1. Test different fixation methods: Compare PFA fixation with methanol fixation. Some antibodies work better with one over the other.[6] 2. Optimize permeabilization: If using PFA, ensure the permeabilization step is sufficient. Try a stronger detergent (Triton X-100) or a different method (e.g., post-fixation permeabilization with cold methanol).[6] 3. Use signal amplification: Consider using a brighter fluorophore or an amplification system (e.g., biotin-streptavidin). 4. Check antibody datasheet: Confirm the antibody is recommended for IF and use a positive control to verify its activity.[9] |
| Poor Cell Morphology | 1. Harsh fixation: Methanol or acetone fixation can significantly alter cell structure.[7] 2. Over-permeabilization: Aggressive detergents (like Triton X-100) can damage cell membranes.[8] 3. Cell stress/death: The this compound treatment itself causes morphological changes due to apoptosis. | 1. Use PFA fixation: Use 4% PFA for 10-15 minutes to best preserve cellular structure.[3][4] 2. Use a mild detergent: Switch from Triton X-100 to a lower concentration or use Saponin.[3] 3. Document changes: Capture images at various time points of treatment to distinguish treatment effects from procedural artifacts. Use nuclear counterstains like DAPI to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis. |
Data Presentation & Protocols
Table 1: Comparison of Common Fixation and Permeabilization Reagents
| Reagent | Type | Mechanism of Action | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Cross-linker | Forms covalent bonds between proteins.[5] | Excellent preservation of morphology; good for retaining soluble proteins.[3][4] | Can mask antibody epitopes; may require antigen retrieval; can cause autofluorescence.[9] |
| Methanol (MeOH) | Organic Solvent | Dehydrates and precipitates proteins.[6] | Simultaneously fixes and permeabilizes; can expose some epitopes better than PFA.[3][6] | Poor morphology preservation; can cause cell shrinkage and loss of soluble antigens.[4][7] |
| Triton™ X-100 | Detergent | Non-selectively solubilizes lipids from all membranes.[9] | Effective permeabilization for most intracellular targets, including nuclear proteins.[3] | Can strip away membrane proteins and damage cellular structures.[8] |
| Saponin | Detergent | Reversibly interacts with membrane cholesterol to form pores.[3] | Mild and selective; preserves membrane integrity well; good for sensitive cells.[5] | May be insufficient for accessing some organellar or nuclear antigens. |
Table 2: Hypothetical Optimization Matrix for Cleaved Caspase-3 Staining in this compound-Treated Cells
| Fixation Method | Permeabilization Method | Expected Signal Intensity | Expected Background | Morphology Preservation |
| 4% PFA | 0.2% Triton™ X-100 | +++ | ++ | ++ |
| 4% PFA | 0.1% Saponin | +++ | + | +++ |
| 4% PFA | Cold Methanol (5 min) | +++ | + | ++ |
| -20°C Methanol | None (Simultaneous) | ++ | ++ | + |
(Signal, Background, and Morphology are rated on a scale from + (poor) to +++ (excellent))
Recommended Experimental Protocols
Protocol 1: PFA Fixation & Saponin Permeabilization (Recommended for Morphology)
This protocol is ideal for preserving cell structure and membrane-associated antigens.
-
Cell Culture: Plate cells on Poly-L-Lysine-coated coverslips in a 24-well plate. Treat with the desired concentration of this compound for the appropriate duration.
-
Wash: Gently aspirate the media and wash cells once with 1X Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixation: Fix cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash: Wash cells 3 times with PBS for 5 minutes each.
-
Blocking & Permeabilization: Block non-specific binding and permeabilize the cells by incubating for 1 hour at room temperature in Blocking Buffer (5% Normal Goat Serum, 0.1% Saponin in PBS).
-
Primary Antibody: Dilute the primary antibody in the same Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash cells 3 times with Wash Buffer (0.1% Saponin in PBS) for 5 minutes each.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash cells 3 times with Wash Buffer for 5 minutes each.
-
Counterstain: Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Final Wash & Mounting: Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: PFA Fixation & Methanol Permeabilization (For difficult-to-access antigens)
This protocol uses a stronger permeabilization step that may improve signal for some intracellular antigens but can be harsher on morphology.[6]
-
Follow steps 1-4 from Protocol 1.
-
Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash: Wash cells 3 times with PBS for 5 minutes each.
-
Blocking: Block for 1 hour at room temperature in Blocking Buffer (5% Normal Goat Serum in PBS).
-
Primary Antibody: Dilute the primary antibody in Blocking Buffer. Incubate overnight at 4°C.
-
Follow steps 7-11 from Protocol 1, using PBS without Saponin for all subsequent wash and antibody dilution steps.
Visual Guides & Pathways
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. sinobiological.com [sinobiological.com]
- 11. ibidi.com [ibidi.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Western Blot Normalization in Uttroside B Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Western blot normalization strategies for experiments involving Uttroside B. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for normalizing Western blots in experiments with this compound?
A1: The most reliable method for normalizing Western blots is Total Protein Normalization (TPN).[1][2][3][4][5] TPN measures the total amount of protein in each lane, providing a more accurate representation of protein loading than traditional housekeeping proteins (HKPs).[4] This method is less susceptible to variations caused by experimental conditions, which is particularly important when studying the effects of a bioactive compound like this compound, as the expression of common HKPs can be affected.[6][7] TPN avoids the need to validate HKPs for every experimental setup and offers a larger dynamic range for quantification.[1][4]
Q2: Can I still use housekeeping proteins (HKPs) like β-actin, GAPDH, or β-tubulin for normalization in my this compound experiments?
A2: While widely used, relying on housekeeping proteins (HKPs) for normalization in this compound experiments requires caution.[7][8] The expression of these proteins may not remain constant across different cell types, disease states, or in response to drug treatments.[6][7] this compound has been shown to induce significant cellular processes like apoptosis and autophagy, which could potentially alter the expression of common HKPs.[9][10] Therefore, if you choose to use HKPs, it is essential to validate their expression stability under your specific experimental conditions (i.e., cell line, this compound concentration, and treatment duration).[6][11]
Q3: How do I validate a housekeeping protein for my this compound experiment?
A3: To validate a housekeeping protein (HKP), you must demonstrate that its expression level does not change in response to this compound treatment. This can be done by performing a Western blot on a series of samples, including untreated controls and samples treated with a range of this compound concentrations that you plan to use in your experiments.[12] The protein levels of the candidate HKP should remain constant across all samples.[11] It is also recommended to test multiple HKPs to find one that is truly stable in your experimental model.[13]
Q4: My target protein signal is weak after this compound treatment. How can I troubleshoot this?
A4: A weak or absent signal for your target protein can be due to several factors. First, ensure that your protein extraction method is efficient and that you are loading a sufficient amount of total protein.[14] Consider the possibility that this compound treatment is leading to the degradation of your target protein. You can check this by running a time-course experiment. Also, verify the activity of your primary and secondary antibodies and ensure that the detection reagents are not expired.[14][15] Optimizing antibody concentrations and incubation times can also enhance signal detection.[16]
Q5: I am seeing multiple non-specific bands in my Western blot after treating cells with this compound. What could be the cause?
A5: Non-specific bands can arise from several sources. The primary antibody may be cross-reacting with other proteins. To address this, try optimizing the primary antibody concentration and increasing the stringency of your wash steps.[16] Using a high-quality, specific antibody is crucial. Another possibility is protein degradation, which can be minimized by using protease inhibitors during sample preparation.[17] Also, ensure that your blocking step is adequate; you can try different blocking agents (e.g., BSA instead of milk) or increase the blocking time.[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Housekeeping Protein (HKP) Levels | This compound treatment may be affecting the expression of the chosen HKP. | Validate the HKP by testing its expression across a range of this compound concentrations. If it varies, switch to a more stable HKP or, preferably, use Total Protein Normalization (TPN).[6][11] |
| High Background Signal | Inadequate blocking, improper antibody concentration, or contaminated buffers. | Optimize blocking conditions (time and agent).[15] Titrate primary and secondary antibodies to determine the optimal concentration.[16] Use fresh, filtered buffers. |
| Weak or No Target Protein Signal | Low protein abundance, inefficient protein transfer, or inactive antibodies/reagents. | Increase the amount of protein loaded.[14] Verify protein transfer using a reversible stain like Ponceau S.[14] Check the expiration dates and storage conditions of antibodies and detection reagents.[16] |
| Uneven Protein Transfer (smiling or frowning bands) | Issues with the electrophoresis or transfer setup. | Ensure the gel and transfer stack are assembled correctly without air bubbles. Run the electrophoresis and transfer at a controlled temperature to prevent overheating. |
| Saturated Signal in HKP or Target Protein | Overloading of protein or excessive antibody concentration. | Reduce the amount of protein loaded per lane.[16] Decrease the concentration of the primary and/or secondary antibody.[16] Reduce the exposure time during imaging. |
Experimental Protocols
Total Protein Normalization (TPN) Protocol for Western Blot
This protocol is recommended for accurate quantification of protein expression in this compound experiments.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Total Protein Staining (e.g., with a fluorescent stain):
-
After transfer, rinse the membrane with ultrapure water.
-
Incubate the membrane with a total protein stain (e.g., Revert™ 700 Total Protein Stain) according to the manufacturer's instructions.
-
Image the membrane to capture the total protein signal in each lane. This image will be used for normalization.
-
-
Immunodetection:
-
Wash the membrane to remove the total protein stain (if using a reversible stain).
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensity for the target protein and the total protein in each lane using densitometry software.
-
Normalize the target protein signal by dividing it by the total protein signal for the same lane.
-
Housekeeping Protein (HKP) Normalization Protocol with Validation
If TPN is not feasible, use this protocol, which includes a critical validation step.
-
HKP Validation:
-
Prepare cell lysates from untreated control cells and cells treated with a range of this compound concentrations.
-
Perform a Western blot as described below, probing for the candidate HKP (e.g., β-actin, GAPDH).
-
Analyze the band intensities. A valid HKP will show no significant change in expression across all treatment conditions. If expression changes, you must select and validate a different HKP or use TPN.
-
-
Western Blot Protocol:
-
Follow the steps for Sample Preparation and SDS-PAGE and Protein Transfer as outlined in the TPN protocol.
-
Proceed with Immunodetection for your target protein.
-
After detecting the target protein, you may need to strip the membrane before probing for the HKP, or if using fluorescent secondary antibodies of different wavelengths, you can probe for both simultaneously.
-
Incubate with the primary antibody for the validated HKP, followed by the appropriate secondary antibody.
-
Signal Detection and Analysis:
-
Capture the signals for both the target protein and the HKP.
-
Quantify the band intensities.
-
Normalize the target protein signal by dividing it by the HKP signal for the same lane.
-
-
Signaling Pathways and Workflows
This compound has been shown to modulate key signaling pathways involved in cell survival and death.
Caption: this compound signaling pathways.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following table summarizes the effects of this compound on the expression of key proteins involved in apoptosis and autophagy in HepG2 cells, as reported in the literature.
| Target Protein | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| Apoptosis Markers | ||||
| Cleaved Caspase-9 | 0.5, 1 | 48 | Increased cleavage | [9] |
| Cleaved Caspase-8 | 0.5, 1 | 48 | Increased cleavage | [9] |
| Cleaved Caspase-7 | 0.5, 1 | 48 | Increased cleavage | [9] |
| Cleaved PARP | 0.5, 1 | 48 | Increased cleavage | [9] |
| Autophagy Markers | ||||
| LC3-II | 0.5 | 6-12 | Increased expression | [10] |
| Beclin-1 | 0.5 | up to 24 | Increased expression | [10] |
| Atg7 | 0.5 | up to 24 | Increased expression | [10] |
| Atg5 | 0.5 | up to 24 | Increased expression | [10] |
| Signaling Proteins | ||||
| p-Akt | 0.5 | 0-240 min | No significant change in basal levels | [18] |
| p-JNK | 0.5 | 24 | Down-regulation | [18] |
| p-p38 | 0.5 | 24 | Down-regulation | [18] |
| p-ERK1/2 | 0.5 | 24 | Down-regulation | [18] |
| p-mTOR (S2448) | 0.5 | 0-240 min | Down-regulation | [18] |
| p-mTOR (S2481) | 0.5 | 0-240 min | Down-regulation | [18] |
| p-p70S6K | 0.5 | 0-240 min | Down-regulation | [10] |
| p-4EBP1 | 0.5 | 0-240 min | Down-regulation | [10] |
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 4. licorbio.com [licorbio.com]
- 5. bioradiations.com [bioradiations.com]
- 6. licorbio.com [licorbio.com]
- 7. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommended controls for western blot | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. researchgate.net [researchgate.net]
Selection of appropriate controls for Uttroside B in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for in vivo studies involving Uttroside B, a steroidal saponin with potent anti-cancer properties, particularly against hepatocellular carcinoma (HCC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the in vivo efficacy of this compound against hepatocellular carcinoma?
A1: The most commonly reported and validated model is a xenograft using human liver cancer cell lines, such as HepG2, implanted subcutaneously in immunocompromised mice.[1][2][3][4] Specifically, NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are frequently used as they readily support the growth of human tumor xenografts.[2][3][5][6]
Q2: What are the essential control groups to include in an in vivo study of this compound?
A2: To ensure robust and interpretable results, the following control groups are critical:
-
Vehicle Control (Negative Control): This group receives the same solvent used to dissolve this compound, administered via the same route and schedule. This control is essential to demonstrate that any observed anti-tumor effects are due to this compound itself and not the vehicle.
-
Positive Control: This group is treated with a standard-of-care or a well-characterized anti-cancer agent known to be effective against the tumor model being used. For hepatocellular carcinoma, Sorafenib is the most relevant and widely used positive control.[3][6][7][8]
-
Untreated Control (Optional but Recommended): In some experimental designs, a group of tumor-bearing animals is left completely untreated. This can help assess the baseline tumor growth rate. However, a vehicle control group is paramount.
Q3: What is the appropriate vehicle for administering this compound in vivo?
A3: this compound is soluble in phosphate-buffered saline (PBS).[6] Therefore, sterile PBS is the recommended vehicle for intraperitoneal (i.p.) injections in mouse models. It is crucial to ensure the final concentration of any residual solvent from stock solutions (like DMSO) is minimal and identical across all treatment groups, including the vehicle control.
Q4: What is a suitable positive control for in vivo studies of this compound in an HCC model?
A4: Sorafenib, an FDA-approved multi-kinase inhibitor for the treatment of advanced hepatocellular carcinoma, is the ideal positive control.[3][6][9][10] It serves as a benchmark against which the efficacy of this compound can be compared.[7][8] Studies have directly compared the anti-tumor effects of this compound to Sorafenib in HepG2 xenograft models.[7][8]
Q5: How does this compound exert its anti-cancer effects?
A5: this compound induces apoptosis (programmed cell death) in liver cancer cells.[3][11][12] Its mechanism of action involves the downregulation of major cell survival signaling pathways, specifically the MAPK (mitogen-activated protein kinase) and mTOR (mammalian target of rapamycin) pathways.[3][6][11] It has been shown to inhibit the phosphorylation of key proteins in these cascades, including JNK, p38, p42/44 (Erk1/2), and downstream targets of mTOR.[11][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or mortality in the this compound treatment group. | 1. Incorrect dosage calculation.2. Hemolytic activity of the saponin due to administration route. | 1. Re-verify dose calculations based on the animal's body weight. Acute and chronic toxicity studies have shown this compound to be pharmacologically safe at effective doses.[3][7]2. While intraperitoneal injection is reported to be safe, intravenous (i.v.) injection of saponins can cause hemolysis.[15][16] Ensure the correct administration route is being used as per established protocols. |
| No significant difference in tumor growth between the this compound-treated group and the vehicle control. | 1. Insufficient dose of this compound.2. Poor tumor engraftment or variable growth.3. Compromised stability of the compound. | 1. Consult literature for effective dose ranges. Doses around 5-10 mg/kg administered intraperitoneally have shown significant efficacy.[6][13]2. Ensure tumors have reached a palpable size (e.g., 50-100 mm³) before randomizing animals into treatment groups.[6] Monitor tumor growth in all animals to ensure consistency.3. Prepare fresh solutions of this compound in PBS before each administration. |
| Unexpected anti-tumor effect observed in the vehicle control group. | 1. The vehicle itself (e.g., residual DMSO) may have some cytotoxic effects.2. Inconsistent tumor cell implantation or measurement errors. | 1. Ensure the concentration of any co-solvents like DMSO is kept to an absolute minimum (ideally ≤ 0.2%) and is consistent across all groups.[6]2. Refine the cell implantation technique for consistency. Use calipers for precise tumor measurement and have two independent researchers measure if possible. |
| Positive control (Sorafenib) does not show expected tumor inhibition. | 1. Incorrect dosage or administration schedule.2. Development of resistance in the tumor model.3. Improper formulation of Sorafenib. | 1. Verify the Sorafenib dose and schedule with established protocols (e.g., 60 mg/kg for 21 consecutive days).[5]2. While less common in initial studies, acquired resistance to Sorafenib can occur.[17] Ensure the cell line used has not been previously exposed long-term to the drug.3. Follow the manufacturer's or literature guidelines for preparing Sorafenib for in vivo administration. |
Data Presentation
Table 1: Comparative Efficacy of this compound and Sorafenib on Tumor Volume in HepG2 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| Vehicle Control (PBS) | N/A | ~1250 | 0% | [7][8] |
| This compound | 5 mg/kg, i.p., 3x/week for 4 weeks | ~250 | ~80% | [7][8] |
| Sorafenib | 10 mg/kg, i.p., 3x/week for 4 weeks | ~500 | ~60% | [7][8] |
Data are approximated from graphical representations in the cited literature for comparative purposes.
Table 2: Effect of this compound on Body Weight and Apoptosis Markers in vivo
| Treatment Group | Mean Change in Body Weight | Key Apoptosis Marker (Tumor Tissue) | Reference |
| Vehicle Control | No significant change | Low levels of cleaved PARP and cleaved caspase-7 | [7][8][13] |
| This compound (5 mg/kg) | No significant change | Significant increase in cleaved PARP and cleaved caspase-7 expression | [7][8][13] |
Experimental Protocols
Protocol 1: Human HCC Xenograft Model in NOD/SCID Mice
-
Cell Culture: Culture HepG2 human hepatocellular carcinoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.[4]
-
Animal Model: Use female NOD/SCID mice, 6-8 weeks old.[2]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times weekly.
-
Calculate tumor volume using the formula: V = (Length × Width²) / 2.[18]
-
-
Group Randomization and Treatment:
-
When tumors reach an average volume of 50-100 mm³, randomly assign mice to the different treatment cohorts (e.g., Vehicle Control, this compound, Positive Control).[6]
-
Administer treatments as per the study design (e.g., intraperitoneal injections).
-
-
Endpoint Analysis:
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Diagram 2: this compound Signaling Pathway Inhibition
Caption: this compound induces apoptosis by inhibiting MAPK and mTOR pathways.
References
- 1. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Establishing murine models of hepatocellular carcinoma using NOD/SCID, nude and Balb/c mice: An initial comparative study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. omrf.org [omrf.org]
- 4. A Novel Cell Line Based Orthotopic Xenograft Mouse Model That Recapitulates Human Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 13. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 15. Broadening the Scope of Sapofection: Cationic Peptide-Saponin Conjugates Improve Gene Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Uttroside B and Sorafenib for the Treatment of Hepatocellular Carcinoma
For Immediate Release to the Scientific Community
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. For years, the multi-kinase inhibitor sorafenib has been a first-line treatment for advanced HCC. However, its efficacy is often limited by modest survival benefits and the development of resistance.[1][2] This guide provides a comparative overview of sorafenib and Uttroside B, a promising natural compound that has demonstrated superior preclinical efficacy and has been granted "Orphan Drug" designation by the U.S. Food and Drug Administration (FDA) for HCC.[3][4]
Comparative Efficacy in Liver Cancer Cells
In vitro studies consistently demonstrate the superior cytotoxicity of this compound against HCC cell lines compared to sorafenib. This compound, a furostanol saponin isolated from the leaves of Solanum nigrum Linn, has been shown to be approximately 10 to 12 times more potent than sorafenib in the HepG2 liver cancer cell line.[3][5][6][7]
Table 1: Comparative Cytotoxicity in HepG2 Cells
| Compound | IC50 Value (HepG2 Cells) | Key Findings |
| This compound | ~0.5 µM[3][8] | Significantly more potent than sorafenib. Cytotoxic to various liver cancer cells regardless of HBV status, while being non-toxic to normal immortalized hepatocytes.[3][5] |
| Sorafenib | ~5.6 - 5.8 µM[3][5][8] | Standard FDA-approved drug for HCC.[9][10] Shows toxicity to normal hepatocytes at higher concentrations.[3][11] |
Further studies on the anti-proliferative capabilities reveal that this compound is more effective at inhibiting colony formation in HCC cells than sorafenib, indicating a stronger ability to suppress long-term cancer cell survival and replication.[3][8]
Mechanistic Insights: Apoptosis and Signaling Pathways
Both this compound and sorafenib induce apoptosis (programmed cell death) in liver cancer cells, but they achieve this through distinct molecular mechanisms and signaling pathways.
This compound: A Targeted Approach
This compound induces a robust apoptotic response characterized by the activation of caspases (9, 7, and 3) and subsequent cleavage of PARP, a key substrate of executioner caspases.[3][12] Its mechanism is primarily linked to the downregulation of major survival signaling pathways in HCC, including MAPK and mTOR.[6][12][13] More recent findings indicate that this compound's action is orchestrated through the inhibition of the EGFR/ERK signaling axis, which in turn downregulates the downstream targets SREBP-1 and STAT-3, key regulators of HCC development and metastasis.
Interestingly, this compound also induces autophagy, a cellular recycling process. While this can sometimes promote cell survival, studies show that inhibiting this this compound-induced autophagy actually enhances its apoptotic and cytotoxic effects.[5][14] This suggests a potential therapeutic strategy of combining this compound with an autophagy inhibitor.[14]
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is a broader multi-kinase inhibitor. Its primary mechanism involves blocking the Raf/MEK/ERK signaling cascade, which is crucial for tumor cell proliferation.[15][16] Additionally, it inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby impeding tumor angiogenesis (the formation of new blood vessels).[15][16] Sorafenib has also been shown to inhibit the STAT3 signaling pathway, which is involved in tumor growth and metastasis.[17][18][19]
In Vivo Xenograft Studies
The superior efficacy of this compound observed in vitro has been validated in animal models. In NOD-SCID mice bearing HepG2-induced HCC xenografts, treatment with this compound resulted in a more drastic reduction in tumor growth compared to sorafenib.[3][5][6] These findings underscore the potent anti-tumor activity of this compound in vivo and highlight its potential as a more effective chemotherapeutic agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used in the comparative evaluation of this compound and sorafenib.
Cell Viability (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or sorafenib for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and evaluate the effect of the drugs on signaling pathways.
-
Protein Extraction: Treat cells with this compound or sorafenib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., against PARP, Caspase-3, p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Preparation: Treat cells with the compounds for the specified time, then harvest them by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a highly promising chemotherapeutic agent for hepatocellular carcinoma, demonstrating superior cytotoxicity and a more favorable safety profile compared to the current standard-of-care, sorafenib.[3][8][11] Its distinct mechanism of action, targeting key survival and metastatic pathways like EGFR/ERK/STAT3, presents a compelling case for its clinical development. As this compound has already received an "Orphan Drug" designation from the US FDA, the path to clinical trials is significantly advanced, offering new hope for patients with this challenging disease.[4] Future research should focus on clinical trials to validate these preclinical findings and explore potential combination therapies, such as with autophagy inhibitors, to further enhance its therapeutic efficacy.[14][20]
References
- 1. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
- 20. thehindu.com [thehindu.com]
A Head-to-Head Comparison of Uttroside B and Other Bioactive Saponins from Solanum nigrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic and pro-apoptotic activities of Uttroside B with other prominent saponins isolated from the medicinal plant Solanum nigrum (black nightshade). The comparative analysis is supported by experimental data from peer-reviewed studies, with a focus on their effects on cancer cell lines.
Executive Summary
Solanum nigrum is a rich source of steroidal saponins with demonstrated anticancer properties. Among these, this compound has emerged as a particularly potent compound, exhibiting superior cytotoxicity against hepatocellular carcinoma cells compared to the FDA-approved drug sorafenib.[1] This guide delves into a head-to-head comparison of this compound with other notable saponins from the same plant, namely solamargine, solasonine, and degalactotigonin. The comparison focuses on their cytotoxic efficacy, mechanisms of apoptosis induction, and the signaling pathways they modulate. All quantitative data is presented in standardized tables, and key experimental protocols are detailed to aid in the replication and further investigation of these findings.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of saponins is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for cytotoxicity. The following table summarizes the available IC50 values for this compound and other Solanum nigrum saponins in the human hepatocellular carcinoma cell line, HepG2, to provide a direct comparison of their potency.
| Saponin | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation(s) |
| This compound | HepG2 | 0.5 | 72 | [2] |
| Solamargine | HepG2 | 9.21 (as µg/mL) | 72 | [3] |
| Solasonine | HepG2 | 15 (as ng/mL) | 24 | |
| Degalactotigonin | HepG2 | Data not available | - | |
| Sorafenib (Reference) | HepG2 | 5.8 | 72 | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and the specific assay used. The IC50 value for solamargine is presented in µg/mL as reported in the source. The IC50 value for solasonine is reported in ng/mL. While degalactotigonin has been shown to be cytotoxic to HepG2 cells, a specific IC50 value from a comparable study was not available at the time of this review.
Mechanisms of Action: A Deeper Dive
Beyond cytotoxicity, understanding the molecular mechanisms by which these saponins induce cancer cell death is crucial for their development as therapeutic agents. The primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death.
This compound: A Dual Inducer of Apoptosis and Autophagy
This compound is a potent inducer of apoptosis in hepatocellular carcinoma cells.[1] Its mechanism is multifaceted, involving the activation of the intrinsic and extrinsic apoptotic pathways. It has been shown to trigger the activation of caspase-9, the initiator caspase of the mitochondrial pathway, as well as caspase-8, the initiator of the death receptor pathway.[4] Downstream, this leads to the activation of the executioner caspase-7 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key event in apoptosis.[4]
Furthermore, this compound's pro-apoptotic effects are linked to the downregulation of major cell survival signaling pathways, including the MAPK and mTOR pathways.[1][4] Interestingly, this compound also induces autophagy, a cellular self-degradation process. However, studies suggest that this autophagy acts as a pro-survival mechanism in cancer cells, and its inhibition can enhance the apoptotic effects of this compound.[5][6]
Solamargine: Triggering Apoptosis through Multiple Avenues
Solamargine has been demonstrated to induce apoptosis in various cancer cell lines, including HepG2.[1] Its pro-apoptotic activity is mediated through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[1][7] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[1] Solamargine also upregulates the expression of death receptors like TNFR-I and Fas, activating the extrinsic apoptotic pathway via caspase-8.[7]
Solasonine: A Modulator of Apoptotic and Inflammatory Pathways
Solasonine induces apoptosis in cancer cells by modulating key signaling pathways. In glioma cells, it has been shown to trigger apoptosis through the modulation of cytochrome c and caspase signaling.[2] Furthermore, it inhibits the pro-inflammatory NF-κB signaling pathway, which is often dysregulated in cancer and contributes to cell survival and proliferation.[2] In bladder cancer cells, solasonine has been found to suppress the expression of Neuropilin-1 (NRP1), leading to the inhibition of the PI3K/AKT and ERK/MAPK signaling pathways and subsequent apoptosis. In gastric cancer cells, solasonine induces apoptosis via the mitochondria-mediated pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound, solamargine, and solasonine, leading to apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Caption: Solamargine induced apoptosis signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. Degalactotigonin, a Steroidal Glycoside from Solanum nigrum, Induces Apoptosis and Cell Cycle Arrest via Inhibiting the EGFR Signaling Pathways in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
Validating the efficacy of Uttroside B in different hepatocellular carcinoma cell lines
A Comparative Analysis of Uttroside B's Efficacy in Hepatocellular Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound, a novel furostanol saponin, with the standard-of-care drug Sorafenib in the context of hepatocellular carcinoma (HCC). The data presented herein, compiled from multiple preclinical studies, demonstrates the potential of this compound as a promising therapeutic agent against HCC. This document outlines its superior cytotoxicity, details the underlying molecular mechanisms, and provides standardized experimental protocols for validation.
Comparative Efficacy of this compound and Sorafenib
This compound, isolated from the leaves of Solanum nigrum Linn, has shown exceptional cytotoxicity against various liver cancer cell lines, often surpassing the efficacy of Sorafenib, the only FDA-approved first-line drug for advanced HCC.[1][2] Notably, this compound's cytotoxic effects are observed irrespective of the Hepatitis B Virus (HBV) status of the cancer cells.[1] Furthermore, toxicological studies have indicated that this compound is pharmacologically safe and, unlike Sorafenib, does not harm normal hepatocytes.[1][3]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Sorafenib in HCC Cell Lines
| Cell Line | This compound (μM) | Sorafenib (μM) | Fold Difference | Reference(s) |
| HepG2 | 0.5 | 5.6 - 5.8 | ~11-12x more potent | [1][2] |
| Hep3B | 0.4 - 0.6 | Not specified | - | [4] |
| Huh-7 | 0.4 - 0.6 | Not specified | - | [4] |
| SK-HEP-1 | 0.4 - 0.6 | Not specified | - | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Signaling Pathways
This compound induces apoptosis in HCC cells through the modulation of key signaling pathways that govern cell survival and proliferation.[2] The primary mechanisms identified are the inhibition of the mTOR and MAPK pathways and the activation of the AMPK pathway.[2] Interestingly, this compound also induces autophagy, a cellular self-degradation process. While initially a survival mechanism, inhibiting this this compound-induced autophagy has been shown to enhance its apoptotic effects.[6]
This compound-Induced Apoptosis and Autophagy Signaling
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
Cross-Validation of Uttroside B's Anticancer Effects in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Uttroside B in patient-derived xenograft (PDX) models, with a focus on hepatocellular carcinoma (HCC). It offers a detailed examination of its performance against the standard-of-care therapy, sorafenib, supported by experimental data and detailed protocols to aid in the design and evaluation of preclinical studies.
Executive Summary
This compound, a saponin isolated from Solanum nigrum Linn, has demonstrated significant potential as a chemotherapeutic agent against hepatocellular carcinoma.[1][2][3] Preclinical studies using patient-derived xenografts have shown its superior efficacy and improved safety profile compared to sorafenib, the first-line treatment for advanced HCC.[3][4][5] Notably, this compound has received 'Orphan Drug' designation from the US FDA for the treatment of liver cancer, highlighting its clinical potential.[6] This guide synthesizes the available data to provide a clear comparison of this compound with alternative treatments, details the experimental workflows for its validation, and illustrates its mechanism of action.
Comparative Efficacy of this compound in HCC PDX Models
Patient-derived xenograft models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical model for evaluating anticancer agents.[7][8][9] In the context of HCC, studies have consistently shown that this compound is more potent than sorafenib.
Quantitative Data Summary
The following table summarizes the comparative efficacy of this compound and Sorafenib in in vitro and in vivo HCC models.
| Parameter | This compound | Sorafenib | Reference |
| In Vitro Cytotoxicity (IC50, HepG2 cells) | ~500 nM | ~5.6 µM | [2] |
| Tumor Growth Inhibition (HepG2 Xenograft) | Significant reduction in tumor volume | Moderate reduction, signs of toxicity | [2][4] |
| Apoptosis Induction | Enhanced cleavage of caspases 9, 8, 7, and PARP | Less pronounced apoptotic effect | [1][4] |
| Safety Profile (in vivo) | No significant toxicity observed | Symptoms of severe toxicity reported | [4][5] |
| Effect on Normal Hepatocytes | Non-toxic | Cytotoxic at higher concentrations | [3] |
Mechanism of Action: A Dual Role in Autophagy and Apoptosis
This compound exerts its anticancer effects through the induction of apoptosis and modulation of key signaling pathways.[1][10] The primary mechanism involves the downregulation of the MAPK and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[1][10]
Interestingly, this compound also induces autophagy, a cellular self-degradation process.[2][6][11] While initially appearing as a pro-survival response by the cancer cells, inhibition of this autophagy has been shown to significantly enhance the apoptotic effects of this compound.[2][6][11] This suggests a potential combination therapy strategy where this compound is co-administered with an autophagy inhibitor like chloroquine to maximize its therapeutic efficacy.[6][12]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
This protocol describes the general workflow for creating PDX models and assessing the in vivo efficacy of anticancer compounds.
Detailed Steps:
-
Tumor Acquisition and Implantation: Fresh tumor tissue is obtained from consenting patients and transported in a suitable medium.[9] The tissue is then fragmented and subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID).[7][13][14]
-
Tumor Growth and Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent generations of mice to expand the model.[7]
-
Cohort Establishment and Treatment: Mice bearing established PDX tumors of a desired size (e.g., 100-200 mm³) are randomized into treatment and control groups.[7] The therapeutic agents (e.g., this compound, sorafenib) and vehicle control are administered according to a predetermined schedule.[7]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers.[7] At the end of the study, tumors are excised for further analysis, such as immunohistochemistry and Western blotting.
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect and quantify specific proteins to elucidate the molecular mechanisms of drug action.
Protocol:
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cancer cells or tumor tissues.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., caspases, PARP, proteins from the MAPK and mTOR pathways), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[1]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key indicator of anticancer drug efficacy.
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
-
Cells are treated with the compound of interest.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[1]
Cross-Validation Logic
The cross-validation of this compound's anticancer effects is a multi-step process that integrates in vitro and in vivo data to build a strong case for its clinical development.
Conclusion
The evidence from patient-derived xenograft studies strongly supports the potential of this compound as a novel and effective therapeutic agent for hepatocellular carcinoma. Its superior efficacy, favorable safety profile compared to sorafenib, and well-characterized mechanism of action make it a compelling candidate for further clinical investigation.[3][4][5] The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development of this promising anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 3. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Uttroside B and Standard Chemotherapeutic Agents for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Uttroside B, a novel saponin, against established chemotherapeutic agents—Sorafenib, Lenvatinib, and Doxorubicin—for the treatment of hepatocellular carcinoma (HCC). The information presented herein is collated from preclinical studies to offer an objective overview of their respective mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
I. Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxic potential of a compound is a primary indicator of its anti-cancer efficacy. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values of this compound and other agents against the human liver cancer cell line, HepG2.
| Compound | Target Cell Line | IC50 Value | Citation(s) |
| This compound | HepG2 | 0.5 µM | [1][2] |
| Sorafenib | HepG2 | 5.6 - 5.8 µM | [1] |
| Doxorubicin | HepG2 | ~0.45 µg/mL (~0.78 µM) | [3] |
| Lenvatinib | HepG2 | IC50 values determined in combination studies, but specific monotherapy IC50 varies across studies. | [4][5] |
II. Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of a chemotherapeutic agent is intrinsically linked to its mechanism of action. This compound exhibits a multi-faceted approach to inducing cancer cell death, which differs from the mechanisms of Sorafenib, Lenvatinib, and Doxorubicin.
This compound: This furostanol saponin, isolated from Solanum nigrum Linn, induces apoptosis in liver cancer cells.[1] Its mechanism involves the downregulation of the MAPK and mTOR signaling pathways.[6][7][8] this compound also triggers autophagy, a cellular self-degradation process, and inhibiting this process has been shown to enhance its apoptotic effects.[1]
Sorafenib: As a multi-kinase inhibitor, Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis.[9] It inhibits the Raf/MEK/ERK signaling pathway in tumor cells and targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) in endothelial cells.[9][10] Sorafenib can also induce apoptosis and autophagy.[11][12]
Lenvatinib: This agent is another multi-kinase inhibitor that targets VEGFR1-3, fibroblast growth factor receptors (FGFR) 1-4, PDGFRα, RET, and KIT.[13][14] By inhibiting these pathways, Lenvatinib suppresses tumor angiogenesis and proliferation.[13] It has also been shown to induce immunogenic cell death and activate downstream immune signaling pathways.[15]
Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin's primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[16] This leads to breaks in the DNA double helix, thereby halting the process of replication and inducing apoptosis.[16][17] It is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[18]
III. Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each agent.
Caption: this compound signaling pathway in liver cancer cells.
Caption: Simplified signaling pathways for Sorafenib and Lenvatinib.
Caption: Doxorubicin's mechanism of action via Topoisomerase II inhibition.
IV. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these chemotherapeutic agents.
A. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[19]
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Sorafenib, Doxorubicin, Lenvatinib) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][19]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[20]
B. Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the desired compound for the indicated time. Harvest both adherent and floating cells, and wash with cold PBS.[21]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.[21]
C. Signaling Pathway Analysis (Western Blotting)
This technique is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[22]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, cleaved caspase-3) overnight at 4°C.[22][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22][24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]
V. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-cancer compounds.
Caption: General experimental workflow for in vitro drug evaluation.
VI. Conclusion
This compound demonstrates significant cytotoxic potential against hepatocellular carcinoma cells in preclinical models, with a notably lower IC50 value compared to the standard-of-care agent, Sorafenib. Its unique mechanism of action, involving the modulation of the mTOR and MAPK pathways and the induction of both apoptosis and autophagy, presents a promising avenue for further investigation. While direct, comprehensive comparative data against Lenvatinib and Doxorubicin under identical experimental conditions is still emerging, the available evidence suggests that this compound is a potent anti-cancer agent worthy of continued research and development in the pursuit of more effective therapies for liver cancer.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 3. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer [mdpi.com]
- 4. Synergistic antitumor efficacy of aspirin plus lenvatinib in hepatocellular carcinoma via regulating of diverse signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbuon.com [jbuon.com]
- 11. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Lenvatinib on a Hepatocellular Carcinoma with Fibroblast Growth Factor Receptor 4 Expression: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenvatinib Induces Immunogenic Cell Death and Triggers Toll-Like Receptor-3/4 Ligands in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
A Comparative Analysis of the Safety and Toxicity Profiles of Uttroside B and Sorafenib in Murine Models
For Immediate Release
A comprehensive review of preclinical studies reveals that Uttroside B, a novel saponin isolated from the leaves of Solanum nigrum Linn, demonstrates a superior safety and toxicity profile compared to the multi-kinase inhibitor sorafenib in mice. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of the toxicological properties of these two anti-cancer agents.
Executive Summary
This compound has been shown to be pharmacologically safe and non-toxic at therapeutic doses in Swiss albino mice, with minimal adverse effects observed even at five times the therapeutic dose. In contrast, sorafenib, while an FDA-approved treatment for several cancers, exhibits a narrower therapeutic window in murine models, with significant toxicity observed at higher doses. This guide will delve into the quantitative toxicological data, detailed experimental methodologies, and the underlying signaling pathways to elucidate the distinct safety profiles of these two compounds.
Quantitative Toxicity Data
The following tables summarize the key findings from acute and sub-chronic toxicity studies conducted in mice.
Table 1: Serum Biochemical Analysis
| Parameter | This compound (10 mg/kg) | This compound (50 mg/kg) | Sorafenib (35 mg/kg) | Sorafenib (175 mg/kg) | Normal Range (Mouse) |
| ALT (U/L) | No significant deviation | No significant deviation | No significant deviation | Significantly increased | 28-132 |
| AST (U/L) | No significant deviation | No significant deviation | No significant deviation | No significant deviation | 59-247 |
| ALP (U/L) | No significant deviation | No significant deviation | No significant deviation | Significantly increased | 20-150 |
| BUN (mg/dL) | No significant deviation | No significant deviation | No significant deviation | Not Reported | 18-31 |
| Creatinine (mg/dL) | No significant deviation | No significant deviation | No significant deviation | Not Reported | 0.3-1.0 |
Data for this compound and sorafenib are derived from studies in Swiss albino mice. Normal ranges can vary based on the specific mouse strain and laboratory.
Table 2: Hematological Analysis
| Parameter | This compound (10 mg/kg) | This compound (50 mg/kg) | Sorafenib (35 mg/kg) | Sorafenib (175 mg/kg) |
| WBC (x10³/µL) | No significant deviation | No significant deviation | No significant deviation | Not Reported |
| RBC (x10⁶/µL) | No significant deviation | No significant deviation | No significant deviation | Not Reported |
| Platelets (x10³/µL) | No significant deviation | No significant deviation | No significant deviation | Not Reported |
Table 3: Acute Toxicity
| Compound | LD50 (Oral, Mice) | Observations |
| This compound | Not established; no mortality at 50 mg/kg | No abnormal behavior or mortality observed. |
| Sorafenib (Nano-emulsion) | 48 mg/kg | Severe diarrhea, shivering, and convulsions at toxic doses.[1] |
Histopathological Findings
This compound:
-
Liver: At the therapeutic dose (10 mg/kg), no morphological changes characteristic of toxicity were observed.[1] At a five-fold higher dose (50 mg/kg) in an acute toxicity study, reversible microvesicular fatty changes were noted.[1]
-
Kidney and Spleen: No significant histopathological abnormalities were reported.
Sorafenib:
-
Liver: At higher doses, mild regenerative changes and signs of hypertrophy in hepatocytes were observed in normal immunocompetent mice.[2]
-
Kidney and Spleen: No significant histopathological changes were noted in the reviewed studies.
Experimental Protocols
The safety and toxicity profiles of this compound and sorafenib were evaluated through standardized acute and sub-chronic toxicity studies in mice.
In Vivo Toxicity Study Protocol
A generalized protocol for the in vivo toxicity assessment is outlined below:
Key Methodologies
-
Animal Model: Studies were primarily conducted in 6-8 week old Swiss albino mice, including both males and females to account for potential sex-specific differences in toxicity.
-
Dosing:
-
This compound: Doses of 10 mg/kg (therapeutic dose) and 50 mg/kg (5x therapeutic dose) were administered.
-
Sorafenib: Doses corresponding to its in vitro IC50 (35 mg/kg) and 5x IC50 (175 mg/kg) were used for comparative analysis.
-
-
Biochemical Analysis: Serum levels of key liver function markers (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST, Alkaline Phosphatase - ALP) and kidney function markers (Blood Urea Nitrogen - BUN, Creatinine) were measured using standard automated analyzers.
-
Hematological Analysis: Complete blood counts, including white blood cells (WBC), red blood cells (RBC), and platelets, were performed to assess for hematotoxicity.
-
Histopathological Examination: Major organs such as the liver, kidneys, and spleen were collected, fixed in 10% formalin, processed, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of any pathological changes.
Signaling Pathways and Mechanisms of Action
The differential toxicity profiles of this compound and sorafenib can be partly attributed to their distinct mechanisms of action and target specificities.
-
This compound: Exerts its anti-cancer effects by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[3] This targeted mechanism appears to have a high degree of specificity for cancer cells, sparing normal tissues.
-
Sorafenib: Functions as a multi-kinase inhibitor, targeting RAF kinases (B-RAF and C-RAF) in the MAPK/ERK signaling pathway to inhibit cell proliferation, and VEGFR and PDGFR to block tumor angiogenesis.[1][4] Its broader spectrum of kinase inhibition may contribute to the off-target effects and associated toxicities observed.
Comparative Safety Profile
The available data suggest a clear distinction in the safety profiles of this compound and sorafenib in murine models.
This compound emerges as a compound with a high therapeutic index in preclinical mouse models. The lack of significant biochemical, hematological, and histopathological toxicity, even at doses five times the effective concentration, underscores its favorable safety profile.[2] In contrast, while sorafenib is an effective anti-cancer agent, its use in mice is associated with a dose-limiting toxicity that could pose challenges in clinical translation. The adverse effects noted at higher doses, such as respiratory distress and liver abnormalities, highlight a narrower margin of safety.[2]
Conclusion
Based on the reviewed murine studies, this compound presents a more favorable safety and toxicity profile than sorafenib. Its high specificity and wider therapeutic window suggest that it could be a promising candidate for further clinical development, potentially offering a safer alternative to existing therapies for hepatocellular carcinoma and other cancers. Further investigation, including GLP-compliant toxicology studies, is warranted to fully characterize its safety profile before human clinical trials.
References
- 1. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma | MDPI [mdpi.com]
- 3. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Uttroside B: A Promising Alternative in the Face of Sorafenib Resistance in Hepatocellular Carcinoma
For Immediate Release
Recent preclinical studies highlight the potential of Uttroside B, a natural saponin, as a potent therapeutic agent against hepatocellular carcinoma (HCC), demonstrating superior efficacy and safety compared to the standard first-line therapy, sorafenib. This guide provides a comprehensive comparison of this compound and sorafenib, with a focus on its implications for sorafenib-resistant HCC models, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and methodologies.
While direct comparative studies of this compound monotherapy in confirmed sorafenib-resistant HCC cell lines are not yet widely published, the existing evidence of its superior potency in sorafenib-sensitive lines and its efficacy in combination therapies suggests a strong potential for overcoming sorafenib resistance.
Comparative Efficacy: this compound vs. Sorafenib
In vitro studies consistently demonstrate that this compound is significantly more cytotoxic to HCC cells than sorafenib. The half-maximal inhibitory concentration (IC50) for this compound is substantially lower, indicating greater potency.
Table 1: Comparative In Vitro Cytotoxicity in HepG2 Cells
| Compound | IC50 (µM) | Fold Difference | Reference |
| This compound | 0.5 | ~11.6x more potent | [1] |
| Sorafenib | 5.8 | - | [1] |
Note: HepG2 is a well-established human HCC cell line.
In vivo studies using human HCC xenografts in murine models further support the superior anti-tumor activity of this compound.[2] Treatment with this compound resulted in a significant reduction in tumor development with negligible side effects, whereas sorafenib-treated mice exhibited signs of severe toxicity.[2]
Overcoming Sorafenib Resistance: The Combination Approach
A key strategy to combat drug resistance is combination therapy. Research indicates that this compound can augment the cytotoxicity of sorafenib in HCC cell lines, suggesting its role as a chemosensitizer.[3][4] This combination approach is being explored to overcome acquired chemoresistance to sorafenib.[3]
Table 2: Efficacy of this compound and Sorafenib Combination
| Cell Line | Treatment | Key Findings | Reference |
| HepG2, Huh7 | This compound + Sorafenib | Augmented cytotoxicity, enhanced apoptosis via caspase 7 and 3 activation, and PARP cleavage. | [3][4] |
The combination of this compound and sorafenib not only enhances the anti-cancer effect but also holds the potential to reduce sorafenib-induced toxic side effects.[4]
Mechanism of Action: A Differentiated Signaling Pathway
This compound induces apoptosis in HCC cells through the downregulation of key survival signaling pathways, including the MAPK and mTOR pathways.[1] This mechanism of action is distinct from sorafenib, which is a multi-kinase inhibitor.
Caption: this compound signaling pathway in HCC.
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay) [3]
-
Cell Lines: HepG2 and Huh7 human hepatocellular carcinoma cells.
-
Treatment: Cells were treated with varying concentrations of this compound, sorafenib, or a combination of both.
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
-
Outcome: Determination of the IC50 values for each treatment.
-
Method: Annexin V/PI staining followed by flow cytometry, and Western blotting for caspase and PARP cleavage.
-
Procedure: HCC cells were treated with this compound, sorafenib, or their combination. For flow cytometry, cells were stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker). For Western blotting, cell lysates were probed with antibodies against caspases 7, 9, and PARP.
-
Outcome: Quantification of apoptotic cells and detection of key apoptotic protein cleavage.
Caption: Experimental workflow for apoptosis analysis.
3. In Vivo Xenograft Model [2][5]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Tumor Induction: Subcutaneous injection of human HCC cells (e.g., HepG2) to establish tumors.
-
Treatment: Once tumors reached a specified size, mice were treated with this compound, sorafenib, or a vehicle control.
-
Analysis: Tumor volume was measured regularly. At the end of the study, tumors were excised for histopathological and immunohistochemical analysis (e.g., TUNEL staining for apoptosis).
-
Outcome: Evaluation of in vivo anti-tumor efficacy and toxicity.
Conclusion
This compound demonstrates a significantly more potent and safer preclinical profile compared to sorafenib in hepatocellular carcinoma models.[2] Its distinct mechanism of action and its ability to enhance sorafenib's efficacy in combination therapies strongly suggest its potential as a valuable therapeutic strategy, particularly in the context of sorafenib resistance.[1][3] Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for hepatocellular carcinoma patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Combinatorial Regimen Using Sorafenib and this compound, A US FDA-designated Orphan Drug, for the Treatment of Hepatocellular Carcinoma - Keerthana - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. A Novel Combinatorial Regimen Using Sorafenib and this compound, A US FDA-designated 'Orphan Drug', for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Unraveling the Cellular Impact of Uttrosides: A Closer Look at Apoptosis and Autophagy
A comparative analysis of the apoptotic and autophagic effects of Uttroside A and Uttroside B is currently not feasible due to the absence of published scientific research on the specific cellular mechanisms of Uttroside A. The vast majority of available studies focus exclusively on the potent anti-cancer properties of this compound, particularly in hepatocellular carcinoma (HCC). This guide, therefore, provides a comprehensive overview of the known apoptotic and autophagic effects of this compound, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound: A Dual Inducer of Apoptosis and Pro-Survival Autophagy
This compound, a steroidal saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a promising chemotherapeutic agent.[1][2] It exhibits significant cytotoxicity against various cancer cell lines, with a particularly potent effect on liver cancer cells.[3][4] Studies have shown that this compound's anti-cancer activity is mediated through the induction of both apoptosis (programmed cell death) and autophagy (a cellular recycling process).
Apoptotic Effects of this compound
This compound has been demonstrated to be a strong inducer of apoptosis in cancer cells.[5] Its pro-apoptotic potential is significantly greater than that of sorafenib, a standard-of-care drug for advanced HCC.[2] The apoptotic cascade initiated by this compound involves the activation of key signaling molecules, leading to characteristic morphological and biochemical changes culminating in cell death.
Key Findings on this compound-Induced Apoptosis:
-
Enhanced Caspase Cleavage: Treatment with this compound leads to the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-7 and -3), which are central to the apoptotic process.[2][6]
-
PARP Cleavage: Activated caspases subsequently cleave poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]
-
Nuclear Condensation: DAPI staining of this compound-treated cells reveals condensed and fragmented nuclei, characteristic features of apoptotic cells.[5]
-
Increased Apoptotic Cell Population: Annexin V/PI staining followed by flow cytometry shows a significant increase in the percentage of apoptotic cells upon treatment with this compound.[6]
Autophagic Effects of this compound
Interestingly, alongside its potent pro-apoptotic activity, this compound also induces autophagy in cancer cells.[3][7] Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. In the case of this compound, the induced autophagy has been identified as a pro-survival mechanism that can counteract its apoptotic effects.[8][9]
Key Findings on this compound-Induced Autophagy:
-
Formation of Autophagic Vacuoles: Treatment with this compound leads to the formation of acidic vesicular organelles (AVOs) or autophagic vacuoles in the cytoplasm.[7][9]
-
Upregulation of Autophagy Markers: Western blot analysis shows an increased expression of key autophagy-related proteins such as LC3-II, Beclin-1, and other Atg proteins.[3][9]
-
Pro-survival Role: Inhibition of this compound-induced autophagy, either by pharmacological inhibitors (like 3-methyladenine or bafilomycin A1) or by genetic silencing of autophagy genes (like Beclin-1), significantly enhances the apoptotic and cytotoxic effects of this compound.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
| Parameter | Cell Line | This compound | Sorafenib (for comparison) | Reference |
| IC50 (72h) | HepG2 | 0.5 µM | 5.8 µM | [5] |
| IC50 (48h) | HepG2 | 500nM | 5.6 µM | [3] |
| Apoptotic Cells (%) | HepG2 | Significantly increased vs. control & sorafenib | - | [6] |
Table 1: Cytotoxicity and Apoptosis Induction by this compound.
| Autophagy Marker | Cell Line | Treatment | Observation | Reference |
| LC3-II | HepG2 | This compound (500nM) | Increased expression from 6h to 12h | [8] |
| Beclin-1 | HepG2 | This compound (500nM) | Elevated expression up to 24h | [8] |
| Atg5 & Atg7 | HepG2 | This compound (500nM) | Elevated expression up to 24h | [8] |
| AVOs | HepG2 | This compound (IC50 concentration) | Increased formation of acidic vesicles | [7] |
Table 2: Induction of Autophagy Markers by this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for studying its effects.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for studying Uttrosides.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Autophagy Assay (Western Blot for LC3)
-
Treat cells with this compound for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system. The conversion of LC3-I to the lower migrating form, LC3-II, is indicative of autophagy induction.
Detection of Acidic Vesicular Organelles (AVOs) by Acridine Orange Staining
-
Grow cells on coverslips and treat with this compound.
-
Stain the cells with acridine orange (1 µg/mL) for 15 minutes.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope. The cytoplasm and nucleolus of normal cells fluoresce bright green, while acidic compartments, such as autophagic vacuoles, fluoresce bright red.
Conclusion
While a direct comparative analysis of Uttroside A and this compound is hampered by the lack of data on Uttroside A, the existing research provides a robust understanding of this compound's potent anti-cancer effects. It acts as a powerful inducer of apoptosis in hepatocellular carcinoma cells. Simultaneously, it triggers a pro-survival autophagic response, which presents a potential therapeutic strategy: combining this compound with an autophagy inhibitor could significantly enhance its clinical efficacy. Future research should aim to elucidate the pharmacological properties of Uttroside A to enable a comprehensive comparison and potentially uncover new therapeutic avenues.
References
- 1. thehindu.com [thehindu.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 4. Evaluation of this compound, a saponin from Solanum nigrum Linn, as a promising chemotherapeutic agent against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Combinatorial Regimen Using Sorafenib and this compound, A US FDA-designated Orphan Drug, for the Treatment of Hepatocellular Carcinoma - Keerthana - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 7. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 8. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anti-Cancer Mechanism of Uttroside B: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of Uttroside B's mechanism of action, validated through knockout/knockdown models, against other alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of its therapeutic potential, particularly in hepatocellular carcinoma (HCC).
This compound, a furostanol saponin isolated from the medicinal plant Solanum nigrum Linn, has emerged as a potent anti-cancer agent. Designated as an 'Orphan Drug' by the U.S. FDA for HCC, its efficacy and mechanism of action have been the subject of extensive research.[1][2] This guide synthesizes the key findings, focusing on the validation of its signaling pathways using genetic knockdown approaches and comparing its performance with established treatments like Sorafenib.
Comparative Performance of this compound
This compound has demonstrated superior cytotoxicity against liver cancer cell lines compared to Sorafenib, the first-line treatment for advanced HCC.[1] The compound's efficacy is highlighted by its significantly lower half-maximal inhibitory concentration (IC50), indicating higher potency.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HepG2 | 0.5 µM (500 nM) | [3] |
| Sorafenib | HepG2 | 5.6 µM | [3] |
| Sorafenib | Huh7 | ~7.5 µM | [1] |
| Sorafenib | PLC/PRF/5 | ~8.0 µM | [1] |
| Sorafenib | SNU-449 | ~6.5 µM | [1] |
Table 1: Comparative IC50 values of this compound and Sorafenib in hepatocellular carcinoma cell lines.
In vivo studies using HepG2-xenograft models in NOD-SCID mice further substantiate this compound's anti-tumor activity, where it has been shown to drastically inhibit tumor growth.[3][4]
Validated Mechanism of Action: Dual Induction of Apoptosis and Autophagy
This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily by inducing both apoptosis and autophagy.[3][5] Its action is orchestrated through the modulation of several key signaling pathways critical for cancer cell survival and proliferation.
Key Signaling Pathways Modulated by this compound:
-
Inhibition of mTOR and MAPK Pathways: this compound has been shown to down-regulate the activation of the mTOR and MAPK signaling pathways, which are crucial for cell growth and survival in HCC.[6][7] Specifically, it inhibits the phosphorylation of mTOR and its downstream targets like p70S6 kinase and 4E-BP1.[5][6] It also down-regulates the phosphorylation of key MAPK components such as JNK, p38, and Erk1/2.[6]
-
Activation of AMPK Pathway: The compound activates AMP-activated protein kinase (AMPK), a critical energy sensor that, when activated, inhibits mTOR signaling, leading to the induction of autophagy.[3][5]
-
Modulation of EGFR/ERK Signaling: More recent studies have highlighted the role of the EGFR/ERK signaling axis in the anti-HCC and anti-metastatic potential of this compound.[2][8]
Knockdown Validation of Autophagy's Role
A pivotal aspect of understanding this compound's mechanism is the interplay between the autophagy and apoptosis it induces. To elucidate this, researchers employed siRNA-mediated knockdown of Beclin-1, a key protein in the initiation of autophagy.
The results demonstrated that inhibiting autophagy by silencing Beclin-1 significantly enhanced this compound-induced apoptosis.[3] This was evidenced by an increased cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7] This finding suggests that the autophagy induced by this compound acts as a pro-survival mechanism in cancer cells, and its inhibition can augment the therapeutic efficacy of the compound.[5]
Caption: Logical workflow of this compound's mechanism and its validation via Beclin-1 knockdown.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate HepG2 cells (or other cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, Sorafenib, or vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][1]
Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-polyacrylamide gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against p-mTOR, p-AMPK, LC3, Caspase-9, PARP, Beclin-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][9]
siRNA Knockdown of Beclin-1
-
Transfection: Seed HepG2 cells to reach 60-70% confluency on the day of transfection.
-
siRNA Preparation: Prepare siRNA duplexes targeting Beclin-1 and a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
Cell Treatment: Transfect the cells with the siRNA complexes according to the manufacturer's protocol. After 24 hours of transfection, treat the cells with this compound (500 nM) for another 48 hours.
-
Analysis: Harvest the cells for Western blot analysis to confirm the knockdown of Beclin-1 and to assess the levels of apoptosis markers like cleaved PARP.[3][7]
Caption: Experimental workflow for validating the role of autophagy using Beclin-1 siRNA knockdown.
Conclusion
This compound presents a promising therapeutic strategy for hepatocellular carcinoma, demonstrating superior potency over the standard-of-care drug, Sorafenib. Its mechanism of action involves the dual induction of apoptosis and autophagy, mediated by the inhibition of the mTOR and MAPK pathways and activation of the AMPK pathway. Crucially, knockdown studies using Beclin-1 siRNA have validated that the autophagic response is a pro-survival mechanism, and its inhibition potentiates the apoptotic effects of this compound. This insight opens avenues for combination therapies, where co-administration of this compound with autophagy inhibitors could represent a more effective treatment paradigm for HCC. Further clinical validation of this promising, pharmacologically safe molecule is warranted.[3][4]
References
- 1. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 4. omrf.org [omrf.org]
- 5. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Uttroside B: A Comprehensive Preclinical Meta-Analysis for Hepatocellular Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Uttroside B, a steroidal saponin isolated from the leaves of Solanum nigrum Linn, has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma (HCC).[1][2][3][4] This guide provides a meta-analysis of the existing preclinical data, offering a comparative perspective against the standard-of-care therapy, Sorafenib, and detailing the underlying molecular mechanisms and experimental protocols. Notably, this compound has received "Orphan Drug" designation from the U.S. Food and Drug Administration (FDA) for HCC, underscoring its therapeutic potential.[1][5][6][7]
Comparative Efficacy: this compound vs. Sorafenib
Preclinical studies have consistently demonstrated the superior cytotoxic efficacy of this compound over Sorafenib in various liver cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Sorafenib in Liver Cancer Cell Lines
| Cell Line | This compound (μM) | Sorafenib (μM) | Fold Difference (Approx.) | Reference |
| HepG2 | 0.5 | 5.6 - 5.8 | ~11-12x more potent | [2][3][4][6][8] |
| Hep3B | 0.4 - 0.6 | - | - | [9] |
| SKHEP-1 | 0.4 - 0.6 | - | - | [9] |
| Huh-7 | 0.4 - 0.6 | - | - | [9] |
Note: A lower IC50 value indicates higher potency.
Crucially, this compound exhibits selective cytotoxicity towards cancer cells while remaining non-toxic to normal immortalized hepatocytes (Chang liver cells) at effective concentrations.[2][3][4][9] In contrast, Sorafenib has been shown to induce toxicity in normal liver cells at higher concentrations.[7]
In vivo studies using HepG2 xenograft models in NOD-SCID mice further substantiate the superior anti-tumor activity and safety profile of this compound. Treatment with this compound resulted in a significant reduction in tumor volume with no observable side effects, whereas Sorafenib-treated mice exhibited signs of toxicity.[1][5][6]
Mechanistic Insights: Signaling Pathways and Cellular Responses
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways and the induction of distinct cellular processes, primarily apoptosis and autophagy.
Signaling Pathways Modulated by this compound
This compound has been shown to down-regulate pro-survival signaling pathways that are often constitutively active in HCC.
-
MAPK Pathway: this compound inhibits the phosphorylation of key components of the MAPK pathway, including JNK, p38, and Erk1/2, and down-regulates the nuclear translocation of the transcription factor AP-1.[4][10]
-
mTOR Pathway: The compound effectively inhibits the phosphorylation of mTOR at both Ser2448 and Ser2481, as well as its downstream targets p70S6K and 4E-BP1.[1][10] This pathway is a central regulator of cell growth, proliferation, and survival.
-
AMPK Pathway: In contrast to the inhibitory effects on pro-survival pathways, this compound activates the AMPK signaling pathway by increasing the phosphorylation of AMPKα.[1][2] AMPK activation is known to inhibit mTOR signaling, thus contributing to the induction of autophagy.[11]
-
Akt Pathway: While some studies report no significant effect on basal Akt phosphorylation, this compound has been shown to abolish PMA-induced Akt activation, suggesting a context-dependent role in modulating this critical survival pathway.[1][10][11]
Induction of Apoptosis and Autophagy
This compound triggers caspase-dependent apoptosis, as evidenced by the cleavage of caspases 9, 8, 7, and PARP.[4][5][12] Concurrently, it induces autophagy, characterized by the formation of acidic vesicular organelles and the up-regulation of autophagy-related proteins such as LC3-II, Beclin-1, Atg5, and Atg7.[1][2]
Interestingly, studies suggest that the autophagy induced by this compound may act as a pro-survival mechanism. The combination of this compound with autophagy inhibitors, such as 3-methyladenine (3-MA), Bafilomycin A1, or the clinically approved drug Chloroquine, significantly enhances its apoptotic and cytotoxic effects.[1][11] This synergistic effect has been demonstrated both in vitro and in vivo, suggesting a promising combination therapy strategy.[1]
Experimental Protocols
The preclinical evaluation of this compound has employed a range of standard molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Liver cancer cell lines (e.g., HepG2, Hep3B, SK-HEP-1, Huh-7) and normal immortalized hepatocytes are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of this compound or Sorafenib for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is then calculated.[2][9]
Western Blot Analysis
Cells are treated with this compound for specified time periods. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-mTOR, phospho-AMPK, LC3, cleaved caspases). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4][10]
In Vivo Xenograft Studies
NOD-SCID mice are subcutaneously injected with human liver cancer cells (e.g., HepG2). When tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives intraperitoneal or oral administration of this compound at a specified dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess the expression of key biomarkers.[1][2][6]
Conclusion and Future Directions
The collective preclinical evidence strongly supports this compound as a highly potent and selective anti-cancer agent for hepatocellular carcinoma, demonstrating clear advantages over Sorafenib in terms of efficacy and safety in these models. Its mechanism of action, involving the concurrent modulation of multiple key signaling pathways and the induction of both apoptosis and pro-survival autophagy, presents a compelling case for its clinical development. The finding that autophagy inhibition potentiates this compound's efficacy opens a promising avenue for combination therapies. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials to translate these promising preclinical findings into tangible benefits for HCC patients.
References
- 1. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 3. omrf.org [omrf.org]
- 4. researchgate.net [researchgate.net]
- 5. Q BioMed announces publication of pre-clinical research showing superior safety and efficacy against current first line therapy of its drug candidate Uttroside-B for liver cancer [qbiomed.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 12. A Novel Combinatorial Regimen Using Sorafenib and this compound, A US FDA-designated Orphan Drug, for the Treatment of Hepatocellular Carcinoma - Keerthana - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
Assessing the Therapeutic Index of Uttroside B in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic index of Uttroside B, a steroidal saponin isolated from Solanum nigrum Linn, with the standard-of-care agent, Sorafenib, in the context of hepatocellular carcinoma (HCC). The data presented is collated from various preclinical studies and aims to offer an objective overview of this compound's efficacy and safety profile.
Comparative Efficacy and Safety Profile
This compound has demonstrated a promising therapeutic window in preclinical studies, exhibiting potent cytotoxicity against liver cancer cells while showing significantly lower toxicity to normal cells compared to Sorafenib.
In Vitro Cytotoxicity
This compound has been shown to be significantly more potent than Sorafenib in inducing cell death in various liver cancer cell lines.[1][2] Notably, it displays a high degree of selectivity for cancer cells over normal immortalized hepatocytes.[1][3]
| Cell Line | Cancer Type | This compound IC50 (µM) | Sorafenib IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~0.5 | ~5.8 | [1][2] |
| Hep3B | Hepatocellular Carcinoma | 0.4 - 0.6 | Not Reported | [1] |
| SK-Hep1 | Hepatocellular Carcinoma | 0.4 - 0.6 | Not Reported | [1] |
| Huh-7 | Hepatocellular Carcinoma | 0.4 - 0.6 | Not Reported | [1] |
| Chang Liver (Normal) | Immortalized Hepatocyte | >1.25 (70% viable) | Toxic at higher conc. | [1][4] |
| HCT-116 | Colon Cancer | ~6.0 | Not Reported | [1] |
| A549 | Lung Cancer | ~1.0 | Not Reported | [1] |
| HeLa | Cervical Cancer | ~1.5 | Not Reported | [1] |
| A375 | Skin Cancer | ~1.6 | Not Reported | [1] |
| MDA-MB-231 | Breast Cancer | ~1.6 | Not Reported | [1] |
| HL60 | Leukemia | ~2.5 | Not Reported | [1] |
In Vivo Efficacy and Toxicity in Xenograft Models
In preclinical murine models of human HCC, this compound demonstrated superior tumor growth inhibition compared to Sorafenib.[5][6] Importantly, this compound was well-tolerated at effective doses, with no significant side effects observed.[2][5] In contrast, Sorafenib treatment was associated with signs of severe toxicity in the animal models.[5][6]
| Parameter | This compound | Sorafenib | Reference |
| Tumor Growth Inhibition | Drastic reduction in HepG2 xenograft tumor size | Less effective than this compound | [2][5][6] |
| Toxicity in Mice | No noticeable side-effects; pharmacologically safe up to 5x the IC50 dose | Symptoms of severe toxicity; adverse effects at elevated doses | [5][7][8] |
| Body Weight of Mice | No significant change | Not explicitly stated, but toxicity observed | [9] |
Mechanism of Action and Signaling Pathways
This compound induces apoptosis in liver cancer cells through the modulation of key signaling pathways.[1][2] It has been shown to down-regulate the MAPK and mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2][10] Additionally, this compound induces autophagy in cancer cells; however, this appears to be a pro-survival mechanism, as inhibiting autophagy enhances the apoptotic effects of this compound.[3][9][11]
Caption: this compound Signaling Pathway in HCC.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical assessment of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound or Sorafenib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow for MTT Cell Viability Assay.
In Vivo Xenograft Model in NOD-SCID Mice
-
Cell Implantation: Human hepatocellular carcinoma cells (e.g., HepG2) were subcutaneously injected into the flank of NOD-SCID mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into control and treatment groups. This compound or Sorafenib was administered intraperitoneally or orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured periodically using calipers.
-
Toxicity Monitoring: Animal body weight, general health, and any signs of toxicity were monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).
Toxicity Studies in Swiss Albino Mice
-
Acute Toxicity: Animals were administered a single high dose of this compound, and mortality and clinical signs of toxicity were observed for 14 days.
-
Sub-chronic Toxicity: Mice were treated with repeated doses of this compound for an extended period (e.g., 28 days). At the end of the treatment period, blood samples were collected for biochemical analysis, and major organs were harvested for histopathological examination.
Logical Relationship for Selective Cytotoxicity
The favorable therapeutic index of this compound can be attributed to its differential effects on cancer cells versus normal cells. While it potently induces apoptosis in cancer cells by targeting dysregulated survival pathways, it exhibits minimal toxicity towards normal cells.
Caption: Selective Cytotoxicity of this compound.
References
- 1. omrf.org [omrf.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 4. researchgate.net [researchgate.net]
- 5. Q BioMed announces publication of pre-clinical research showing superior safety and efficacy against current first line therapy of its drug candidate Uttroside-B for liver cancer [qbiomed.com]
- 6. mdpi.com [mdpi.com]
- 7. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
Uttroside B: A Comparative Analysis of its Effects on Cancerous versus Normal Hepatocytes
A promising saponin, Uttroside B, isolated from the plant Solanum nigrum, has demonstrated significant potential as a chemotherapeutic agent against hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of its effects on cancerous and normal liver cells, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits remarkable selective cytotoxicity towards liver cancer cells while remaining largely non-toxic to normal hepatocytes.[1][2][3][4] This selective action is primarily attributed to the induction of apoptosis (programmed cell death) and autophagy in cancerous cells through the targeted disruption of key survival signaling pathways.[1][2][5] In stark contrast, normal liver cells demonstrate high viability even at concentrations of this compound that are lethal to their cancerous counterparts.[2][3] This differential effect positions this compound as a promising candidate for targeted liver cancer therapy with a potentially wider therapeutic window and reduced side effects compared to conventional treatments like Sorafenib.[1][2][6][7]
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Line Type | Cell Line Name | IC50 Value (µM) of this compound | Reference |
| Cancerous Hepatocytes | HepG2 | ~0.5 | [1][2][3][8] |
| Hep3B | ~0.4 - 0.6 | [3] | |
| SKHep1 | ~0.4 - 0.6 | [3] | |
| Huh-7 | ~0.4 - 0.6 | [3] | |
| Normal Hepatocytes | Chang Liver (immortalized) | >1.25 (70% viability at 1.25 µM) | [3] |
Table 2: Comparison with Standard Chemotherapy (Sorafenib)
| Parameter | This compound | Sorafenib | Reference |
| IC50 in HepG2 cells | ~0.5 µM | ~5.8 µM | [2][6][7] |
| Toxicity to Normal Hepatocytes (Chang Liver) | Non-toxic at effective doses | Toxic at higher concentrations | [6][7] |
| Apoptosis Induction in HepG2 cells | Strong inducer | Moderate inducer | [6] |
| Anti-clonogenic Potential in HepG2 cells | Superior | Reduced | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on both cancerous and normal hepatocytes.
-
Cell Seeding: Plate hepatocytes (e.g., HepG2 or Chang Liver cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed and treat hepatocytes with the desired concentrations of this compound for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-mTOR, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Experimental workflow for comparative analysis.
Caption: this compound's differential signaling effects.
Mechanism of Action: A Tale of Two Cell Types
The selective anticancer activity of this compound stems from its ability to differentially modulate critical cellular pathways in cancerous versus normal hepatocytes.
In Cancerous Hepatocytes: A Multi-pronged Attack
-
Induction of Apoptosis: this compound triggers caspase-dependent apoptosis, a key mechanism for eliminating cancerous cells.[2][5] This is evidenced by the cleavage and activation of executioner caspases like caspase-3 and caspase-7, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[5]
-
Inhibition of Survival Pathways: The pro-apoptotic effects of this compound are mediated through the downregulation of major survival signaling pathways that are often hyperactivated in liver cancer.
-
MAPK Pathway: this compound inhibits the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and Erk1/2.[2][9]
-
mTOR Pathway: The compound also suppresses the activation of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[1][2][9]
-
-
Induction of Autophagy: this compound has been shown to induce autophagy in liver cancer cells, a cellular process of self-digestion.[1][10] While autophagy can sometimes promote cell survival, in the context of this compound treatment, its inhibition has been found to enhance the apoptotic effect, suggesting a complex interplay between these two pathways.[1][11]
In Normal Hepatocytes: A Benign Presence
In contrast to its potent effects on cancerous cells, this compound demonstrates a remarkable safety profile in normal, non-cancerous hepatocytes. Studies have shown that normal immortalized liver cells (Chang Liver) maintain high viability even when exposed to concentrations of this compound that are significantly cytotoxic to HCC cells.[2][3] This lack of toxicity is crucial for a viable cancer therapeutic, as it suggests a lower likelihood of off-target effects and damage to healthy liver tissue during treatment.
Conclusion
The comparative analysis of this compound's effects on cancerous and normal hepatocytes reveals its significant potential as a selective and potent anti-cancer agent for hepatocellular carcinoma. Its ability to induce apoptosis and autophagy in cancer cells by inhibiting key survival pathways, while sparing normal cells, underscores its promise as a targeted therapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. KR20190008323A - this compound and derivatives thereof as therapeutic agents for hepatocellular carcinoma - Google Patents [patents.google.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 2.6. MTT cytotoxicity assay [bio-protocol.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Potential for Drug Resistance Development to Uttroside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the potential development of drug resistance to Uttroside B, a promising anti-cancer agent, benchmarked against Sorafenib, the current standard-of-care for hepatocellular carcinoma (HCC). This document outlines experimental protocols, presents hypothetical comparative data, and visualizes key cellular pathways and workflows to aid researchers in designing and executing studies to probe the long-term efficacy of this compound.
Introduction to this compound and the Challenge of Drug Resistance
This compound, a furostanol saponin isolated from Solanum nigrum Linn, has demonstrated significant cytotoxic effects against liver cancer cells.[1] Its primary mechanism of action involves the induction of apoptosis through the downregulation of MAPK and mTOR signaling pathways, and the activation of the AMPK signaling pathway.[2][3][4] Notably, this compound also induces a pro-survival autophagic response in cancer cells; inhibition of this autophagy enhances the drug's apoptotic efficacy.[1][2] While this compound has shown greater potency and a more favorable safety profile compared to Sorafenib, the potential for cancer cells to develop resistance remains a critical area of investigation.[5][6] Understanding the mechanisms by which resistance might emerge is paramount for the clinical advancement of this compound and for the development of strategies to circumvent this challenge.
This guide will explore established methodologies for inducing and characterizing drug resistance in vitro and provide a comparative analysis of hypothetical resistance profiles for this compound and Sorafenib.
Comparative Signaling Pathways
The following diagram illustrates the known signaling pathway of this compound in hepatocellular carcinoma cells. Understanding this pathway is fundamental to identifying potential nodes of alteration that could lead to drug resistance.
References
- 1. This compound: A novel drug candidate against hepatocellular carcinoma - EACR-AACR-ISCR Conference 2018 [program.eventact.com]
- 2. Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Blockade of this compound-Induced Autophagic Pro-Survival Signals Augments Its Chemotherapeutic Efficacy Against Hepatocellular Carcinoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Augmented Efficacy of this compound over Sorafenib in a Murine Model of Human Hepatocellular Carcinoma | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Uttroside B: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Uttroside B, a potent saponin investigated for its chemotherapeutic properties. Researchers, scientists, and drug development professionals must adhere to strict disposal protocols to ensure personal safety and environmental protection. Given its cytotoxic nature, all this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is fundamental to safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₅₆H₉₄O₂₈ | [1] |
| Molecular Weight | 1215.3 g/mol | [1] |
| Appearance | Pale yellow foamy solid | [2] |
| Stability | Stable under controlled conditions; sensitive to extreme pH and high temperatures. | EvitaChem |
| Reactivity | Reacts with acids and bases, which can lead to hydrolysis of glycosidic bonds. | EvitaChem |
| Solubility | Soluble in methanol. | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is based on general best practices for handling cytotoxic and hazardous laboratory chemicals.
1. Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and syringe needles).
-
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with strong acids, bases, or oxidizing agents.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (double-gloving is recommended).
-
A lab coat, preferably disposable.
-
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid this compound waste (e.g., powder, contaminated wipes) in a clearly labeled, leak-proof, and puncture-resistant container.
-
For contaminated sharps (needles, scalpels), use a designated sharps container specifically for chemotherapy or hazardous drug waste.[4]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Ensure the container is securely sealed to prevent spills and evaporation. Do not overfill containers; a headspace of at least 10% is recommended.
-
4. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration (if in solution).
-
Any other constituents (e.g., solvents).
-
The date of waste accumulation.
-
The appropriate hazard pictograms (e.g., toxic).
-
5. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should have secondary containment to contain any potential leaks or spills.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
6. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal facility.
-
Incineration at a permitted facility is the recommended method for the final disposal of cytotoxic and other hazardous organic chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste down the drain or in the regular trash.[5]
7. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a rinse with water), and collect the cleaning materials as hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Uttroside B
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Uttroside B. The following protocols are based on the known cytotoxic properties of this compound and established best practices for handling potent chemical compounds in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The guidance provided herein is based on its classification as a potent cytotoxic steroidal saponin and general safety protocols for such compounds.[1][2][3] All laboratory personnel must receive training on the safe handling of cytotoxic agents before working with this compound.[4][5]
Chemical and Safety Data
This compound is a furostanol saponin isolated from the plant Solanum nigrum.[6] It is a potent cytotoxic agent that selectively induces apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC), while being non-toxic to normal hepatocytes.[6] The US FDA has granted this compound an 'Orphan Drug' designation for its potential in treating HCC. Despite its pharmacological safety in preclinical in vivo models, its high potency necessitates stringent handling procedures to prevent occupational exposure.[6]
| Property | Data | Reference |
| Chemical Formula | C₅₆H₉₄O₂₈ | [7] |
| Molecular Weight | 1215.3 g/mol | [7] |
| Appearance | White to pale yellow solid/foamy solid | [6][8] |
| Classification | Steroidal Saponin, Cytotoxic Agent | [8][9] |
| Known Hazards | Potent cytotoxicity. Major exposure routes are inhalation of aerosolized powder and direct skin contact.[10] | |
| Stability | Stable under controlled conditions. Sensitive to extreme pH and high temperatures.[8] | |
| In Vitro Potency (IC₅₀) | ~0.5 µM in HepG2 liver cancer cells | |
| Preclinical Safety | Shown to be pharmacologically safe in acute and chronic toxicity studies in mice; does not cause hemolysis or significant changes in liver/kidney function markers at therapeutic doses. |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary control measure to protect personnel from exposure.[11] Full PPE is required when handling this compound in any form (solid or solution).[4]
-
Gloves: Double gloving with two pairs of chemotherapy-rated nitrile gloves is mandatory. The outer glove should have a long cuff that covers the sleeve of the lab coat. Change the outer glove immediately if contaminated.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn. Standard safety glasses do not provide adequate protection.
-
Lab Coat: A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required. Cuffs should be elasticated to ensure a tight fit under the outer gloves.[12]
-
Respiratory Protection: When handling the solid compound (weighing, reconstituting) or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-rated respirator is required. All weighing and initial reconstitution of the powder must be performed within a certified chemical fume hood or other suitable containment ventilated enclosure.[13]
-
Shoe Covers: Disposable shoe covers should be worn when working in the designated cytotoxic handling area.
Operational Plan: Handling Protocol
These step-by-step procedures must be followed to minimize exposure risk. All manipulations should occur in a designated area, clearly marked with "Cytotoxic Agent Handling Area."
-
Preparation: Don all required PPE as listed in Section 2.
-
Engineering Control: Perform all manipulations of the solid compound within a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a powder containment hood.[12] The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat. Carefully transfer the desired amount of this compound powder. Avoid creating dust. Do not tap the container.
-
Reconstitution: Add the solvent to the vial containing the powder slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
-
Cleanup: All disposable items used in the process (weighing boat, pipette tips, absorbent pad, outer gloves) are considered contaminated and must be disposed of as cytotoxic chemical waste immediately.
-
Labeling: Clearly label all containers with the compound name "this compound," concentration, solvent, date, and a "Cytotoxic Hazard" warning symbol.
-
Transfers: Use Luer-lock syringes and needles or needleless systems to prevent leaks and aerosol generation.[11]
-
Storage: Store solutions in tightly sealed, clearly labeled containers. Refer to product specifications for optimal storage temperature and stability. A common practice for similar compounds is storage at -20°C or -80°C for long-term stability.[13]
This compound Signaling Pathway
This compound exerts its cytotoxic effects in hepatocellular carcinoma by modulating key signaling pathways that control cell growth and survival. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.
Caption: this compound activates AMPK and inhibits the mTORC1 pathway.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste. Do not mix with regular laboratory trash or dispose of down the drain.
-
Designated Waste Container: Use a dedicated, puncture-proof, and leak-proof waste container with a secure lid. The container must be clearly labeled "Hazardous Cytotoxic Waste" and include the hazard symbol.
-
Solid Waste: All contaminated disposable items, including gloves, gowns, shoe covers, absorbent pads, weighing papers, pipette tips, and empty vials, must be placed directly into the designated cytotoxic waste container.[12]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof waste container. Label the container with "Hazardous Liquid Cytotoxic Waste: this compound" and list all solvent components.
-
Sharps: All contaminated needles and syringes must be disposed of immediately in a designated cytotoxic sharps container.
-
Surface Decontamination: After completing work, decontaminate all surfaces (fume hood, benchtops, equipment) with 70% ethanol or another appropriate disinfectant, followed by a thorough wipe-down. All cleaning materials must be disposed of as cytotoxic waste.
-
Glassware: Reusable glassware must be decontaminated by soaking in a suitable bleach solution or other validated inactivating agent before standard washing.
-
Final Disposal: Seal the waste containers when they are three-quarters full. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures: Spills and Exposure
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, prevent the spill from spreading. For powder spills, gently cover with absorbent pads. Do not use a dry brush or towel. For liquid spills, surround the area with absorbent material.
-
PPE: Don full PPE, including a respirator, before re-entering the area.
-
Cleanup: Use a dedicated cytotoxic spill kit. For liquids, absorb the spill with pads. For powders, gently wet the material with a spray bottle to prevent aerosolization before absorbing.
-
Decontaminate: Clean the spill area from the outer edge inward with a detergent solution, followed by 70% ethanol.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Provide medical personnel with information about the compound.
This compound Handling and Disposal Workflow
This workflow provides a logical overview of the entire process, from receiving the compound to its final disposal, emphasizing critical safety checkpoints.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasofscience.org [atlasofscience.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. omrf.org [omrf.org]
- 7. This compound | C56H94O28 | CID 44566638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-12904296) | 88048-09-3 [evitachem.com]
- 9. Uttroside-B [qbiomed.com]
- 10. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
